Teniloxazine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
62473-79-4 |
|---|---|
分子式 |
C16H19NO2S |
分子量 |
289.4 g/mol |
IUPAC 名称 |
2-[[2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine |
InChI |
InChI=1S/C16H19NO2S/c1-2-6-16(19-12-14-11-17-7-8-18-14)13(4-1)10-15-5-3-9-20-15/h1-6,9,14,17H,7-8,10-12H2 |
InChI 键 |
OILWWIVKIDXCIB-UHFFFAOYSA-N |
规范 SMILES |
C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3 |
同义词 |
sufoxazine teniloxazine Y 8894 Y-8894 |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Development of Teniloxazine: A Technical Overview
Researched and Compiled for Drug Development Professionals
Abstract
Teniloxazine, known by its brand names Lucelan and Metatone and the internal code Y-8894, is a unique psychoactive compound developed in Japan. Initially explored in the 1980s for its potential as a neuroprotective and nootropic agent for cerebrovascular conditions, its development trajectory shifted towards addressing affective disorders. Ultimately, it was approved and marketed in Japan as an antidepressant. This technical guide provides an in-depth exploration of the discovery and development history of this compound, detailing its synthesis, pharmacological profile, and mechanism of action. The information is presented to serve researchers, scientists, and professionals in the field of drug development.
Introduction
The quest for novel antidepressants with improved efficacy and tolerability has been a driving force in medicinal chemistry and pharmacology. This compound emerged from this search as a compound with a distinct dual mechanism of action: potent norepinephrine reuptake inhibition and serotonin 5-HT2A receptor antagonism. This combination of activities differentiates it from many other classes of antidepressants and suggests a unique therapeutic profile. This document will systematically cover the history, chemical synthesis, and pharmacological characteristics of this compound.
Discovery and Development History
The development of this compound can be traced back to the research efforts of Yoshitomi Pharmaceutical Industries, Ltd. in Japan.[1][2][3] This company, through a series of mergers, is now part of the contemporary Mitsubishi Tanabe Pharma Corporation.[1][2][3] The initial research in the 1980s focused on cerebral protective and nootropic properties, with the internal designation Y-8894.[4][5] However, subsequent pharmacological profiling revealed its significant potential as an antidepressant, leading to a change in its developmental focus.[4] It was eventually approved for clinical use and marketed in Japan under the trade names Lucelan and Metatone.[4][5]
Chemical Synthesis
Two primary synthetic routes for this compound have been described in the scientific literature. A general overview of these pathways is provided below.
Synthesis Pathway 1
Synthesis Pathway 2
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively available in publicly accessible literature. However, based on the described reactions, the following general methodologies can be inferred:
-
Amide Formation: This step likely involves the reaction of the secondary amine in 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol with chloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The reaction would typically be carried out in an aprotic solvent at reduced temperatures to control the reactivity of the acid chloride.
-
Ring Closure: The intramolecular cyclization to form the morpholine ring is described as occurring in the presence of sodium metal. This suggests a strong base-mediated condensation reaction.
-
Lactam Reduction: The reduction of the lactam intermediate is achieved using a powerful reducing agent, lithium aluminum hydride (LiAlH4), in an anhydrous ethereal solvent.
-
Urethane Formation and Hydrolysis: The N-benzyl group is replaced by an ethoxycarbonyl group via reaction with ethyl chloroformate, followed by hydrolysis of the resulting carbamate under basic conditions using barium hydroxide to yield the final product.
-
Alternative Base Reaction: The second synthetic route involves the reaction of an epoxide with 2-aminoethyl hydrogen sulfate in the presence of a base. This reaction proceeds via nucleophilic attack of the amino group on the epoxide, leading to the formation of the morpholine ring.
Pharmacological Profile
This compound's pharmacological activity is characterized by its dual action as a potent norepinephrine reuptake inhibitor and a 5-HT2A receptor antagonist.[4] It exhibits fair selectivity for the norepinephrine transporter over the serotonin and dopamine transporters.[4]
Quantitative Pharmacological Data
| Target | Parameter | Value |
| 5-HT2A Receptor | Ki | 49 nM |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Quantitative data for the inhibition of norepinephrine, serotonin, and dopamine transporters are not consistently reported in readily available literature. However, descriptive accounts consistently refer to its norepinephrine reuptake inhibition as "potent" and its effects on serotonin and dopamine transporters as significantly weaker.[4][6]
Experimental Protocols for Pharmacological Assays
The following are generalized protocols for the types of assays that would have been used to determine the pharmacological profile of this compound.
Norepinephrine Reuptake Inhibition Assay (In Vitro)
This type of assay typically utilizes synaptosomes prepared from specific brain regions rich in norepinephrine transporters, such as the hypothalamus or cortex, or cell lines engineered to express the human norepinephrine transporter (hNET).
-
Objective: To determine the in vitro potency of a test compound to inhibit the reuptake of norepinephrine.
-
Materials:
-
Synaptosomal preparation or hNET-expressing cells.
-
Radiolabeled norepinephrine (e.g., [3H]-norepinephrine).
-
Test compound (this compound) at various concentrations.
-
Reference norepinephrine reuptake inhibitor (e.g., desipramine).
-
Appropriate buffer solutions.
-
Scintillation counter.
-
-
General Procedure:
-
Synaptosomes or cells are pre-incubated with various concentrations of the test compound or vehicle.
-
Radiolabeled norepinephrine is added to initiate the uptake reaction.
-
The incubation is carried out for a defined period at a controlled temperature (e.g., 37°C).
-
The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes or cells containing the radiolabeled norepinephrine.
-
The filters are washed to remove unbound radiolabel.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated.
-
5-HT2A Receptor Binding Assay (In Vitro)
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the 5-HT2A receptor.
-
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
-
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT2A receptor or from a brain region with high 5-HT2A receptor density (e.g., frontal cortex).
-
A radiolabeled 5-HT2A receptor antagonist (e.g., [3H]-ketanserin or [3H]-spiperone).
-
Test compound (this compound) at various concentrations.
-
A non-radiolabeled competing ligand to determine non-specific binding (e.g., unlabeled ketanserin).
-
Incubation buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
General Procedure:
-
Cell membranes are incubated with the radiolabeled ligand and various concentrations of the test compound.
-
A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competing ligand to determine non-specific binding.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration, and the filters are washed to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by scintillation counting.
-
The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
Mechanism of Action and Signaling Pathways
This compound's antidepressant effect is believed to be mediated by its dual action on the noradrenergic and serotonergic systems.
-
Norepinephrine Reuptake Inhibition: By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced noradrenergic neurotransmission, which is a well-established mechanism for antidepressant efficacy.
-
5-HT2A Receptor Antagonism: The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, typically couples to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By acting as an antagonist, this compound blocks this signaling pathway. Antagonism of 5-HT2A receptors in the prefrontal cortex has been linked to antidepressant and anxiolytic effects, potentially by modulating the activity of pyramidal neurons and influencing downstream dopaminergic pathways.[7][8]
Clinical Development
Conclusion
This compound represents an interesting case in psychopharmacology, with its development path shifting from a potential cerebroprotective agent to a marketed antidepressant in Japan. Its dual mechanism of action, involving potent norepinephrine reuptake inhibition and 5-HT2A receptor antagonism, offers a unique approach to the treatment of depression. This technical guide has provided a comprehensive overview of the available information on the discovery, synthesis, and pharmacology of this compound. Further research into its clinical application and long-term outcomes would be beneficial for a complete understanding of its therapeutic role.
References
- 1. History of Mitsubishi Tanabe Pharmaï½Mitsubishi Tanabe Pharma Historical Museum [mtpc-shiryokan.jp]
- 2. Mitsubishi Tanabe Pharma Historical Museumï½Mitsubishi Tanabe Pharma Historical Museum [mtpc-shiryokan.jp]
- 3. Mitsubishi Tanabe Pharma - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Sufoxazine. Lucelan, Metatone, this compound, Y 8894 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Unveiling Y-8894: A Technical Guide to the Origin, Synthesis, and Core Mechanisms of Teniloxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: This in-depth technical guide provides a comprehensive overview of the compound Y-8894, commercially known as Teniloxazine. Initially investigated for neuroprotective and nootropic applications, this compound was later developed and approved as an antidepressant, primarily in Japan. This document will delve into the compound's origin, detailed synthesis protocols, and its core mechanism of action, supported by quantitative data and visual representations of its signaling pathways.
Core Compound Identity
Y-8894 is the developmental code name for the compound this compound. It is also known by the synonyms Sufoxazine and Metatone.[1]
Table 1: Compound Identification
| Identifier | Value |
| Common Name | This compound |
| Developmental Code | Y-8894 |
| Synonyms | Sufoxazine, Metatone |
| IUPAC Name | 2-{[2-(thiophen-2-ylmethyl)phenoxy]methyl}morpholine |
| CAS Number | 62473-79-4 |
| Molecular Formula | C16H19NO2S |
| Molar Mass | 289.39 g·mol−1 |
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism of action:
-
Norepinephrine Reuptake Inhibition: It is a potent inhibitor of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[1][2]
-
5-HT2A Receptor Antagonism: It acts as an antagonist at the 5-HT2A serotonin receptor, modulating serotonergic neurotransmission.[1][3]
This dual activity contributes to its antidepressant effects. The inhibition of norepinephrine reuptake is a well-established mechanism for treating depression, while the antagonism of 5-HT2A receptors is also known to contribute to antidepressant and anxiolytic effects and may mitigate some of the side effects associated with pure serotonin reuptake inhibitors.[4][5]
Table 2: Pharmacological Profile of this compound (Y-8894)
| Target | Action | Affinity (Ki/IC50) |
| Norepinephrine Transporter (NET) | Inhibitor | Data not available in searched literature. |
| 5-HT2A Receptor | Antagonist | Data not available in searched literature. |
| Serotonin Transporter (SERT) | Weak Inhibitor | Fair selectivity over SERT.[1] |
| Dopamine Transporter (DAT) | Weak Inhibitor | Fair selectivity over DAT.[1] |
Note: Specific Ki or IC50 values for this compound at its primary targets were not available in the public domain literature reviewed.
Signaling Pathways
The therapeutic effects of this compound can be attributed to its modulation of two key signaling pathways:
Norepinephrine Transporter (NET) Inhibition Pathway
By blocking the norepinephrine transporter, this compound increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced activation of adrenergic receptors on the postsynaptic neuron, triggering a cascade of downstream signaling events that are associated with improved mood and alertness.
5-HT2A Receptor Antagonism Pathway
As an antagonist, this compound binds to the 5-HT2A receptor without activating it, thereby blocking the binding of serotonin. The 5-HT2A receptor is coupled to the Gq signaling pathway. By blocking this pathway, this compound can reduce the downstream signaling that is sometimes associated with anxiety and other mood disturbances.
References
Teniloxazine: A Technical Overview of its 5-HT2A Receptor Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teniloxazine, a compound initially investigated for neuroprotective and nootropic effects, was later developed and marketed in Japan as an antidepressant.[1] Its mechanism of action is multifaceted, involving potent inhibition of norepinephrine reuptake and weaker inhibition of serotonin and dopamine reuptake.[2] A significant aspect of its pharmacological profile is its activity as a 5-HT2A receptor antagonist.[1] This technical guide provides a detailed examination of the 5-HT2A receptor antagonist properties of this compound, presenting available quantitative data, outlining relevant experimental methodologies, and visualizing key cellular pathways.
Core Pharmacological Data
The primary quantitative measure of this compound's affinity for the 5-HT2A receptor is its inhibitor constant (Ki). This value represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Parameter | Value (nM) |
| This compound | 5-HT2A | Ki | 49 |
Note: This data is reported by commercial suppliers; the primary scientific literature detailing the experimental determination of this value has not been identified.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like serotonin, the receptor initiates a cascade of intracellular events, leading to various physiological responses. This compound, as an antagonist, blocks this signaling cascade by preventing the binding of serotonin to the receptor.
Caption: 5-HT2A Receptor Gq Signaling Pathway and this compound Antagonism.
Experimental Protocols
The determination of a compound's affinity and functional activity at the 5-HT2A receptor involves standardized in vitro assays. The following are detailed methodologies for key experiments.
5-HT2A Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Caption: Workflow for a 5-HT2A Receptor Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation:
-
Utilize cell lines stably expressing the human 5-HT2A receptor (e.g., HEK293, CHO cells) or tissue homogenates known to be rich in these receptors (e.g., rat frontal cortex).
-
Homogenize cells or tissue in an appropriate buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin), and a range of concentrations of the test compound (this compound).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled 5-HT2A antagonist).
-
Incubate the mixture to allow for binding equilibrium to be reached (e.g., 60 minutes at room temperature).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT2A Receptor Functional Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block the agonist-induced intracellular calcium release, a key downstream event in the 5-HT2A signaling pathway.
Caption: Workflow for a 5-HT2A Receptor Calcium Mobilization Assay.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells stably expressing the human 5-HT2A receptor in a suitable medium.
-
Plate the cells in a multi-well plate (e.g., 96-well or 384-well) and allow them to adhere and grow to an appropriate confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an agent to prevent dye leakage (e.g., probenecid).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate to allow the cells to take up the dye (e.g., 60 minutes at 37°C).
-
-
Compound Incubation and Agonist Stimulation:
-
Remove the dye loading buffer and wash the cells with an assay buffer.
-
Add varying concentrations of the antagonist (this compound) to the wells and pre-incubate for a specific period (e.g., 15-30 minutes).
-
Using a fluorescence plate reader with an integrated liquid handling system, add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) to stimulate the receptors.
-
-
Signal Detection and Data Analysis:
-
Immediately after agonist addition, measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response as a function of the log concentration of the antagonist.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
This compound exhibits notable affinity for the 5-HT2A receptor, as indicated by its Ki value of 49 nM. This antagonist activity at the 5-HT2A receptor, in conjunction with its effects on norepinephrine reuptake, likely contributes to its overall antidepressant profile. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of this compound and other compounds targeting the 5-HT2A receptor. Further research to identify the primary source of the binding data and to conduct comprehensive functional antagonism studies would provide a more complete understanding of this compound's interaction with this important therapeutic target.
References
Pharmacokinetics of Teniloxazine in Rats and Mice: A Technical Guide for Researchers
Disclaimer: Publicly available, specific quantitative pharmacokinetic data and detailed experimental protocols for teniloxazine in rat and mouse models are limited. This document provides a comprehensive technical guide based on established principles of preclinical pharmacokinetic research, offering a framework for study design, data presentation, and visualization of experimental workflows and potential metabolic pathways. The quantitative data presented herein is illustrative and should not be considered as experimentally derived results.
Introduction to this compound
This compound, also known as sufoxazine and marketed in Japan under the trade names Lucelan and Metatone, is a psychoactive drug with a distinct pharmacological profile.[1] Initially explored for its potential as a neuroprotective and nootropic agent, it was ultimately developed and approved for the treatment of depression.[1] The primary mechanism of action of this compound is the potent inhibition of norepinephrine reuptake, with comparatively weaker effects on the reuptake of serotonin and dopamine.[1][2] It also functions as an antagonist of the 5-HT2A receptor.[1] Given its complex pharmacology, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical animal models is crucial for the interpretation of efficacy and safety studies.
Experimental Protocols for Rodent Pharmacokinetic Studies
The following protocols are based on standard practices in preclinical drug development and can be adapted for the study of this compound.
Animal Models
-
Species and Strain:
-
Rats: Sprague-Dawley or Wistar strains are commonly employed due to their extensive use in toxicological and pharmacological research.
-
Mice: C57BL/6 or BALB/c strains are frequently selected for their genetic uniformity.
-
-
Housing and Care:
-
Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle, and constant temperature and humidity.
-
Access to standard laboratory chow and water should be provided ad libitum.
-
A minimum of a one-week acclimatization period is essential before the commencement of any experimental procedures.
-
-
Ethical Approval: All animal experiments must be conducted in compliance with the guidelines set forth by the relevant Institutional Animal Care and Use Committee (IACUC) or an equivalent ethical review board.
Drug Formulation and Administration
-
Formulation: For oral (p.o.) administration, this compound can be formulated as a suspension in a vehicle such as 0.5% w/v methylcellulose or carboxymethylcellulose in water. For intravenous (i.v.) administration, a clear, filter-sterilized solution in a suitable vehicle like saline or phosphate-buffered saline is required.
-
Routes of Administration:
-
Oral (p.o.): Administered via gavage to ensure accurate dosing.
-
Intravenous (i.v.): Typically administered as a bolus injection into the tail vein.
-
Study Design and Sample Collection
-
Single-Dose Pharmacokinetic Study:
-
Animals are fasted overnight prior to dosing.
-
A single dose of this compound is administered either orally or intravenously.
-
Serial blood samples (approximately 100-200 µL) are collected at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma. Plasma samples are stored at ≤ -70°C until analysis.
-
-
Mass Balance and Excretion Study:
-
Animals are administered a radiolabeled version of this compound and housed in metabolic cages.
-
Urine and feces are collected at regular intervals for up to 72 or 96 hours to determine the routes and extent of excretion.
-
Bioanalytical Methodology
-
Method of Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and its potential metabolites in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile or methanol, followed by centrifugation. The resulting supernatant is then analyzed.
-
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and selectivity.
Data Presentation: Illustrative Pharmacokinetic Parameters
The following tables summarize hypothetical pharmacokinetic parameters for this compound in rats and mice. This data is for illustrative purposes only and is not derived from actual experiments.
Table 1: Hypothetical Single-Dose Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (Dose: 10 mg/kg)
| Parameter | Oral (p.o.) | Intravenous (i.v.) |
| Tmax (h) | 1.0 | 0.08 |
| Cmax (ng/mL) | 950 | 2800 |
| AUC0-last (ng·h/mL) | 5200 | 6500 |
| AUC0-inf (ng·h/mL) | 5450 | 6600 |
| t1/2 (h) | 5.0 | 4.2 |
| CL (L/h/kg) | - | 1.52 |
| Vd (L/kg) | - | 9.2 |
| F (%) | 83 | - |
Abbreviations: Tmax, time to reach maximum concentration; Cmax, maximum plasma concentration; AUC, area under the plasma concentration-time curve; t1/2, terminal half-life; CL, clearance; Vd, volume of distribution; F, bioavailability.
Table 2: Hypothetical Single-Dose Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice (Dose: 10 mg/kg)
| Parameter | Oral (p.o.) | Intravenous (i.v.) |
| Tmax (h) | 0.5 | 0.08 |
| Cmax (ng/mL) | 1100 | 3200 |
| AUC0-last (ng·h/mL) | 4100 | 5100 |
| AUC0-inf (ng·h/mL) | 4250 | 5150 |
| t1/2 (h) | 3.0 | 2.5 |
| CL (L/h/kg) | - | 1.94 |
| Vd (L/kg) | - | 7.0 |
| F (%) | 82 | - |
Mandatory Visualizations
Experimental Workflow for a Rodent Pharmacokinetic Study
Caption: A typical experimental workflow for a pharmacokinetic study in rodents.
Postulated Metabolic Pathways of this compound
The metabolism of this compound in rodents has not been fully elucidated. However, based on its chemical structure, several metabolic pathways can be postulated.
Caption: Postulated metabolic pathways for this compound in rodents.
References
Teniloxazine: A Technical Overview of its Molecular Properties and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teniloxazine is a pharmaceutical agent with a unique pharmacological profile, acting as both a norepinephrine reuptake inhibitor and a serotonin 5-HT2A receptor antagonist. This dual mechanism of action has positioned it as a subject of interest in neuropsychopharmacology. This technical guide provides a concise overview of this compound's core molecular and pharmacological characteristics, including its molecular formula and weight, and delves into its primary mechanisms of action. Detailed experimental protocols for assessing its interaction with the norepinephrine transporter and the 5-HT2A receptor are outlined, accompanied by visual representations of the associated signaling pathways to facilitate a deeper understanding of its cellular effects.
Core Molecular and Pharmacological Data
This compound, a morpholine derivative, possesses distinct physicochemical properties that are fundamental to its pharmacological activity. A summary of its key quantitative data is presented below.
| Property | Value |
| Molecular Formula | C₁₆H₁₉NO₂S |
| Molecular Weight | 289.39 g/mol |
| 5-HT2A Receptor Affinity (Ki) | 49 nM[1] |
| Primary Mechanisms of Action | Norepinephrine Reuptake Inhibition, 5-HT2A Receptor Antagonism |
Primary Pharmacological Mechanisms
This compound's therapeutic potential is attributed to its dual activity on two key components of the central nervous system: the norepinephrine transporter (NET) and the serotonin 5-HT2A receptor.
Norepinephrine Reuptake Inhibition
This compound is an inhibitor of the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[2][3] By blocking this transporter, this compound increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This mechanism is a common target for many antidepressant medications.
5-HT2A Receptor Antagonism
In addition to its effects on norepinephrine, this compound acts as an antagonist at the 5-HT2A receptor.[1] This receptor is a subtype of the serotonin receptor family and is involved in a wide range of physiological and cognitive processes. Antagonism of the 5-HT2A receptor is a known mechanism of action for several atypical antipsychotic and antidepressant drugs.
Signaling Pathways
The interaction of this compound with its molecular targets initiates distinct intracellular signaling cascades. The following diagrams illustrate the canonical pathways associated with the norepinephrine transporter and the 5-HT2A receptor.
Experimental Protocols
The following sections outline generalized experimental methodologies for characterizing the pharmacological activity of compounds like this compound at its primary targets.
Norepinephrine Transporter (NET) Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the norepinephrine transporter.
Methodology:
-
Preparation of Synaptosomes: Rat brain tissue (e.g., hypothalamus or frontal cortex) is homogenized in a suitable buffer (e.g., sucrose buffer) and centrifuged to isolate synaptosomes, which are rich in neurotransmitter transporters.
-
Radioligand Binding: Synaptosomal preparations are incubated with a radiolabeled ligand specific for the norepinephrine transporter (e.g., [³H]nisoxetine) and varying concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) are cultured and harvested. The cells are then lysed and centrifuged to prepare a crude membrane fraction.
-
Radioligand Binding: The membrane preparation is incubated with a radiolabeled antagonist specific for the 5-HT2A receptor (e.g., [³H]ketanserin) and a range of concentrations of this compound.
-
Incubation and Filtration: The incubation and filtration steps are similar to the NET binding assay, allowing for competitive binding and separation of bound and free radioligand.
-
Scintillation Counting: The radioactivity on the filters is quantified.
-
Data Analysis: Non-specific binding is determined using a saturating concentration of a known 5-HT2A antagonist (e.g., spiperone). The IC50 and Ki values for this compound are calculated as described for the NET binding assay.
In Vitro Functional Assay for 5-HT2A Receptor Antagonism (Calcium Mobilization)
Objective: To determine the functional antagonist activity of this compound at the 5-HT2A receptor.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the 5-HT2A receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A known 5-HT2A receptor agonist (e.g., serotonin) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified. The IC50 value, representing the concentration of this compound that causes a 50% reduction in the agonist response, is determined from the dose-response curve.
Conclusion
This compound presents a compelling profile for researchers in neuropsychopharmacology due to its dual action on norepinephrine reuptake and 5-HT2A receptor antagonism. The methodologies outlined in this guide provide a framework for the in-depth investigation of its pharmacological properties. Further research into its specific binding kinetics, functional effects in various cellular and animal models, and downstream signaling consequences will be crucial in fully elucidating its therapeutic potential and mechanism of action.
References
Unveiling the Nootropic Potential of Teniloxazine: A Preclinical Technical Guide
Disclaimer: Direct preclinical studies detailing the nootropic effects of Teniloxazine are not extensively available in publicly accessible literature. This guide synthesizes information based on its known pharmacological profile as a potent norepinephrine reuptake inhibitor (NRI) and a 5-HT2A receptor antagonist, drawing parallels from preclinical research on other NRIs to construct a hypothetical framework for its cognitive-enhancing properties.
Introduction
This compound, originally investigated for its neuroprotective and nootropic capabilities, was ultimately approved for the treatment of depression in Japan.[1] Its primary mechanism of action involves the potent inhibition of norepinephrine reuptake, with a lesser effect on serotonin and dopamine transporters.[1][2] Additionally, it functions as an antagonist at the 5-HT2A receptor.[1] This dual mechanism suggests a potential for cognitive enhancement, a property often associated with the modulation of noradrenergic and serotonergic systems. This technical guide explores the putative nootropic effects of this compound by examining preclinical data from analogous norepinephrine reuptake inhibitors.
Core Pharmacological Actions and Putative Nootropic Mechanisms
This compound's potential nootropic effects are likely rooted in its ability to modulate key neurotransmitter systems integral to learning, memory, and executive function.
Norepinephrine Reuptake Inhibition
By blocking the norepinephrine transporter (NET), this compound is expected to increase the synaptic availability of norepinephrine, particularly in brain regions critical for cognition, such as the prefrontal cortex and hippocampus.[3][4] Elevated norepinephrine levels can enhance alertness, attention, and memory consolidation.[4][5]
5-HT2A Receptor Antagonism
Antagonism of the 5-HT2A receptor is another mechanism that may contribute to cognitive enhancement. This action is associated with an increase in dopamine and norepinephrine release in the prefrontal cortex, which can improve working memory and executive functions.
Preclinical Evidence from Norepinephrine Reuptake Inhibitors (NRIs)
The following sections summarize quantitative data and experimental protocols from preclinical studies on various NRIs, which serve as a proxy to understand the potential nootropic effects of this compound.
Effects on Learning and Memory
Preclinical studies on NRIs have demonstrated varied effects on cognitive performance in animal models, with outcomes often dependent on the specific compound, dosage, and cognitive task.
Table 1: Summary of Preclinical Data on the Effects of NRIs on Learning and Memory
| Drug | Animal Model | Cognitive Task | Dosage | Key Findings | Reference |
| Desipramine (DMI) | Rat | Two-trial Spatial Memory Task | 7.5 mg/kg/day (chronic) | Decreased memory performance when tested at 4 hours. | [6] |
| Desipramine (DMI) | Rat | Object Recognition Test (ORT) | 7.5 mg/kg/day (chronic) | Showed a preference for the novel object at both 2 and 24 hours, indicating intact short- and long-term memory. | [6] |
| Nortriptyline (NTP) | Rat | Object Recognition Test (ORT) | 10 & 20 mg/kg/day (chronic) | Impaired short-term (2-hour) memory, which was largely reversed at 24 hours. The high dose impaired both short- and long-term memory. | [6] |
| Reboxetine | Rat | Microdialysis in Prefrontal Cortex | 10 mg/kg, i.p. | Produced a 2-fold increase in extracellular levels of dopamine, norepinephrine, and acetylcholine. | [3] |
| Desipramine | Rat | Microdialysis in Prefrontal Cortex | 10 mg/kg, i.p. | Produced a 3-4 fold increase in extracellular levels of dopamine, norepinephrine, and acetylcholine. | [3] |
Effects on Synaptic Plasticity
Long-term potentiation (LTP), a cellular correlate of learning and memory, has been shown to be modulated by NRIs.
Table 2: Summary of Preclinical Data on the Effects of NRIs on Synaptic Plasticity
| Drug | Brain Region | Measurement | Dosage | Key Findings | Reference |
| Desipramine (DMI) | Dentate Gyrus | Long-Term Potentiation (LTP) of EPSP slope | 3 or 7.5 mg/kg/day (chronic) | Attenuated LTP of the EPSP slope. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key experiments cited.
Object Recognition Test (ORT)
-
Objective: To assess short-term and long-term recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Rats are individually habituated to the empty arena for a set period over several days.
-
Training (T1): Two identical objects are placed in the arena, and the rat is allowed to explore for a defined time.
-
Testing (T2): After a retention interval (e.g., 2 or 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. A preference for the novel object indicates intact recognition memory.
In Vivo Microdialysis
-
Objective: To measure extracellular neurotransmitter levels in specific brain regions.
-
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.
-
Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.
-
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline pre-drug levels.
Electrophysiological Recording of Long-Term Potentiation (LTP)
-
Objective: To measure synaptic plasticity in hippocampal slices.
-
Procedure:
-
Slice Preparation: The hippocampus is dissected, and transverse slices are prepared.
-
Recording: Slices are placed in a recording chamber and perfused with aCSF. A stimulating electrode is placed in an afferent pathway (e.g., perforant path), and a recording electrode is placed in the corresponding postsynaptic area (e.g., dentate gyrus).
-
Baseline Recording: Baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs) are recorded by delivering single pulses at a low frequency.
-
LTP Induction: LTP is induced by applying a high-frequency stimulation (HFS) protocol.
-
Post-HFS Recording: Synaptic responses are monitored for an extended period after HFS to assess the potentiation of the fEPSP slope.
-
-
Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope from the baseline.
Signaling Pathways and Experimental Workflows
Visual representations of the proposed mechanisms and experimental designs can aid in understanding the complex biological processes.
Proposed Signaling Pathway for this compound's Nootropic Effects
Caption: Proposed mechanism of this compound's nootropic action.
Experimental Workflow for Preclinical Nootropic Assessment
Caption: Workflow for assessing this compound's nootropic effects.
Conclusion and Future Directions
While direct preclinical evidence for the nootropic effects of this compound is sparse, its pharmacological profile as a potent norepinephrine reuptake inhibitor and 5-HT2A antagonist provides a strong theoretical basis for its potential cognitive-enhancing properties. The preclinical data from other NRIs suggest that this compound could modulate learning, memory, and synaptic plasticity through its influence on monoaminergic systems. However, the observed memory impairments with chronic administration of some NRIs in specific tasks highlight the complexity of these effects and underscore the need for dose- and task-specific investigations.
Future preclinical research should focus on directly evaluating this compound in a battery of cognitive tasks in animal models, including assessments of attention, working memory, and long-term memory. Furthermore, elucidating the specific downstream signaling pathways activated by this compound's dual action on NET and 5-HT2A receptors will be crucial for a comprehensive understanding of its nootropic potential and for guiding its potential clinical application in cognitive disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Noradrenergic Modulation of Cognition in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A distinct role for norepinephrine in memory retrieval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of prolonged administration of norepinephrine reuptake inhibitors on long-term potentiation in dentate gyrus, and on tests of spatial and object recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Teniloxazine and Cerebrovascular Insufficiency: An Examination of Limited Evidence
Tokyo, Japan - Teniloxazine, a compound initially explored for its potential in treating cerebrovascular insufficiency, was ultimately developed and approved in Japan as an antidepressant. While its pharmacological profile suggests mechanisms that could be relevant to neuroprotection, a thorough review of available scientific literature reveals a significant lack of in-depth, quantitative data and detailed experimental protocols specifically supporting its efficacy in cerebrovascular disorders. This report summarizes the known information about this compound and highlights the gaps in research that prevent the creation of a comprehensive technical guide on its use for cerebrovascular insufficiency.
Pharmacodynamic Profile: A Dual-Action Mechanism
This compound's primary mechanism of action is characterized by two key functions: the potent inhibition of norepinephrine reuptake and the antagonism of the serotonin 5-HT2A receptor.[1][2] It also exhibits weak inhibition of dopamine and serotonin reuptake.[3] This dual-action profile is central to its antidepressant effects and has been the focus of its clinical development.
Signaling Pathways: Theoretical Neuroprotective Roles
The known mechanisms of this compound suggest potential interactions with signaling pathways relevant to neuroprotection.
Norepinephrine Reuptake Inhibition and Cerebral Blood Flow
The inhibition of norepinephrine reuptake can influence vascular tone and potentially impact cerebral blood flow.[4] Increased noradrenergic activity is known to play a role in regulating microvascular perfusion. However, the specific effects of this compound on cerebral hemodynamics have not been detailed in the accessible literature, leaving its direct impact on cerebrovascular insufficiency an open question.
5-HT2A Receptor Antagonism and Neuroprotection
Antagonism of the 5-HT2A receptor is a mechanism shared by several atypical antipsychotic and antidepressant medications.[5][6] Blockade of this receptor has been investigated for its potential neuroprotective effects, as excessive 5-HT2A receptor stimulation can contribute to excitotoxicity and neuronal damage.[7][8] The blockade of these receptors by this compound could theoretically mitigate some of the downstream cellular stress associated with ischemic events.
Below is a conceptual diagram illustrating the potential, though unverified, signaling pathways through which this compound might exert neuroprotective effects based on its known pharmacological targets.
Lack of Quantitative Data and Experimental Protocols
Despite the theoretical potential, a critical review of the scientific literature reveals a stark absence of specific data on this compound's efficacy in cerebrovascular insufficiency. The core requirements for a technical guide, including quantitative data from preclinical and clinical studies and detailed experimental protocols, could not be met.
Data Presentation: No published studies were identified that provided quantitative data on this compound's effect on endpoints relevant to cerebrovascular insufficiency, such as:
-
Cerebral blood flow measurements.
-
Infarct volume reduction in animal models of stroke.
-
Neurological deficit scores.
-
Cognitive improvement in patients with vascular dementia.
Experimental Protocols: Detailed methodologies for key experiments investigating the cerebrovascular effects of this compound are not available. This includes a lack of information on:
-
Animal models of cerebrovascular insufficiency used.
-
Cell culture models for studying neuroprotective effects.
-
Specific assays and techniques employed to measure outcomes.
Conclusion
While this compound was initially considered for cerebrovascular insufficiency, its development path shifted towards treating depression. Its known mechanisms of action, norepinephrine reuptake inhibition and 5-HT2A antagonism, offer plausible but unproven avenues for neuroprotection. The profound lack of specific, quantitative, and methodological data in the published scientific literature makes it impossible to construct an in-depth technical guide on its potential for treating cerebrovascular insufficiency for a research and development audience. Further preclinical and clinical research would be necessary to substantiate any claims of its efficacy in this indication. Without such data, the potential of this compound in the realm of cerebrovascular disorders remains speculative.
References
- 1. The emergence of new antidepressants for clinical use: Agomelatine paradox versus other novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence of new antidepressants for clinical use: Agomelatine paradox versus other novel agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Serotonin–norepinephrine reuptake inhibitor antidepressant effects on regional connectivity of the thalamus in persistent depressive disorder: evidence from two randomized, double-blind, placebo-controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic action of 5-HT2A antagonists and selective serotonin reuptake inhibitors in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonergic agents that activate 5HT2A receptors prevent NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Teniloxazine to Monoamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teniloxazine, a psychoactive compound developed in the 1980s, has been characterized primarily as an antidepressant. Its therapeutic effects are largely attributed to its interaction with monoamine transporters, which are critical regulators of neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The document summarizes the available binding data, details the experimental protocols for assessing transporter binding, and visualizes key experimental and logical workflows.
Introduction
Monoamine transporters are a family of solute carrier proteins responsible for the reuptake of monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—from the synaptic cleft into presynaptic neurons.[1] This process is crucial for terminating synaptic transmission and maintaining neurotransmitter homeostasis. Consequently, these transporters are key targets for a wide range of therapeutic agents, including antidepressants and psychostimulants. This compound (also known as Lucelan, Metatone, sufoxazine, and Y-8894) is a drug that was initially investigated for cerebrovascular insufficiency but was ultimately developed and approved as an antidepressant in Japan.[2] Its mechanism of action is primarily centered on the inhibition of monoamine reuptake.
Data Presentation: this compound Binding Affinity
| Transporter | Binding Affinity/Inhibitory Potency | Selectivity |
| Norepinephrine Transporter (NET) | Potent Inhibitor | High |
| Serotonin Transporter (SERT) | Weak Inhibitor | Low |
| Dopamine Transporter (DAT) | Weak Inhibitor | Low |
Caption: Qualitative summary of this compound's in vitro binding affinity for monoamine transporters.
This binding profile suggests that the primary pharmacological effect of this compound is the enhancement of noradrenergic neurotransmission through the blockade of norepinephrine reuptake.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. The following is a generalized protocol for assessing the binding of a test compound like this compound to monoamine transporters expressed in cell membranes.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
Radioligands:
-
For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55
-
For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-55
-
For DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55
-
-
Test Compound: this compound hydrochloride (or other salt form) dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions such as NaCl and KCl to mimic physiological conditions.
-
Non-specific Binding Ligand: A high concentration of a known, non-labeled ligand for the transporter of interest (e.g., 10 µM Desipramine for NET) to determine non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter and Scintillation Fluid.
Assay Procedure
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 5-20 µg per well.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Radioligand at a concentration near its Kd value.
-
Increasing concentrations of the test compound (this compound) or the non-specific binding ligand.
-
Cell membrane suspension.
-
-
Incubation: Incubate the plates at room temperature (or a specified temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of the high concentration of non-labeled ligand) from the total binding (counts in the absence of competing ligand) for each data point.
-
Generate Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the transporter.
-
Mandatory Visualizations
Monoamine Transporter Signaling Pathway
Caption: Monoamine transporter signaling pathway and the inhibitory action of this compound.
Radioligand Binding Assay Workflow
Caption: Workflow of a typical radioligand binding assay for monoamine transporters.
Logical Relationship of this compound's Mechanism
Caption: Logical flow of this compound's primary mechanism of action.
Conclusion
This compound is a selective norepinephrine reuptake inhibitor, exhibiting potent activity at the norepinephrine transporter while having significantly weaker effects on the serotonin and dopamine transporters. This binding profile underlies its classification as a noradrenergic antidepressant. The standard method for elucidating such a binding profile is the in vitro radioligand binding assay, a robust and reproducible technique that allows for the determination of a compound's affinity (Ki) for its target. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals in the field of drug discovery and development who are investigating compounds that interact with monoamine transporters.
References
Teniloxazine: An In-Depth Technical Guide on its Anti-Amnestic and Antihypoxic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teniloxazine, also known as sufoxazine and marketed under names such as Lucelan and Metatone, is a pharmaceutical agent initially investigated for its neuroprotective and nootropic capabilities before its approval as an antidepressant in Japan.[1] Its pharmacological profile is primarily characterized by its potent and selective inhibition of norepinephrine reuptake, with weaker activity on serotonin and dopamine transporters, alongside antagonism of the 5-HT2A receptor.[1] This guide synthesizes the available scientific literature to provide a detailed overview of this compound's anti-amnestic and antihypoxic properties, including its mechanism of action, experimental evidence, and relevant protocols.
Core Pharmacological Profile
This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[1][2] This modulation of noradrenergic neurotransmission is believed to be the foundation of its therapeutic effects. Additionally, its function as a 5-HT2A receptor antagonist may contribute to its overall pharmacological activity.[1]
Anti-Amnestic Properties
The anti-amnestic effects of this compound have been demonstrated in preclinical models of memory impairment.
Experimental Evidence
A key study investigated the effects of this compound (referred to as sufoxazine) on various experimental amnesia models in mice, utilizing the passive avoidance behavior test.[3] The research concluded that this compound effectively improved amnesia induced by scopolamine, a muscarinic receptor antagonist known to cause memory deficits.[3] The study also noted that this compound ameliorated amnesia induced by electroconvulsive shock (ECS) and CO2 exposure, suggesting a broad anti-amnesic potential.[3] Notably, traditional antidepressants like imipramine and desipramine did not show similar efficacy in these models.[3]
Due to the limited availability of the full-text study, specific quantitative data such as ED50 values and dose-response curves for the anti-amnestic effects of this compound are not publicly available at this time.
Experimental Protocol: Scopolamine-Induced Amnesia in a Passive Avoidance Task
The passive avoidance task is a widely used behavioral paradigm to assess fear-motivated learning and memory.[4] While the specific parameters for the this compound study are not detailed in the available abstract, a general protocol for this type of experiment is as follows:
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.[5]
Procedure:
-
Acquisition Trial: A mouse is placed in the light compartment. Due to rodents' innate preference for dark environments, they will typically enter the dark compartment.[4] Once the mouse enters the dark chamber, the door closes, and a brief, mild foot shock is delivered through the grid floor.
-
Drug Administration: this compound or a vehicle control is administered at a specific time relative to the acquisition trial (e.g., immediately after the trial).[3] In the case of scopolamine-induced amnesia, scopolamine is typically administered prior to the acquisition trial to impair learning.[6]
-
Retention Trial: After a set period (commonly 24 hours), the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured.[4] A longer latency is indicative of better memory retention of the aversive stimulus.
Below is a generalized workflow for this experimental model.
Antihypoxic Properties
While several sources state that this compound possesses antihypoxic properties,[2][7] there is a notable lack of publicly available primary literature detailing the specific experimental evidence and quantitative data to support this claim.
Potential Experimental Protocol: KCN-Induced Hypoxia
A common model to assess antihypoxic effects is potassium cyanide (KCN)-induced histotoxic hypoxia. KCN inhibits cytochrome c oxidase in the mitochondrial respiratory chain, leading to cellular hypoxia.[8] A general protocol to evaluate a compound's antihypoxic potential in this model would involve:
-
Animal Model: Typically mice or rats.
-
Drug Administration: Animals are pre-treated with the test compound (this compound) or a vehicle at various doses.
-
Induction of Hypoxia: A lethal dose of KCN is administered (e.g., intravenously or intraperitoneally).[9]
-
Endpoint Measurement: The primary endpoint is the time until respiratory arrest or death (survival time). An effective antihypoxic agent would significantly prolong the survival time compared to the vehicle-treated group.
Proposed Mechanism of Action
The neuroprotective mechanisms against hypoxic/ischemic injury are complex and can involve multiple pathways, including the stabilization of ionic homeostasis, increased pro-survival signaling, and enhanced anti-oxidative capacity.[10][11] As a norepinephrine reuptake inhibitor, this compound's potential antihypoxic effects could be mediated by the downstream effects of increased noradrenergic signaling in the brain. Norepinephrine plays a role in regulating cerebral blood flow and has been implicated in neuroprotective responses. However, without specific studies on this compound's effects in hypoxic models, this remains speculative.
The proposed signaling pathway illustrates the general mechanism of norepinephrine reuptake inhibition.
Summary and Future Directions
This compound is a norepinephrine reuptake inhibitor with documented anti-amnestic effects in preclinical models. Its efficacy in reversing scopolamine-induced memory deficits suggests a potential role in managing cognitive impairments. While its antihypoxic properties are mentioned in the literature, there is a clear need for published, peer-reviewed studies to substantiate this claim with quantitative data and detailed experimental protocols. Future research should focus on elucidating the precise molecular pathways underlying this compound's neuroprotective effects and conducting dose-response studies to establish its potency in both anti-amnestic and antihypoxic paradigms. Such data would be invaluable for the scientific and drug development communities in further evaluating the therapeutic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Pharmacological studies on sufoxazine (Y-8894). (I) Effects on experimental amnesia in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 5. ugobasile.com [ugobasile.com]
- 6. Strength of scopolamine-induced amnesia as a function of time between training and testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. Neuroprotective effects of PKC inhibition against chemical hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular responses to chemoreflex activation with potassium cyanide or hypoxic hypoxia in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel insight into neuroprotection against hypoxic/ischemic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects and mechanisms of ischemic/hypoxic preconditioning on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Fate of Teniloxazine: A Technical Guide to Metabolite Identification
Disclaimer: Publicly available scientific literature contains limited specific data on the metabolism and metabolite identification of teniloxazine. This guide provides a comprehensive overview of the principles and methodologies for studying the metabolism of antidepressants, using the structurally and pharmacologically similar drug, viloxazine, as a detailed case study. The experimental protocols and metabolic pathways described herein are based on studies of viloxazine and general drug metabolism research, and are intended to serve as a technical guide for researchers investigating this compound.
Introduction to this compound and the Importance of Metabolism Studies
This compound is an antidepressant that acts as a norepinephrine reuptake inhibitor and a 5-HT2A receptor antagonist[1]. Understanding the metabolic fate of a drug candidate like this compound is a critical component of the drug development process. Metabolism studies are essential for elucidating the biotransformation pathways, identifying active or potentially toxic metabolites, and understanding the pharmacokinetic profile of a new chemical entity. This knowledge is vital for assessing a drug's safety and efficacy, as well as for predicting potential drug-drug interactions.
General Principles of Antidepressant Metabolism
The metabolism of antidepressants, like most xenobiotics, generally occurs in two phases: Phase I (functionalization) and Phase II (conjugation).
-
Phase I Reactions: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug molecule. The primary enzymes responsible for Phase I metabolism are the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver[2]. Common Phase I reactions for antidepressants include oxidation, reduction, and hydrolysis.
-
Phase II Reactions: In this phase, the modified drug or its Phase I metabolite is conjugated with an endogenous molecule, such as glucuronic acid, sulfate, or an amino acid. This process, catalyzed by transferase enzymes, increases the water solubility of the compound, facilitating its excretion from the body.
Case Study: The Metabolism of Viloxazine
Viloxazine, a selective norepinephrine reuptake inhibitor, serves as an excellent proxy for understanding the potential metabolic pathways of this compound. In humans, the primary metabolic route for viloxazine is 5-hydroxylation followed by glucuronidation[3][4][5].
Key Metabolites and Enzymes
The major metabolite of viloxazine is 5-hydroxyviloxazine glucuronide[6][7]. The initial hydroxylation step is primarily mediated by the cytochrome P450 enzyme CYP2D6 [3][5][7]. Subsequently, the 5-hydroxyviloxazine undergoes glucuronidation, a Phase II conjugation reaction, which is facilitated by the enzymes UGT1A9 and UGT2B15[6][7].
Metabolic Pathway of Viloxazine
The biotransformation of viloxazine can be visualized as a two-step process, starting with the parent drug and culminating in the formation of a highly water-soluble glucuronide conjugate ready for excretion.
Experimental Protocols for Metabolite Identification
A systematic approach is required to identify and characterize drug metabolites. This typically involves a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques.
In Vitro Metabolism Studies
-
Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver that are rich in CYP enzymes and are a standard tool for in vitro metabolism studies[2][8][9].
-
Incubation: The drug of interest (e.g., viloxazine) is incubated with HLMs in the presence of NADPH (a necessary cofactor for CYP enzymes) at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile.
-
Sample Preparation: The samples are then centrifuged to precipitate proteins, and the supernatant containing the metabolites is collected for analysis.
-
-
Hepatocytes: Intact liver cells (hepatocytes) provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes. The experimental procedure is similar to that of HLMs.
In Vivo Metabolism Studies
-
Animal Models: Radiolabeled compounds (e.g., [14C]-viloxazine) are often administered to laboratory animals (e.g., rats) to trace the drug's absorption, distribution, metabolism, and excretion (ADME)[3]. Biological samples such as plasma, urine, and feces are collected over time.
-
Human Studies: Following regulatory approval, ADME studies are conducted in healthy human volunteers to understand the drug's metabolic fate in humans[3].
Analytical Techniques for Metabolite Identification
The analysis of metabolites from in vitro and in vivo studies requires powerful analytical instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the parent drug from its metabolites in the biological matrix[3][10]. A common setup for viloxazine metabolite analysis involves a reverse-phase C8 or C18 column with a gradient elution using a mobile phase of acidified water and acetonitrile[10][11].
-
Mass Spectrometry (MS): MS is used for the detection and structural elucidation of metabolites[12][13][14]. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help determine the elemental composition of a metabolite. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite, and the resulting fragmentation pattern provides clues about its structure[15].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural elucidation of novel metabolites[12][16][17]. It provides detailed information about the connectivity of atoms within a molecule.
Experimental Workflow
The overall process for identifying drug metabolites is a multi-step workflow that integrates biological experiments with analytical chemistry.
Quantitative Analysis of Viloxazine Metabolism
Quantitative data from metabolism studies are crucial for understanding the pharmacokinetics of a drug. The following tables summarize key quantitative findings from viloxazine research.
Table 1: In Vitro Metabolism of Viloxazine
| Parameter | Value | Reference |
| Primary Metabolizing Enzyme | CYP2D6 | [3][5][7] |
| Rate of 5-hydroxyviloxazine formation by CYP2D6 | 12.9 pmol/min/pmol CYP | [3] |
| Inhibition of 5-hydroxyviloxazine formation by anti-CYP2D6 antibody | 79% | [3] |
Table 2: In Vivo Pharmacokinetics of Viloxazine in Humans
| Parameter | Value | Reference |
| Primary Route of Elimination | Renal Excretion | [3] |
| Radioactivity Recovered in Urine (96h) | >90% of dose | [3] |
| Major Circulating Radioactive Components in Plasma | Viloxazine and a hydroxyglucuronide metabolite | [3] |
| Elimination Half-life (Immediate Release) | 2-5 hours | [6] |
| Elimination Half-life (Extended Release) | 7.02 ± 4.74 hours | [6] |
| Protein Binding | 76-82% | [6] |
Conclusion
While specific metabolic data for this compound remains scarce in the public domain, the study of the closely related compound, viloxazine, provides a robust framework for guiding future research. The established methodologies for in vitro and in vivo metabolism studies, coupled with advanced analytical techniques such as HPLC, mass spectrometry, and NMR, offer a clear path forward for the comprehensive characterization of this compound's metabolic fate. By applying these principles, researchers can elucidate the biotransformation pathways of this compound, identify its major metabolites, and ultimately contribute to a thorough understanding of its safety and efficacy profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and in vitro drug-drug interaction assessment of viloxazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Viloxazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. jcdronline.org [jcdronline.org]
- 12. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of Coadministered Viloxazine Extended-Release (SPN-812) and Lisdexamfetamine in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bionmr.unl.edu [bionmr.unl.edu]
- 17. hyphadiscovery.com [hyphadiscovery.com]
Enantioselective Synthesis and Biological Activity of Teniloxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teniloxazine is a marketed antidepressant in Japan, recognized for its dual mechanism of action as a potent norepinephrine reuptake inhibitor and a 5-HT2A receptor antagonist.[1][2][3] This technical guide provides an in-depth exploration of the enantioselective synthesis of this compound and a detailed overview of its biological activities. While specific enantioselective synthetic routes for this compound are not extensively documented in publicly available literature, this guide proposes a viable synthetic strategy based on established methods for the asymmetric synthesis of 2-substituted morpholines. Furthermore, this document collates available information on the pharmacological profile of this compound and provides detailed experimental protocols for key biological assays relevant to its mechanism of action. The critical role of chirality in the pharmacological effects of antidepressants underscores the importance of studying the individual enantiomers of this compound to optimize its therapeutic potential.[1]
Introduction
This compound, also known as sufoxazine, is a therapeutic agent with a unique pharmacological profile, combining norepinephrine reuptake inhibition with 5-HT2A receptor antagonism.[2] Initially investigated for neuroprotective and nootropic properties, it was ultimately developed and approved as an antidepressant in Japan.[2] The clinical utility of antidepressants is often linked to their stereochemistry, with individual enantiomers frequently exhibiting distinct pharmacological and pharmacokinetic properties.[1][4] This guide focuses on the enantioselective aspects of this compound, addressing its synthesis and biological activity from a stereochemical perspective.
Enantioselective Synthesis of this compound
A specific, detailed enantioselective synthesis of this compound has not been extensively reported in peer-reviewed journals. However, based on the known methods for the asymmetric synthesis of 2-substituted chiral morpholines, a plausible synthetic route can be proposed.[5][6][7][8][9] The core of this strategy involves the stereoselective formation of the chiral 2-phenoxymethylmorpholine intermediate.
Proposed Asymmetric Synthetic Pathway
A potential approach to the enantioselective synthesis of this compound involves the asymmetric hydrogenation of a dehydromorpholine precursor, a method that has proven effective for creating 2-substituted chiral morpholines with high enantioselectivity.[5][6][7][8][9]
-
Step 1: Synthesis of the Dehydromorpholine Precursor. The synthesis would commence with the preparation of a 2-substituted dehydromorpholine intermediate. This can be achieved through various established organic synthesis methods.
-
Step 2: Asymmetric Hydrogenation. The key enantioselective step would be the asymmetric hydrogenation of the dehydromorpholine. This reaction is typically catalyzed by a chiral rhodium complex, for instance, one bearing a bisphosphine ligand with a large bite angle. This method has been shown to yield 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee).[5][6][7][8][9] The choice of the chiral ligand is critical for achieving the desired stereocontrol.
-
Step 3: Final Elaboration. Following the successful asymmetric hydrogenation to yield the enantiomerically enriched 2-phenoxymethylmorpholine core, the final step would involve the introduction of the thiophene-2-ylmethyl group onto the phenol ring to complete the synthesis of the target this compound enantiomer.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The emergence of new antidepressants for clinical use: Agomelatine paradox versus other novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Teniloxazine in Forced Swim Test: Detailed Application Notes and Protocols
Application Note
Introduction
Teniloxazine is a pharmacological agent with a dual mechanism of action, functioning as both a potent norepinephrine reuptake inhibitor and a 5-HT2A receptor antagonist.[1] This profile suggests potential antidepressant effects, which can be evaluated in preclinical rodent models using the forced swim test (FST). The FST is a widely used behavioral assay to screen for potential antidepressant efficacy.[2][3][4] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility, reflecting an increase in escape-directed behavior.
Principle of the Forced Swim Test
The forced swim test is a model of behavioral despair. The immobility displayed by the animal is interpreted as a passive stress-coping strategy or a state of "giving up". The administration of effective antidepressants is expected to increase active behaviors such as swimming and climbing, thereby reducing the total immobility time. This application note provides a detailed protocol for assessing the antidepressant-like effects of this compound using the forced swim test in rodents.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Administration Route | N (per group) | Mean Immobility Time (seconds) | Standard Deviation | % Change from Vehicle |
| Vehicle Control | - | i.p. / p.o. | 10 | Data to be filled | Data to be filled | - |
| This compound | 1 | i.p. / p.o. | 10 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 5 | i.p. / p.o. | 10 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 10 | i.p. / p.o. | 10 | Data to be filled | Data to be filled | Data to be filled |
| Positive Control (e.g., Imipramine) | 20 | i.p. / p.o. | 10 | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocol: Forced Swim Test for this compound
This protocol is a generalized procedure and should be adapted based on specific experimental design and institutional guidelines.
1. Animals
-
Species: Male or female mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar).
-
Age: 8-12 weeks.
-
Housing: Group-housed (unless single housing is part of the experimental design) with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and to the testing room for at least one hour before the experiment.
2. Materials
-
This compound
-
Vehicle (e.g., saline, distilled water with a small percentage of a solubilizing agent like Tween 80)
-
Positive control (e.g., Imipramine, Desipramine)
-
Forced swim test apparatus: A transparent glass or plastic cylinder.
-
For mice: 20 cm in diameter, 30 cm in height.[3]
-
For rats: 20 cm in diameter, 40-50 cm in height.
-
-
Water (23-25°C)
-
Stopwatch or automated video tracking system
-
Towels for drying the animals
-
Heating pad or lamp to prevent hypothermia post-test.
3. Experimental Procedure
Day 1: Pre-test Session (for rats)
NOTE: The pre-test session is typically performed for rats to induce a stable baseline of immobility. For mice, a single test session is more common.[3][4]
-
Fill the cylinder with water to a depth of 15-20 cm. The water temperature should be maintained at 23-25°C.
-
Gently place each rat individually into the cylinder for a 15-minute session.
-
After 15 minutes, remove the rat from the water, dry it thoroughly with a towel, and return it to its home cage. A heating pad or lamp can be used to aid in drying and prevent hypothermia.
-
Clean the cylinder and change the water between animals.
Day 2: Test Session (for rats and mice)
-
Drug Administration:
-
Prepare fresh solutions of this compound, vehicle, and positive control on the day of testing.
-
Administer the assigned treatment (Vehicle, this compound at various doses, or positive control) via the chosen route (e.g., intraperitoneal - i.p., or oral gavage - p.o.). The timing of administration before the test should be consistent and based on the pharmacokinetic profile of the compound (typically 30-60 minutes for i.p. administration).
-
-
Forced Swim Test:
-
Fill the cylinder with water to a depth of 15-20 cm at 23-25°C.
-
Gently place each animal individually into the cylinder.
-
Start the stopwatch or recording immediately.
-
The total duration of the test session is typically 6 minutes for mice and 5 minutes for rats.[3][6]
-
Score the behavior during the final 4 minutes of the test for mice, and the entire 5 minutes for rats.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment groups, should score the animal's behavior. Alternatively, an automated video tracking system can be used.
-
Immobility: The animal is considered immobile when it remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: Active movements of the limbs and tail, including circling the cylinder.
-
Climbing: Active upward-directed movements of the forepaws along the side of the cylinder.
-
-
Post-test Procedure:
-
At the end of the session, remove the animal from the water, dry it thoroughly, and return it to its home cage.
-
Monitor the animals for any adverse effects.
-
Clean the cylinder and change the water between animals.
-
4. Data Analysis
-
Calculate the total duration of immobility for each animal.
-
Perform statistical analysis to compare the immobility times between the different treatment groups. An Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) is appropriate for comparing multiple doses of this compound to the vehicle control.
-
A significant decrease in immobility time in the this compound-treated groups compared to the vehicle group is indicative of an antidepressant-like effect.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the forced swim test with this compound.
Proposed Signaling Pathway of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Cognitive Effects of Teniloxazine Using the Morris Water Maze
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Morris water maze (MWM) to assess the cognitive-enhancing effects of Teniloxazine, a serotonin-norepinephrine reuptake inhibitor (SNRI). The MWM is a widely accepted behavioral assay for studying hippocampal-dependent spatial learning and memory in rodents.[1][2][3][4] This document outlines the experimental design, detailed procedures, and data analysis techniques necessary to evaluate the potential of this compound to ameliorate cognitive deficits.
Introduction to this compound and Cognitive Function
This compound is a psychotropic agent that functions as a selective serotonin and norepinephrine reuptake inhibitor.[5][6] By increasing the synaptic availability of these key neurotransmitters, this compound is hypothesized to modulate neural circuits crucial for cognitive processes, including learning and memory.[7] The noradrenergic and serotonergic systems are known to play significant roles in attention, arousal, and synaptic plasticity, all of which are fundamental to cognitive performance.[7][8] Deficits in these systems have been linked to cognitive impairments observed in various neurological and psychiatric disorders. Therefore, investigating the impact of this compound on spatial learning and memory using a robust model like the MWM is a critical step in its preclinical evaluation.
Experimental Principles of the Morris Water Maze
The Morris water maze is a test of spatial learning that requires an animal to find a hidden platform in a circular pool of opaque water, using distal visual cues in the room for navigation.[1][3][4] The test is highly dependent on the integrity of the hippocampus, a brain region critical for spatial memory formation.[1][9] By measuring parameters such as the time it takes for the animal to find the platform (escape latency) and the path it takes, researchers can assess different aspects of cognitive function, including learning acquisition, memory consolidation, and long-term memory recall.[1][10]
Experimental Design and Drug Administration
A typical study to evaluate the cognitive effects of this compound would involve several experimental groups:
-
Vehicle Control: This group receives the vehicle solution (e.g., saline or distilled water) without the drug and serves as a baseline for normal learning and memory.
-
Cognitive Deficit Model + Vehicle: This group is subjected to a model of cognitive impairment (e.g., chemically induced amnesia with scopolamine or MK-801, or a transgenic model of neurodegeneration) and receives the vehicle. This group establishes the extent of the cognitive deficit.
-
Cognitive Deficit Model + this compound: This group is subjected to the cognitive impairment model and treated with this compound. This is the primary experimental group to assess the therapeutic potential of the drug.
-
Sham + this compound: A healthy control group that receives this compound to assess any potential effects of the drug on baseline cognitive function.
This compound or the vehicle should be administered at a consistent time before the behavioral testing each day. The route of administration (e.g., intraperitoneal injection, oral gavage) and the dosage should be determined based on prior pharmacokinetic and pharmacodynamic studies of this compound.
Detailed Experimental Protocols
Materials and Apparatus
-
Circular water tank (120-150 cm in diameter) filled with water (20-22°C).[4][11]
-
Non-toxic white or black paint to make the water opaque.[3]
-
Submerged escape platform (10-15 cm in diameter) placed 1-2 cm below the water surface.[4][11]
-
Video tracking system and software for automated recording and analysis of the animal's swim path, speed, and time in different quadrants.
-
Distinct visual cues placed around the room, visible from the water maze.[4]
-
Holding cages with a heat source to dry the animals after each trial.[2][3]
Acquisition Phase (5-7 days)
-
Habituation: On the first day, allow the animals to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Training Trials: Conduct 4 trials per day for 5-7 consecutive days.
-
For each trial, gently place the animal into the water facing the wall of the tank at one of four quasi-randomly selected starting positions (North, South, East, West).[1]
-
Allow the animal to swim and find the hidden platform. The maximum trial duration should be 60 or 90 seconds.[2][4]
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.[2][3]
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for 30 seconds.[2]
-
After each trial, remove the animal, dry it, and place it in a holding cage for an inter-trial interval of at least 10-15 minutes.
Probe Trial (Day after last acquisition day)
-
Remove the escape platform from the pool.
-
Place the animal in the tank at a starting position opposite to where the platform was located during the acquisition phase.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim path.
Visible Platform Test (Optional)
-
To control for non-specific effects on motivation, swimming ability, or vision, a visible platform test can be conducted.
-
The platform is made visible by attaching a brightly colored flag or by raising it above the water surface.[4]
-
The location of the visible platform is changed for each trial.
-
Animals with normal sensorimotor function should quickly learn to swim directly to the visible platform.
Data Presentation
The following tables summarize hypothetical quantitative data from a study investigating the effects of this compound on cognitive deficits induced by scopolamine in a Morris water maze task.
Table 1: Escape Latency During Acquisition Phase (Seconds)
| Day | Vehicle Control | Scopolamine + Vehicle | Scopolamine + this compound (10 mg/kg) |
| 1 | 55.2 ± 4.1 | 58.1 ± 3.9 | 57.5 ± 4.3 |
| 2 | 42.8 ± 3.5 | 55.3 ± 4.2 | 48.9 ± 3.8 |
| 3 | 31.5 ± 2.9 | 51.7 ± 3.8 | 39.1 ± 3.1 |
| 4 | 22.1 ± 2.5 | 48.2 ± 3.5 | 28.6 ± 2.7 |
| 5 | 15.8 ± 2.1 | 45.9 ± 3.3 | 20.3 ± 2.4 |
*p < 0.05, **p < 0.01 compared to Scopolamine + Vehicle group. Data are presented as mean ± SEM.
Table 2: Probe Trial Performance
| Parameter | Vehicle Control | Scopolamine + Vehicle | Scopolamine + this compound (10 mg/kg) |
| Time in Target Quadrant (%) | 45.3 ± 3.8 | 26.1 ± 2.9 | 38.7 ± 3.5 |
| Platform Crossings (count) | 4.2 ± 0.5 | 1.8 ± 0.3 | 3.5 ± 0.4 |
| Swim Speed (cm/s) | 20.1 ± 1.2 | 19.8 ± 1.5 | 20.3 ± 1.3 |
**p < 0.01 compared to Scopolamine + Vehicle group. Data are presented as mean ± SEM.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's cognitive effects.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in enhancing cognitive function.
Conclusion
The Morris water maze is a powerful tool for assessing the cognitive-enhancing properties of this compound. A well-designed study with appropriate controls can provide valuable insights into the drug's potential to improve spatial learning and memory. The protocols and data presentation formats provided in these application notes offer a standardized framework for conducting and reporting such preclinical investigations. The observed improvements in escape latency and probe trial performance in the hypothetical data suggest that this compound may effectively reverse cognitive deficits, warranting further investigation into its therapeutic potential.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UC Davis - Morris Water Maze [protocols.io]
- 3. mmpc.org [mmpc.org]
- 4. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 5. Antidepressants that inhibit both serotonin and norepinephrine reuptake impair long-term potentiation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Noradrenergic Action in Antidepressant Treatments: Pharmacological and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hippocampal long-term depression is required for the consolidation of spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Morris Water Maze Test [bio-protocol.org]
Application Notes and Protocols for In Vitro Evaluation of Teniloxazine's Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teniloxazine is a psychotropic agent that acts as a norepinephrine reuptake inhibitor, with weaker inhibitory effects on serotonin and dopamine reuptake. The modulation of norepinephrine levels in the central nervous system is known to have neuroprotective effects, including the mitigation of oxidative stress, neuroinflammation, and apoptosis.[1] These application notes provide a framework for evaluating the potential neuroprotective effects of this compound in vitro using cultured neuronal cells. The described protocols are based on established methods for assessing neuroprotection conferred by other antidepressant agents and norepinephrine reuptake inhibitors.
Rationale for In Vitro Assays
-
Mechanism of Action: By inhibiting norepinephrine reuptake, this compound is expected to increase synaptic concentrations of norepinephrine. Norepinephrine itself has been shown to protect neurons from various insults.[1]
-
Antioxidant Properties: Many antidepressant drugs exhibit antioxidant effects, which are crucial for protecting neurons from oxidative damage, a key factor in neurodegenerative diseases.[2][3]
-
Anti-apoptotic Activity: Neuroprotective compounds often work by inhibiting programmed cell death (apoptosis) triggered by neurotoxic stimuli.
-
Modulation of Signaling Pathways: The neuroprotective effects of antidepressants are frequently mediated through the activation of pro-survival signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[4][5]
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from the proposed in vitro assays. These are hypothetical data based on the known effects of norepinephrine reuptake inhibitors and other antidepressants.
Table 1: Effect of this compound on Cell Viability in an Oxidative Stress Model
| Treatment Group | This compound (µM) | Oxidative Stressor (e.g., H₂O₂) | Cell Viability (%) |
| Control | 0 | No | 100 ± 5.2 |
| Stressor Control | 0 | Yes | 52 ± 4.5 |
| This compound | 1 | Yes | 65 ± 5.1 |
| This compound | 10 | Yes | 78 ± 4.8 |
| This compound | 50 | Yes | 85 ± 5.3 |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Treatment Group | This compound (µM) | Oxidative Stressor (e.g., H₂O₂) | Relative Fluorescence Units (RFU) |
| Control | 0 | No | 1000 ± 150 |
| Stressor Control | 0 | Yes | 8500 ± 750 |
| This compound | 1 | Yes | 6200 ± 600 |
| This compound | 10 | Yes | 4100 ± 450 |
| This compound | 50 | Yes | 2500 ± 300 |
Table 3: Effect of this compound on Caspase-3 Activity in an Apoptosis Model
| Treatment Group | This compound (µM) | Apoptotic Inducer (e.g., Staurosporine) | Caspase-3 Activity (Fold Change) |
| Control | 0 | No | 1.0 ± 0.1 |
| Inducer Control | 0 | Yes | 4.5 ± 0.4 |
| This compound | 1 | Yes | 3.2 ± 0.3 |
| This compound | 10 | Yes | 2.1 ± 0.2 |
| This compound | 50 | Yes | 1.4 ± 0.1 |
Table 4: Effect of this compound on Akt Phosphorylation
| Treatment Group | This compound (µM) | Time (min) | Phospho-Akt/Total Akt Ratio |
| Control | 0 | 0 | 1.0 ± 0.1 |
| This compound | 10 | 15 | 1.8 ± 0.2 |
| This compound | 10 | 30 | 2.5 ± 0.3 |
| This compound | 10 | 60 | 1.5 ± 0.2 |
Experimental Protocols
Cell Culture
The human neuroblastoma cell line SH-SY5Y is a commonly used model for neuroprotection studies.[6]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, SH-SY5Y cells can be differentiated by treating with retinoic acid (10 µM) for 5-7 days.
Protocol 1: Assessment of Neuroprotection against Oxidative Stress (MTT Assay)
This protocol assesses the ability of this compound to protect neuronal cells from death induced by an oxidative stressor.
Materials:
-
Differentiated SH-SY5Y cells
-
96-well plates
-
This compound
-
Hydrogen peroxide (H₂O₂) or other suitable oxidative stressor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells (except for the control group) and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the antioxidant capacity of this compound by quantifying the reduction in intracellular ROS levels.
Materials:
-
Differentiated SH-SY5Y cells
-
96-well black, clear-bottom plates
-
This compound
-
H₂O₂
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Fluorescence plate reader
Procedure:
-
Seed differentiated SH-SY5Y cells in a 96-well black, clear-bottom plate.
-
Pre-treat the cells with this compound for 24 hours.
-
Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Induce oxidative stress with H₂O₂ for 1 hour.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
Protocol 3: Assessment of Anti-Apoptotic Effects (Caspase-3 Activity Assay)
This protocol determines if this compound can inhibit the activation of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Differentiated SH-SY5Y cells
-
96-well plates
-
This compound
-
Staurosporine or other apoptosis inducer
-
Caspase-3 colorimetric or fluorometric assay kit
Procedure:
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat with this compound for 24 hours.
-
Induce apoptosis with staurosporine (e.g., 1 µM) for 6 hours.
-
Lyse the cells and perform the caspase-3 activity assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
Protocol 4: Western Blot Analysis of Pro-Survival Signaling Pathways
This protocol investigates the effect of this compound on the activation of key pro-survival signaling molecules like Akt.
Materials:
-
Differentiated SH-SY5Y cells
-
6-well plates
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed differentiated SH-SY5Y cells in 6-well plates.
-
Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
Visualizations
Caption: Experimental workflow for evaluating this compound's neuroprotective effects.
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
Caption: Logical relationship between assays for this compound's neuroprotection.
References
- 1. Neuroprotective actions of norepinephrine in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and Clinical Evidence of Antioxidant Effects of Antidepressant Agents: Implications for the Pathophysiology of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Potential of Psychotropic Drugs: From Clinical Evidence to In Vitro and In Vivo Assessment and toward a New Challenge for in Silico Molecular Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neurotrophic and neuroprotective effects of psychotropic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressants are neuroprotective against nutrient deprivation stress in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Protective Effects of Antidepressants Mediated by Serotonin Receptor in Aβ-Oligomer-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Antidepressant Potential of Teniloxazine: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical methodologies to assess the antidepressant efficacy of Teniloxazine. This document outlines detailed protocols for key behavioral assays in rodent models of depression, summarizes the available quantitative data, and illustrates the proposed mechanism of action and experimental workflows.
Introduction to this compound
This compound is a psychoactive compound that has been investigated for its potential antidepressant properties. Its primary mechanism of action is understood to be the inhibition of norepinephrine reuptake, with a weaker inhibitory effect on the reuptake of serotonin and dopamine.[1] This pharmacological profile suggests that this compound may offer a unique therapeutic window for the treatment of depressive disorders. To rigorously evaluate its efficacy, standardized and validated animal models of depression are essential.
Recommended Animal Models
The following are established rodent models for screening potential antidepressant compounds. While published data for this compound is available for the Tail Suspension Test, the Forced Swim Test and Chronic Unpredictable Mild Stress models represent valuable paradigms to further characterize its antidepressant-like effects.
Tail Suspension Test (TST)
The Tail Suspension Test (TST) is a widely used behavioral screening tool for assessing potential antidepressant activity in mice.[2] The test is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressant compounds have been shown to reduce the duration of this immobility.
Forced Swim Test (FST)
The Forced Swim Test (FST), also known as the Porsolt despair test, is another cornerstone in the preclinical screening of antidepressants. This model is predicated on the observation that rodents, when placed in an inescapable cylinder of water, will eventually cease active escape behaviors and adopt an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
Chronic Unpredictable Mild Stress (CUMS)
The Chronic Unpredictable Mild Stress (CUMS) model has high face and predictive validity for modeling depressive-like states in rodents. This paradigm involves the long-term exposure of animals to a series of mild, unpredictable stressors, which can induce a state of anhedonia (a core symptom of depression), helplessness, and other behavioral and physiological alterations reminiscent of human depression.
Experimental Protocols
Protocol 1: Tail Suspension Test (TST) with this compound
Objective: To evaluate the effect of this compound on the duration of immobility in mice.
Materials:
-
Male mice (e.g., Swiss Webster or C57BL/6)
-
This compound
-
Vehicle (e.g., saline, distilled water with 0.5% Tween 80)
-
Tail suspension apparatus
-
Adhesive tape
-
Sound-attenuating chamber
-
Video recording and analysis software
Procedure:
-
Acclimation: House mice in standard laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Suspension: Individually suspend each mouse by its tail from a lever in the suspension apparatus using adhesive tape. The mouse should be positioned so that it cannot escape or hold onto nearby surfaces.
-
Recording: Record the behavior of the mouse for a total of 6 minutes.
-
Analysis: Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements.
Protocol 2: Forced Swim Test (FST) - Template for this compound Testing
Note: No specific published data for this compound in the FST was identified. This protocol is a general template.
Objective: To assess the potential effect of this compound on immobility time in a rodent model of behavioral despair.
Materials:
-
Male rats (e.g., Sprague-Dawley or Wistar) or mice
-
This compound
-
Vehicle
-
Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter for rats)
-
Water (23-25°C)
-
Video recording and analysis software
Procedure:
-
Acclimation: Acclimate animals to the housing facility for at least one week.
-
Pre-swim Session (for rats): On day 1, place each rat in the water tank for a 15-minute pre-swim session. This enhances the reliability of the test on the following day.
-
Drug Administration: On day 2, administer this compound or vehicle 30-60 minutes before the test session.
-
Test Session: Place each animal individually into the water-filled cylinder for a 5-minute test session.
-
Recording and Analysis: Record the entire session and score the total time spent immobile during the last 4 minutes. Immobility is characterized by the cessation of struggling and floating motionless, making only small movements necessary to keep the head above water.
Protocol 3: Chronic Unpredictable Mild Stress (CUMS) - Template for this compound Testing
Note: No specific published data for this compound in the CUMS model was identified. This protocol is a general template.
Objective: To determine if chronic this compound treatment can reverse depressive-like behaviors induced by CUMS.
Materials:
-
Male rats or mice
-
This compound
-
Vehicle
-
A variety of mild stressors (e.g., damp bedding, cage tilt, social isolation, altered light/dark cycle, restraint stress)
-
Sucrose solution (1%) and water bottles for the Sucrose Preference Test (SPT)
Procedure:
-
Baseline Sucrose Preference: Acclimate animals to a two-bottle choice of water and 1% sucrose solution and measure baseline preference.
-
CUMS Induction: For a period of 4-8 weeks, expose the stress group to a daily regimen of randomly selected mild stressors. The control group remains undisturbed.
-
Drug Administration: During the final 2-4 weeks of the CUMS protocol, administer this compound or vehicle daily to both stressed and control groups.
-
Behavioral Testing:
-
Sucrose Preference Test (SPT): Conduct weekly SPTs to assess anhedonia. A significant decrease in sucrose preference in the stressed group, and its reversal by this compound, is a key indicator of antidepressant efficacy.
-
Other Behavioral Tests: At the end of the treatment period, other tests such as the Open Field Test (for locomotor activity and anxiety) and the Novelty Suppressed Feeding Test can be performed.
-
Quantitative Data
The following table summarizes the available quantitative data for this compound in the Tail Suspension Test.
| Animal Model | Species | Drug | Dose (mg/kg) | Effect on Immobility Time | Reference |
| Tail Suspension Test | Mouse | This compound | 8 | Decreased | Steru et al., 1985 |
| Tail Suspension Test | Mouse | This compound | 16 | Decreased | Steru et al., 1985 |
| Tail Suspension Test | Mouse | This compound | 32 | Decreased | Steru et al., 1985 |
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound's antidepressant action.
Experimental Workflow: Tail Suspension Test
Caption: Workflow for the Tail Suspension Test.
Experimental Workflow: Forced Swim Test
Caption: Workflow for the Forced Swim Test.
Experimental Workflow: Chronic Unpredictable Mild Stress
Caption: Workflow for the Chronic Unpredictable Mild Stress model.
References
Application Notes and Protocols for Teniloxazine (using Reboxetine as an analogue) in Rodent Studies
Disclaimer: Due to a lack of available literature on the administration of teniloxazine in rodent models, this document provides data and protocols for reboxetine , a selective norepinephrine reuptake inhibitor with a similar mechanism of action. This information is intended to serve as a starting point for researchers, but optimal dosages and administration routes for this compound in rodents must be determined empirically.
Data Presentation: Administration of Reboxetine in Rodents
The following tables summarize the administration routes and dosages of reboxetine used in various rodent studies.
Table 1: Intraperitoneal (i.p.) Administration of Reboxetine in Rodents
| Species | Study Type | Dosage Range | Vehicle | Key Findings |
| Rat | Forced Swim Test | 3 - 30 mg/kg | Saline | Dose-dependent decrease in immobility.[1] |
| Rat | Microdialysis | 10 - 30 mg/kg | Not Specified | Dose-dependent decrease in norepinephrine efflux in the frontal cortex.[2] |
| Rat | Olfactory Bulbectomy Model | 2.5 - 10 mg/kg | Not Specified | Reduced immobility in the forced swim test and attenuated hyperactivity.[3] |
| Rat | Chronic Administration | 15 mg/kg (daily for 14 days) | Saline | No effect on basal extracellular norepinephrine but enhanced response to a challenge dose.[4] |
Table 2: Oral (p.o.) Administration of Reboxetine in Rodents
| Species | Study Type | Dosage | Vehicle | Key Findings | | :--- | :--- | :--- | :--- | | Rat | Pharmacokinetics | 5 mg/kg | Not Specified | Comparison of disposition and metabolic patterns.[5] |
Table 3: Continuous Administration of Reboxetine in Rodents via Osmotic Minipump
| Species | Study Type | Dosage | Duration | Key Findings | | :--- | :--- | :--- | :--- | | Rat | Forced Swim Test | 10 and 60 mg/kg/day | 3 and 14 days | Decreased immobility and increased climbing behavior.[6] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of Reboxetine in Rats for Behavioral Studies (e.g., Forced Swim Test)
1. Materials:
-
Reboxetine mesylate
-
Sterile 0.9% saline solution (vehicle)
-
Vortex mixer
-
Analytical balance
-
Syringes (1 ml) with 25-27 gauge needles
-
70% ethanol
-
Male Wistar or Sprague-Dawley rats (250-300g)
2. Procedure:
-
Drug Preparation:
-
On the day of the experiment, weigh the required amount of reboxetine mesylate.
-
Dissolve the reboxetine in sterile 0.9% saline to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 250g rat receiving an injection volume of 1 ml/kg, the concentration would be 10 mg/ml).
-
Vortex the solution until the reboxetine is completely dissolved. Prepare a vehicle-only solution (0.9% saline) for the control group.
-
-
Animal Handling and Injection:
-
Handle the rats gently to minimize stress.
-
Weigh each rat accurately to calculate the precise injection volume.
-
Restrain the rat securely. One common method is to hold the rat with its head tilted slightly downwards.
-
Disinfect the injection site in the lower right or left abdominal quadrant with 70% ethanol to avoid puncturing the cecum or bladder.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should be drawn into the syringe).
-
Inject the calculated volume of the reboxetine solution or vehicle slowly and smoothly.
-
Withdraw the needle and return the rat to its home cage.
-
-
Post-injection Monitoring and Behavioral Testing:
-
Observe the animals for any adverse reactions.
-
For acute studies, behavioral testing (e.g., Forced Swim Test) is typically conducted 30-60 minutes post-injection.[1]
-
Protocol 2: Oral Gavage (p.o.) Administration of Reboxetine in Rats for Pharmacokinetic Studies
1. Materials:
-
Reboxetine mesylate
-
Distilled water or other appropriate vehicle
-
Vortex mixer
-
Analytical balance
-
Oral gavage needles (flexible or rigid, appropriate size for rats)
-
Syringes (1 ml or 3 ml)
-
Male Sprague-Dawley rats (200-250g)
2. Procedure:
-
Drug Preparation:
-
Prepare the reboxetine solution in the chosen vehicle at the desired concentration (e.g., 5 mg/ml for a 5 mg/kg dose with an administration volume of 1 ml/kg).[5]
-
Ensure the drug is fully dissolved or forms a homogenous suspension.
-
-
Animal Handling and Gavage:
-
Gently restrain the rat. One person can hold the rat while another performs the gavage.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Fill the syringe with the calculated volume of the reboxetine solution.
-
Gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and re-insert.
-
Slowly administer the solution.
-
Carefully remove the gavage needle.
-
-
Post-administration and Sample Collection:
-
Return the rat to its cage and monitor for any signs of distress.
-
For pharmacokinetic studies, blood samples are collected at predetermined time points post-administration.
-
Mandatory Visualizations
Signaling Pathway of Norepinephrine Reuptake Inhibitors
Caption: Signaling pathway of norepinephrine reuptake inhibitors.
Experimental Workflow for Forced Swim Test in Rodents
Caption: Experimental workflow for the Forced Swim Test in rodents.
References
- 1. Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reboxetine modulates norepinephrine efflux in the frontal cortex of the freely moving rat: the involvement of alpha 2 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the disposition and of the metabolic pattern of Reboxetine, a new antidepressant, in the rat, dog, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Teniloxazine at 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teniloxazine is a molecule of interest in neuropsychopharmacology, exhibiting a multi-target profile that includes inhibition of norepinephrine reuptake and antagonism at the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of various psychiatric disorders, including schizophrenia and depression.[1][2][3][4] Characterizing the binding affinity of compounds like this compound to the 5-HT2A receptor is a critical step in drug discovery and development, providing fundamental insights into its mechanism of action and therapeutic potential.
Radioligand binding assays are a robust and widely used method to determine the affinity of a test compound for a specific receptor. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Data Presentation
The binding affinity of this compound for the 5-HT2A receptor is summarized in the table below. This value is typically determined through a competitive binding assay where this compound competes with a known radiolabeled ligand for binding to the receptor.
| Compound | Receptor | Radioligand | Ki (nM) |
| This compound | 5-HT2A | Not Specified | 49 |
Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a representative method for determining the binding affinity of this compound to the human 5-HT2A receptor expressed in a heterologous system.
1. Materials and Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A receptor. Alternatively, rat frontal cortex tissue homogenate can be used.[5]
-
Radioligand: [3H]-Ketanserin (a 5-HT2A receptor antagonist), specific activity 60-90 Ci/mmol.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Determiner: Clozapine (10 µM final concentration) or another suitable 5-HT2A receptor antagonist.[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for detecting tritium.
-
96-well Filter Plates: GF/B or GF/C glass fiber filter plates.
-
Polyethyleneimine (PEI): 0.3-0.5% (w/v) solution for pre-treating filter plates to reduce non-specific binding.[5]
-
Plate shaker, vacuum filtration manifold, and a liquid scintillation counter.
2. Membrane Preparation (from CHO-K1 cells)
-
Culture CHO-K1 cells expressing the human 5-HT2A receptor to confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer.
-
Repeat the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer to a protein concentration of 100-200 µg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
3. Assay Procedure
-
Pre-treat the 96-well filter plates with 0.3-0.5% PEI for at least 30 minutes at room temperature, then wash with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10-10 M to 10-5 M.
-
To each well of the 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Ketanserin (at a final concentration of ~0.5 nM), and 100 µL of the membrane preparation.[6]
-
Non-specific Binding: 50 µL of Clozapine (10 µM final concentration), 50 µL of [3H]-Ketanserin, and 100 µL of the membrane preparation.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of [3H]-Ketanserin, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle shaking to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through the pre-treated filter plates.
-
Wash the filters three to four times with 300 µL of ice-cold wash buffer per well to remove unbound radioligand.
-
Dry the filter plates completely.
-
Add scintillation cocktail to each well and allow it to equilibrate.
-
Count the radioactivity in each well using a liquid scintillation counter.
4. Data Analysis
-
Calculate the mean counts per minute (CPM) for each set of triplicates.
-
Determine the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competition assay, calculate the percent inhibition of specific binding for each concentration of this compound using the following formula: % Inhibition = 100 - [((CPMcompound - CPMNSB) / (CPMTotal - CPMNSB)) x 100]
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
Visualizations
Diagram 1: Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of the competitive radioligand binding assay.
Diagram 2: 5-HT2A Receptor Signaling Pathway
Caption: Simplified Gq-coupled signaling pathway of the 5-HT2A receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming Depression with 5-HT2A Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Teniloxazine and its Metabolites in Human Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Teniloxazine is an antidepressant and nootropic agent. Understanding its metabolic fate is crucial for drug development and clinical monitoring. This application note provides a generalized framework for the quantification of this compound and its putative metabolites in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the limited publicly available information on the specific metabolites of this compound, this document outlines a hypothetical metabolic pathway and a corresponding analytical method based on common biotransformation reactions of similar pharmaceutical compounds.
Hypothetical Metabolic Pathway of this compound
The metabolic pathway of this compound has not been extensively elucidated in publicly available scientific literature. However, based on its chemical structure, which includes a morpholine ring, a phenoxy group, and a thiophene ring, several metabolic transformations can be predicted. These primarily involve Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism:
-
Hydroxylation: The aromatic rings (phenyl and thiophene) are susceptible to hydroxylation, leading to the formation of phenolic metabolites. The aliphatic carbons on the morpholine ring could also be hydroxylated.
-
N-oxidation: The nitrogen atom in the morpholine ring can be oxidized.
-
O-dealkylation: The ether linkage could potentially be cleaved, although this is generally a less common pathway for such structures.
Phase II Metabolism:
-
Glucuronidation: The hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid to form more water-soluble glucuronide conjugates.
-
Sulfation: Phenolic metabolites can also be conjugated with sulfate.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Protocol: LC-MS/MS Method for Urine Samples
This protocol describes a general method for the simultaneous quantification of this compound and its potential metabolites. Method optimization and validation are essential for specific applications.
1. Sample Preparation (Solid-Phase Extraction - SPE)
Solid-phase extraction is recommended for the cleanup and concentration of analytes from complex urine matrices.
-
Urine Sample Pre-treatment: Centrifuge urine samples at 4000 rpm for 10 minutes to remove particulate matter. Take 1 mL of the supernatant and add 1 mL of 0.1 M phosphate buffer (pH 6.8).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 M HCl followed by 2 mL of methanol to remove interferences.
-
Elution: Elute this compound and its metabolites with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Table 1: Hypothetical MRM Transitions for this compound and Potential Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 290.1 | 110.1 | 25 |
| Hydroxy-Teniloxazine | 306.1 | 110.1 | 25 |
| This compound N-Oxide | 306.1 | 126.1 | 20 |
| This compound Glucuronide | 466.1 | 290.1 | 20 |
Note: The m/z values for metabolites are predicted and would need to be confirmed experimentally. Product ions and collision energies require optimization.
Experimental Workflow
The overall workflow for the quantification of this compound and its metabolites in urine is depicted below.
Caption: Workflow for this compound analysis in urine.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following is a template for presenting the results.
Table 2: Quantitative Results for this compound and Metabolites in Urine Samples
| Analyte | Retention Time (min) | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | Value | Value | Value | Value | Value |
| Hydroxy-Teniloxazine | Value | Value | Value | Value | Value |
| This compound N-Oxide | Value | Value | Value | Value | Value |
| This compound Glucuronide | Value | Value | Value | Value | Value |
Values to be determined through method validation.
Conclusion
This application note provides a comprehensive, albeit generalized, protocol for the quantification of this compound and its potential metabolites in human urine. The successful implementation of this method will require the synthesis and characterization of analytical standards for the metabolites and a thorough method validation according to regulatory guidelines. The provided workflows and hypothetical data serve as a starting point for researchers to develop a robust and reliable analytical method for pharmacokinetic and clinical studies of this compound.
Application Note: Measuring Teniloxazine's Effect on Norepinephrine Using In Vivo Microdialysis
Introduction
Teniloxazine is a therapeutic agent known to act as a potent and selective norepinephrine reuptake inhibitor (NRI), with weaker effects on serotonin and dopamine transporters.[1][2][3] Marketed in Japan as an antidepressant under the names Lucelan and Metatone, it has also been investigated for its neuroprotective and nootropic properties.[2] By blocking the norepinephrine transporter (NET), this compound increases the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This mechanism is crucial for its antidepressant effects and is a key area of study for understanding its full therapeutic potential.[4][5]
In vivo microdialysis is a widely used neuropharmacological technique that allows for the continuous sampling and measurement of endogenous substances, such as neurotransmitters, from the extracellular fluid of specific brain regions in awake, freely moving animals.[6][7] This powerful method provides real-time insights into the pharmacodynamic effects of drugs on neurochemical systems.[6]
This application note provides a comprehensive protocol for utilizing in vivo microdialysis to quantify the effect of this compound administration on extracellular norepinephrine levels in the rat brain.
Principle of the Assay
A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a target brain region, such as the prefrontal cortex (PFC) or hypothalamus, areas with significant noradrenergic innervation.[7] The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[8] Small molecules present in the extracellular fluid, including norepinephrine, diffuse across the membrane into the aCSF down their concentration gradient.[7] The resulting fluid, known as the dialysate, is collected at regular intervals and analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify norepinephrine concentrations.[9]
By collecting baseline samples before administering this compound and subsequent samples after administration, researchers can precisely measure the drug-induced changes in extracellular norepinephrine levels, providing a direct assessment of its in vivo target engagement and pharmacodynamic profile.
Detailed Experimental Protocol
This protocol outlines the procedures for probe implantation, microdialysis sampling, and sample analysis for studying the effects of this compound in adult male Sprague-Dawley rats.
1. Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Surgical Equipment: Stereotaxic frame, anesthesia machine (isoflurane), surgical drill, dental cement, surgical screws.
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length (e.g., CMA or BASi probes).
-
Perfusion Pump: Microinfusion pump capable of low flow rates (e.g., 0.5-2.0 µL/min).
-
Fraction Collector: Refrigerated fraction collector for sample preservation.
-
This compound: To be dissolved in a suitable vehicle (e.g., 0.9% saline).
-
Artificial Cerebrospinal Fluid (aCSF): Composition: 147 mM NaCl, 2.5 mM KCl, 1.26 mM CaCl₂, 1.18 mM MgCl₂ in sterile water.[8] The solution should be filtered (0.22 µm) before use.
-
HPLC-ECD System: Isocratic pump, autosampler, C18 reverse-phase column, and an electrochemical detector with a glassy carbon electrode.
2. Surgical Procedure: Stereotaxic Probe Implantation
-
Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance).
-
Secure the animal in the stereotaxic frame and apply ophthalmic ointment to the eyes.
-
Make a midline incision on the scalp to expose the skull. Clean the skull surface.
-
Drill small holes for anchor screws and a larger hole for the guide cannula at the desired coordinates. For the Prefrontal Cortex (PFC), typical coordinates relative to bregma are: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -2.5 mm from the skull surface.
-
Implant the guide cannula to the correct depth and secure it to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
3. In Vivo Microdialysis Experiment
-
Habituation: On the day of the experiment, place the rat in a microdialysis bowl and allow it to acclimate for at least 1-2 hours.
-
Probe Insertion: Gently remove the dummy cannula and insert the microdialysis probe, ensuring it extends 2 mm beyond the guide cannula tip into the PFC.
-
Perfusion: Connect the probe inlet to the microinfusion pump and begin perfusing with aCSF at a flow rate of 1.0 µL/min. Place the outlet line into a collection vial in the refrigerated fraction collector.
-
Stabilization: Allow the system to stabilize for a washout period of 60-90 minutes before collecting the first sample.[8]
-
Baseline Collection: Collect 3-4 consecutive baseline samples (e.g., every 20 minutes) to establish a stable baseline level of norepinephrine.[8]
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, i.p.). Doses can be selected based on literature for similar compounds, for example, in the range of 10-50 mg/kg.[10]
-
Post-Administration Collection: Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours post-injection to monitor the change in norepinephrine levels over time.
-
Probe Calibration (Optional): At the end of the experiment, the in vitro recovery of the probe can be determined to estimate absolute neurotransmitter concentrations.
4. Sample Analysis: HPLC-ECD
-
System Setup:
-
Mobile Phase: Prepare a suitable mobile phase (e.g., sodium phosphate buffer, EDTA, methanol, and an ion-pairing agent like sodium dodecyl sulfate).
-
Column: C18 reverse-phase column (e.g., 3 µm particle size).
-
Flow Rate: Set to approximately 0.8-1.0 mL/min.
-
Detector: Set the potential of the glassy carbon electrode to an optimal level for norepinephrine oxidation (e.g., +650 mV).
-
-
Quantification:
-
Inject a standard curve of known norepinephrine concentrations to determine the relationship between peak area and concentration.
-
Inject the collected dialysate samples into the HPLC system.
-
Identify and quantify the norepinephrine peak in each sample based on its retention time and the standard curve.
-
5. Data Analysis
-
Calculate the average norepinephrine concentration from the 3-4 baseline samples for each animal. This average is considered 100%.
-
Express the norepinephrine concentration in all subsequent samples as a percentage of this baseline.
-
Use appropriate statistical tests (e.g., ANOVA with repeated measures followed by post-hoc tests) to determine the significance of the changes in norepinephrine levels following this compound administration compared to a vehicle-treated control group.
Data Presentation
The following table summarizes hypothetical data from a study investigating the dose-dependent effect of this compound on extracellular norepinephrine levels in the rat prefrontal cortex.
| This compound Dose (i.p.) | Peak NE Increase (% of Baseline) | Time to Peak (Minutes Post-Injection) |
| Vehicle | 105 ± 8% | N/A |
| 10 mg/kg | 250 ± 25% | 60 |
| 30 mg/kg | 450 ± 40% | 60 |
| 50 mg/kg | 600 ± 55% | 40-60 |
| Data are presented as mean ± SEM. |
Mandatory Visualizations
Caption: Mechanism of this compound at the noradrenergic synapse.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The emergence of new antidepressants for clinical use: Agomelatine paradox versus other novel agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kjpp.net [kjpp.net]
- 10. researchgate.net [researchgate.net]
Cell Culture Models for Elucidating the Mechanisms of Teniloxazine
Application Notes and Protocols for Researchers
Authored by: Gemini AI
Introduction
Teniloxazine is a pharmaceutical agent known for its role as a norepinephrine reuptake inhibitor (NRI), with weaker inhibitory effects on serotonin and dopamine reuptake.[1][2] It is recognized for its antidepressant, neuroprotective, and anti-hypoxic properties.[1][2] To facilitate further research into its precise mechanisms of action at the cellular level, this document provides detailed application notes and experimental protocols for utilizing cell culture models. These protocols are designed for researchers, scientists, and drug development professionals to investigate this compound's effects on key signaling pathways, its neuroprotective potential against oxidative stress and hypoxia, and its anti-inflammatory properties.
Recommended Cell Lines
-
SH-SY5Y (Human Neuroblastoma Cell Line): This cell line endogenously expresses the norepinephrine transporter (NET), making it an ideal model to study the direct effects of this compound on norepinephrine reuptake and downstream signaling in a neuronal context.[3][4][5] These cells can be differentiated into a more mature neuronal phenotype, which is advantageous for neuroprotective studies.
-
BV-2 (Immortalized Murine Microglia Cell Line): As the resident immune cells of the central nervous system, microglia are central to neuroinflammation. The BV-2 cell line is a well-established model for studying the anti-inflammatory effects of therapeutic compounds.[6][7][8][9][10]
-
Co-culture of SH-SY5Y and BV-2 cells: To investigate the interplay between neurons and microglia, a co-culture system can be employed. This model allows for the study of how this compound modulates neuron-microglia communication during inflammatory conditions.
Experimental Objectives and Protocols
This section outlines key experiments to dissect the mechanisms of this compound. For each objective, a detailed protocol is provided.
Objective 1: Confirmation of Norepinephrine Transporter (NET) Inhibition
This experiment aims to verify the primary pharmacological action of this compound as a norepinephrine reuptake inhibitor in a cellular context.
Protocol 1: Norepinephrine Uptake Assay
-
Cell Culture: Culture SH-SY5Y cells in a 24-well plate until they reach 80-90% confluency.[3]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of [³H]-norepinephrine.
-
Prepare a Krebs-Ringer-HEPES (KRH) buffer.
-
-
Assay Procedure:
-
Wash the cells gently with KRH buffer.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control for 15-30 minutes at 37°C.
-
Initiate the uptake by adding [³H]-norepinephrine to each well and incubate for 10-15 minutes at 37°C.[3]
-
Terminate the uptake by aspirating the medium and washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the intracellular [³H]-norepinephrine levels using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of norepinephrine uptake inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
| This compound Concentration | Norepinephrine Uptake (% of Control) | Standard Deviation |
| Vehicle | 100 | ± 5.2 |
| 0.1 nM | 98.1 | ± 4.8 |
| 1 nM | 92.5 | ± 5.1 |
| 10 nM | 75.3 | ± 6.3 |
| 100 nM | 48.9 | ± 4.5 |
| 1 µM | 21.7 | ± 3.9 |
| 10 µM | 8.2 | ± 2.1 |
This table presents hypothetical data for illustrative purposes.
Objective 2: Investigation of Downstream Signaling Pathways
As a norepinephrine reuptake inhibitor, this compound is expected to increase extracellular norepinephrine levels, leading to the activation of adrenergic receptors and subsequent downstream signaling cascades. The cAMP/PKA/CREB pathway and the expression of Brain-Derived Neurotrophic Factor (BDNF) are key pathways implicated in the therapeutic effects of antidepressants.[9][10][11][12][13][14][15][16][17][18][19][20]
Protocol 2: Analysis of cAMP Levels, CREB Phosphorylation, and BDNF Expression
-
Cell Culture and Treatment: Culture SH-SY5Y cells and treat them with various concentrations of this compound for different time points (e.g., 30 minutes for cAMP and pCREB, 24-48 hours for BDNF).
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
-
Western Blotting for pCREB and BDNF:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-CREB (Ser133), total CREB, and BDNF. Use a loading control like β-actin or GAPDH.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
-
Quantitative PCR (qPCR) for BDNF mRNA:
-
Isolate total RNA from treated cells and synthesize cDNA.
-
Perform qPCR using primers specific for BDNF and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in BDNF mRNA expression using the ΔΔCt method.
-
| Treatment | Fold Change in cAMP | pCREB/Total CREB Ratio | Fold Change in BDNF mRNA | Fold Change in BDNF Protein |
| Vehicle | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 2.5 | 3.2 | 2.8 | 2.1 |
| This compound (10 µM) | 4.1 | 5.8 | 4.5 | 3.7 |
This table presents hypothetical data for illustrative purposes.
Diagram of the Proposed Signaling Pathway
Objective 3: Evaluation of Neuroprotective Effects Against Oxidative Stress
This set of experiments will assess this compound's ability to protect neuronal cells from damage induced by oxidative stress, a key factor in many neurodegenerative diseases. Norepinephrine itself has been shown to have antioxidant properties.[1][21]
Protocol 3: H₂O₂-Induced Oxidative Stress Model
-
Cell Culture and Pre-treatment: Culture SH-SY5Y cells. Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) at a pre-determined toxic concentration (e.g., 100-200 µM) for a specified duration (e.g., 4-6 hours).[12][13][14][16][22]
-
Cell Viability Assessment:
-
Perform an MTT or CellTiter-Glo® Luminescent Cell Viability Assay to quantify cell viability.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), before or after H₂O₂ treatment.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
Assessment of Mitochondrial Membrane Potential (ΔΨm):
-
Stain the cells with a potentiometric dye like JC-1 or TMRE.
-
Analyze the fluorescence using a fluorescence microscope or flow cytometer to assess changes in mitochondrial membrane potential, an indicator of mitochondrial health.
-
| Treatment | Cell Viability (% of Control) | ROS Levels (% of H₂O₂ Control) | ΔΨm (% of Control) |
| Control | 100 | - | 100 |
| H₂O₂ | 45.2 | 100 | 52.8 |
| H₂O₂ + this compound (1 µM) | 68.5 | 65.3 | 75.1 |
| H₂O₂ + this compound (10 µM) | 85.1 | 42.1 | 91.4 |
This table presents hypothetical data for illustrative purposes.
Experimental Workflow for Neuroprotection Assay
Objective 4: Assessment of Anti-Inflammatory Properties
Neuroinflammation is implicated in the pathophysiology of depression. This experiment will determine if this compound can modulate the inflammatory response in microglia. Norepinephrine reuptake inhibitors have been shown to limit neuroinflammation.[3][5][11][23]
Protocol 4: LPS-Induced Neuroinflammation Model
-
Cell Culture and Pre-treatment: Culture BV-2 microglial cells. Pre-treat the cells with this compound for 1-2 hours.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).[6][7][8][9][10]
-
Measurement of Pro-inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the culture supernatant using ELISA kits.
-
-
Analysis of Inflammatory Signaling Pathways:
-
Western Blotting: Analyze the activation of key inflammatory signaling pathways by measuring the phosphorylation of proteins like p38 MAPK and the degradation of IκBα (an indicator of NF-κB activation).[24][25][26][27]
-
Immunofluorescence: Stain the cells for the p65 subunit of NF-κB to visualize its nuclear translocation upon LPS stimulation and the effect of this compound.
-
| Treatment | NO Production (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | p-p65/Total p65 Ratio |
| Control | 1.2 | 50.5 | 35.2 | 1.0 |
| LPS | 25.8 | 850.2 | 620.8 | 8.5 |
| LPS + this compound (1 µM) | 15.3 | 450.7 | 310.4 | 4.2 |
| LPS + this compound (10 µM) | 8.9 | 210.3 | 150.1 | 2.1 |
This table presents hypothetical data for illustrative purposes.
Diagram of Anti-Inflammatory Signaling
Objective 5: Investigation of Anti-Hypoxic Effects
This compound's anti-hypoxic properties can be explored by subjecting neuronal cells to hypoxic conditions and assessing the drug's ability to promote cell survival. This may involve the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[18][28][29][30][31]
Protocol 5: Hypoxia-Induced Cell Injury Model
-
Cell Culture and Pre-treatment: Culture SH-SY5Y cells and pre-treat with this compound for 24 hours.
-
Induction of Hypoxia:
-
Assessment of Cell Viability: Use the MTT or CellTiter-Glo® assay to measure cell survival.
-
Analysis of HIF-1α Stabilization:
-
Western Blotting: Lyse the cells and perform Western blotting to detect the levels of HIF-1α protein.
-
| Condition | Cell Viability (% of Normoxia Control) | HIF-1α Protein Level (Fold Change) |
| Normoxia | 100 | 1.0 |
| Hypoxia | 55.4 | 6.8 |
| Hypoxia + this compound (1 µM) | 72.8 | 8.5 |
| Hypoxia + this compound (10 µM) | 88.2 | 10.2 |
This table presents hypothetical data for illustrative purposes.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the cellular and molecular mechanisms of this compound. By employing these in vitro models, researchers can systematically evaluate its primary target engagement, downstream signaling effects, and its potential as a neuroprotective, anti-inflammatory, and anti-hypoxic agent. The data generated from these studies will be crucial for a deeper understanding of this compound's therapeutic actions and for guiding future drug development efforts.
References
- 1. Noradrenaline provides long-term protection to dopaminergic neurons by reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noradrenaline protects neurons against H2 O2 -induced death by increasing the supply of glutathione from astrocytes via β3 -adrenoceptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Hypoxic Preconditioning Protects SH-SY5Y Cell against Oxidative Stress through Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of microglial activation by antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. ejmr.org [ejmr.org]
- 12. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
- 13. researchgate.net [researchgate.net]
- 14. Silibinin Protects against H2O2-Induced Oxidative Damage in SH-SY5Y Cells by Improving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 17. Neuroprotective Effect of Antioxidants in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-hypoxic effect of interleukin-10 in hippocampal neurons is mediated by modulation of TASK-1 and TASK-3 channels activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory properties of tianeptine on lipopolysaccharide-induced changes in microglial cells involve toll-like receptor-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Norepinephrine provides short-term neuroprotection against Aβ1-42 by reducing oxidative stress independent of Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. Effects of norepinephrine on microglial neuroinflammation and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Study of the inhibitory effects on TNF-α-induced NF-κB activation of IMD0354 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of NF-κB activation by 5-lipoxygenase inhibitors protects brain against injury in a rat model of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. HIF1α stabilization in hypoxia is not oxidant-initiated | eLife [elifesciences.org]
- 29. A novel family of small molecule HIF-1 alpha stabilizers for the treatment of diabetic wounds; an integrated in silico, in vitro, and in vivo strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 31. Stabilization of HIF-1α by FG-4592 promotes functional recovery and neural protection in experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Chemical Hypoxia Induces Pyroptosis in Neuronal Cells by Caspase-Dependent Gasdermin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Role of Hypoxia-Inducible Factors 1α (HIF1α) in SH-SY5Y Cell Autophagy Induced by Oxygen-Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Teniloxazine's Impact on Neuronal Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teniloxazine is a novel psychotropic agent with a dual mechanism of action, functioning as both a norepinephrine reuptake inhibitor and a serotonin 5-HT2A receptor antagonist.[1] Initially investigated for its neuroprotective and nootropic properties, it has demonstrated potential therapeutic applications in mood disorders.[1] Emerging evidence suggests that compounds with similar mechanisms of action may exert neuroprotective effects by modulating critical cell survival pathways, such as the PI3K/Akt and MAPK/ERK signaling cascades, and by mitigating cellular stressors like oxidative stress and apoptosis.[2][3]
These application notes provide a comprehensive suite of protocols to meticulously evaluate the impact of this compound on neuronal cell viability. The described methodologies will enable researchers to quantify changes in metabolic activity, membrane integrity, mitochondrial health, and apoptotic events in neuronal cell cultures. Furthermore, this document outlines the key signaling pathways potentially modulated by this compound and provides a structured workflow for a comprehensive assessment of its neuroprotective potential.
Experimental Workflow
The following diagram illustrates a logical workflow for assessing the neuroprotective effects of this compound on neuronal cells.
Signaling Pathways
This compound's mechanism of action suggests potential modulation of key pro-survival and anti-apoptotic signaling pathways within neuronal cells.
PI3K/Akt Signaling Pathway
Norepinephrine reuptake inhibition can lead to the activation of adrenergic receptors, which in turn can stimulate the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.
References
- 1. Ketanserin exhibits dose- and concentration-proportional serotonin 2A receptor occupancy in healthy individuals: Relevance for psychedelic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.regionh.dk [research.regionh.dk]
- 3. Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecific Synthesis of Teniloxazine Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teniloxazine is a chiral morpholin-3-one derivative that has been investigated for its potential as an antidepressant and nootropic agent. As with many chiral drugs, the individual enantiomers of this compound may exhibit different pharmacological and toxicological profiles. Therefore, the development of stereospecific synthesis methods to obtain enantiomerically pure (R)-Teniloxazine and (S)-Teniloxazine is of significant importance for further pharmacological evaluation and potential clinical development.
These application notes provide an overview of a feasible stereospecific approach for the synthesis of this compound enantiomers, focusing on a strategy involving the asymmetric hydrogenation of a key dehydromorpholin-3-one precursor. Detailed experimental protocols for the synthesis of the precursor and its subsequent enantioselective reduction are presented.
Synthetic Strategy Overview
The proposed stereospecific synthesis of this compound enantiomers hinges on two key stages:
-
Synthesis of the Prochiral Precursor: Preparation of 2-(thiophen-3-yl)-5,6-dihydro-4H-1,4-oxazin-3-one, the unsaturated precursor to this compound.
-
Asymmetric Hydrogenation: Enantioselective reduction of the C=N double bond of the precursor using a chiral catalyst to yield the desired (R) or (S) enantiomer of this compound. The choice of the chiral ligand in the catalyst dictates the stereochemical outcome.
This strategy offers an efficient route to access both enantiomers with high optical purity.
Key Experimental Protocols
Protocol 1: Synthesis of 2-(Thiophen-3-yl)-5,6-dihydro-4H-1,4-oxazin-3-one (Prochiral Precursor)
This protocol describes the synthesis of the key unsaturated precursor required for the asymmetric hydrogenation step.
Materials:
-
2-Bromo-1-(thiophen-3-yl)ethan-1-one
-
Ethanolamine
-
Triethylamine (TEA)
-
Toluene
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
To a solution of 2-bromo-1-(thiophen-3-yl)ethan-1-one (1.0 eq) in toluene, add ethanolamine (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrobromide salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 2-(thiophen-3-yl)-5,6-dihydro-4H-1,4-oxazin-3-one as a solid.
Expected Yield: 60-70%
Protocol 2: Asymmetric Hydrogenation for the Synthesis of (R)- and (S)-Teniloxazine
This protocol outlines the enantioselective reduction of the prochiral precursor to obtain the individual enantiomers of this compound. The choice of the chiral phosphine ligand ((R)- or (S)-enantiomer) will determine the stereochemistry of the final product.
Materials:
-
2-(Thiophen-3-yl)-5,6-dihydro-4H-1,4-oxazin-3-one
-
[Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)
-
Chiral bisphosphine ligand (e.g., (R)-BINAP for (R)-Teniloxazine, (S)-BINAP for (S)-Teniloxazine)
-
Dichloromethane (DCM), degassed
-
Hydrogen gas (H2)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a high-pressure autoclave with 2-(thiophen-3-yl)-5,6-dihydro-4H-1,4-oxazin-3-one (1.0 eq), [Rh(COD)2]BF4 (0.01 eq), and the appropriate chiral bisphosphine ligand (0.011 eq).
-
Add degassed dichloromethane to dissolve the reactants.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the conversion by TLC or HPLC.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
| Synthesis Step | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Precursor Synthesis | 2-(Thiophen-3-yl)-5,6-dihydro-4H-1,4-oxazin-3-one | Ethanolamine, TEA | Toluene | Reflux | 4-6 | 60-70 | N/A |
| Asymmetric Hydrogenation | (R)-Teniloxazine | [Rh(COD)2]BF4 / (R)-BINAP | DCM | 25 | 12-24 | >95 | >98 |
| Asymmetric Hydrogenation | (S)-Teniloxazine | [Rh(COD)2]BF4 / (S)-BINAP | DCM | 25 | 12-24 | >95 | >98 |
Note: The presented data for asymmetric hydrogenation are based on typical results for similar substrates and may require optimization for this specific transformation.
Visualizations
Caption: Stereospecific synthesis workflow for this compound enantiomers.
Application Notes and Protocols: In Vitro Metabolism of Teniloxazine Using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teniloxazine is a novel psychotropic agent with a unique pharmacological profile. Understanding its metabolic fate is crucial for further drug development, including the assessment of potential drug-drug interactions and inter-individual variability in clinical response. In vitro metabolism studies using liver microsomes are a cornerstone of preclinical drug development, providing valuable insights into a compound's metabolic stability and the enzymes responsible for its biotransformation. This document provides detailed protocols for investigating the in vitro metabolism of this compound using human liver microsomes, focusing on metabolic stability, metabolite profiling, and reaction phenotyping of the cytochrome P450 (CYP) enzymes involved.
While direct metabolic studies on this compound are limited, data from the structurally similar compound viloxazine suggest that hydroxylation followed by glucuronidation are major metabolic pathways, with CYP2D6 playing a significant role in the initial oxidative step.[1] These application notes will, therefore, provide a framework for testing this hypothesis for this compound.
Key Experiments and Protocols
Metabolic Stability of this compound in Human Liver Microsomes
This experiment aims to determine the rate at which this compound is metabolized by liver microsomal enzymes, providing an estimate of its intrinsic clearance.
Protocol:
-
Prepare Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Human Liver Microsomes (HLM): Thaw pooled HLM (final concentration 0.5 mg/mL) on ice.
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of NADPH.
-
Stopping Solution: Acetonitrile or methanol containing an appropriate internal standard.
-
-
Incubation:
-
Pre-warm a suspension of HLM in phosphate buffer to 37°C.
-
Add this compound to the HLM suspension to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold stopping solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
-
Data Presentation:
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 5 | Value |
| 15 | Value |
| 30 | Value |
| 45 | Value |
| 60 | Value |
| t½ (min) | Calculated Value |
| CLint (µL/min/mg protein) | Calculated Value |
| Table 1: Example data table for the metabolic stability of this compound. |
Experimental Workflow:
Caption: Workflow for this compound Metabolic Stability Assay.
Metabolite Identification of this compound
This experiment aims to identify the major metabolites of this compound formed by human liver microsomes.
Protocol:
-
Incubation:
-
Follow the incubation procedure described in the metabolic stability assay, but use a higher concentration of this compound (e.g., 10 µM) to facilitate metabolite detection.
-
Incubate for a fixed time point (e.g., 60 minutes).
-
Include a control incubation without the NADPH regenerating system to differentiate between enzymatic and non-enzymatic degradation.
-
-
Sample Analysis:
-
Analyze the supernatant using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS).
-
Compare the chromatograms of the samples with and without NADPH to identify NADPH-dependent metabolites.
-
Use metabolite identification software to predict potential biotransformations (e.g., oxidation, hydroxylation, glucuronidation) and identify corresponding peaks in the mass spectra.
-
Data Presentation:
| Metabolite ID | Retention Time (min) | Observed m/z | Proposed Biotransformation |
| M1 | Value | Value | Hydroxylation (+16 Da) |
| M2 | Value | Value | Glucuronidation (+176 Da) |
| M3 | Value | Value | Other |
| Table 2: Example data table for metabolite identification of this compound. |
Cytochrome P450 Reaction Phenotyping
This experiment identifies the specific CYP isoforms responsible for the metabolism of this compound. Two common approaches are described:
A. Recombinant Human CYP Enzymes
Protocol:
-
Incubation:
-
Incubate this compound (1 µM) separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) in the presence of an NADPH regenerating system.
-
Incubate at 37°C for a fixed time (e.g., 30 minutes).
-
-
Analysis:
-
Quench the reactions and analyze the samples for the depletion of this compound using LC-MS/MS.
-
-
Data Interpretation:
-
The CYP isoform that shows the highest rate of this compound depletion is considered the primary enzyme responsible for its metabolism.
-
B. Chemical Inhibition in Human Liver Microsomes
Protocol:
-
Pre-incubation:
-
Pre-incubate HLM with a panel of selective chemical inhibitors for specific CYP isoforms at 37°C for a defined period (e.g., 15 minutes).
-
-
Incubation:
-
Add this compound (1 µM) and the NADPH regenerating system to the pre-incubated HLM-inhibitor mixture.
-
Incubate at 37°C for a fixed time (e.g., 30 minutes).
-
-
Analysis:
-
Quench the reactions and analyze the samples for the depletion of this compound using LC-MS/MS.
-
-
Data Interpretation:
-
A significant decrease in the rate of this compound metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
-
Data Presentation:
| CYP Isoform | Recombinant Enzyme Activity (% this compound Depletion) | Chemical Inhibitor | % Inhibition of this compound Metabolism |
| CYP1A2 | Value | Furafylline | Value |
| CYP2C9 | Value | Sulfaphenazole | Value |
| CYP2C19 | Value | Ticlopidine | Value |
| CYP2D6 | Value | Quinidine | Value |
| CYP3A4 | Value | Ketoconazole | Value |
| Table 3: Example data table for CYP450 reaction phenotyping of this compound. |
Hypothesized Metabolic Pathway of this compound:
Caption: Hypothesized metabolic pathway of this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro investigation of this compound metabolism using human liver microsomes. By systematically evaluating its metabolic stability, identifying its major metabolites, and pinpointing the specific CYP enzymes involved in its biotransformation, researchers can gain critical knowledge to guide the safe and effective development of this promising therapeutic agent. The provided tables and diagrams serve as templates for organizing and visualizing the experimental data and proposed metabolic pathways.
References
Application Notes and Protocols: Novel Object Recognition Test for Evaluating the Nootropic Effects of Teniloxazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The novel object recognition (NOR) test is a widely used behavioral assay to assess learning and memory, particularly recognition memory, in rodents.[1] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[1] This document provides a detailed protocol for utilizing the NOR test to investigate the potential nootropic effects of Teniloxazine, a compound known for its antidepressant and anti-amnestic properties.[2] this compound acts as a norepinephrine reuptake inhibitor, with weaker effects on serotonin and dopamine reuptake, suggesting a potential mechanism for cognitive enhancement.[2]
These application notes will guide researchers through the experimental setup, execution, and data analysis of the NOR test in the context of this compound administration.
Experimental Protocols
Animals
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Mice should be group-housed (3-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiment and handled daily for 3-5 days prior to testing to reduce stress.
Apparatus
-
Arena: A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of non-porous, uniformly colored material (e.g., gray or black PVC) to facilitate video tracking.
-
Objects: Two sets of three identical objects are required. The objects should be of similar size but differ in shape and texture (e.g., a small metal cube, a glass pyramid, a plastic cone). The objects should be heavy enough that the mice cannot displace them.
-
Video Recording: A camera mounted above the arena to record the sessions for later analysis. Automated tracking software (e.g., EthoVision XT) is recommended for accurate data collection.[3]
Drug Preparation and Administration
-
Compound: this compound hydrochloride.
-
Vehicle: Sterile saline (0.9% NaCl) or another appropriate vehicle.
-
Dosage: A dose-response curve should be established in preliminary studies. For this protocol, a dose of 10 mg/kg is proposed.
-
Administration: this compound or vehicle should be administered intraperitoneally (i.p.) 30 minutes before the training session.
Experimental Procedure
The NOR test is typically conducted over three consecutive days: Habituation, Training, and Testing.[1]
Day 1: Habituation
-
Transport the mice to the testing room and allow them to acclimate for at least 30 minutes.[4]
-
Place each mouse individually into the empty arena and allow it to explore freely for 10 minutes.[5]
-
After 10 minutes, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.[1]
Day 2: Training (Familiarization) Session
-
Administer this compound (10 mg/kg, i.p.) or vehicle to the mice.
-
Thirty minutes after injection, place two identical objects (e.g., two metal cubes) in opposite corners of the arena.
-
Place a mouse in the center of the arena, equidistant from the two objects.
-
Allow the mouse to explore the objects for 10 minutes. The session is recorded.[1]
-
Return the mouse to its home cage.
-
Clean the arena and objects with 70% ethanol.
Day 3: Testing Session
-
The testing session is conducted 24 hours after the training session.
-
Place one familiar object from the training session and one novel object (e.g., one metal cube and one glass pyramid) in the same locations as the objects during training. The location of the novel object should be counterbalanced across animals.
-
Place the mouse in the center of the arena.
-
Allow the mouse to explore the objects for 5-10 minutes. The session is recorded.[6]
-
Return the mouse to its home cage.
-
Clean the arena and objects with 70% ethanol.
Data Analysis
-
Exploration: Exploration is defined as the mouse's nose being in close proximity to the object (within 2 cm) and oriented towards it.[3] Time spent climbing on the object is also considered exploration.
-
Minimum Exploration Time: A minimum total exploration time of 20 seconds during the training and testing sessions should be met for the data to be included in the analysis.[6]
-
Discrimination Index (DI): The primary measure of recognition memory is the Discrimination Index, calculated as follows:
DI = (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Time Exploring Both Objects)[1]
A positive DI indicates a preference for the novel object, suggesting intact recognition memory.
-
Statistical Analysis: An independent samples t-test can be used to compare the DI between the this compound and vehicle groups. A one-sample t-test can be used to determine if the DI for each group is significantly different from zero (chance performance).[7]
Data Presentation
The following table summarizes hypothetical data from a study investigating the effects of this compound on recognition memory using the NOR test.
| Treatment Group | N | Mean Exploration Time - Familiar Object (s) | Mean Exploration Time - Novel Object (s) | Mean Total Exploration Time (s) | Mean Discrimination Index (DI) |
| Vehicle | 10 | 15.2 ± 1.8 | 18.5 ± 2.1 | 33.7 ± 3.5 | 0.10 ± 0.05 |
| This compound (10 mg/kg) | 10 | 12.8 ± 1.5 | 25.3 ± 2.8 | 38.1 ± 4.1 | 0.33 ± 0.07* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the Vehicle group.
Visualizations
Experimental Workflow
Caption: Workflow of the Novel Object Recognition test protocol.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling cascade for this compound's nootropic effects.
References
- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Object Recognition | USF Health [health.usf.edu]
- 4. behaviorcloud.com [behaviorcloud.com]
- 5. mmpc.org [mmpc.org]
- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Navigating Teniloxazine Solubility: A Technical Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals working with teniloxazine, achieving consistent and reliable aqueous solubility is paramount for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered in the laboratory.
Quick Reference: this compound Maleate Solubility
This compound is often formulated as a maleate salt to enhance its stability and aqueous solubility compared to the free base. However, its solubility in purely aqueous solutions can still be limited. The following table summarizes the known solubility characteristics of this compound maleate in common laboratory solvents.
| Solvent | Solubility | Observations |
| Water | Slightly soluble | The maleate salt form improves water solubility through ionic interactions and hydrogen bonding, but achieving high concentrations can be challenging. |
| Phosphate-Buffered Saline (PBS) | Slightly soluble | Similar to water, solubility is limited. The pH of the PBS can influence solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | This compound maleate is readily soluble in DMSO. Stock solutions of up to 40 mg/mL have been reported for in vivo formulations. |
| Ethanol | Slightly soluble | Solubility in ethanol is limited. |
Frequently Asked Questions (FAQs)
Q1: My this compound maleate is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: Direct dissolution of this compound maleate in aqueous buffers can be difficult, often resulting in a suspension or incomplete dissolution. It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q2: What is the recommended procedure for preparing a this compound stock solution?
A2: To prepare a stock solution, dissolve the this compound maleate powder in 100% DMSO. A concentration of 10-40 mg/mL is typically achievable. Ensure the powder is completely dissolved by vortexing or gentle warming (do not exceed 37°C). Store the stock solution at -20°C or -80°C for long-term stability.
Q3: How do I prepare my final working solution in an aqueous buffer from the DMSO stock?
A3: To prepare your final working solution, perform a serial dilution of the DMSO stock into your desired aqueous buffer (e.g., cell culture medium, PBS). It is critical to add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to prevent precipitation. The final concentration of DMSO in your working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in your experiments.
Q4: I'm still observing precipitation when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try preparing a more dilute working solution.
-
Use a co-solvent system: For in vivo studies, a mixture of DMSO, PEG300, and Tween 80 has been used to improve solubility and bioavailability. A similar approach with appropriate co-solvents may be adapted for in vitro experiments, but careful validation is required to ensure the solvents do not interfere with the assay.
-
Adjust the pH: The solubility of this compound may be pH-dependent. Experiment with buffers of different pH values to find the optimal condition for your specific experiment.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator bath can help to redissolve small amounts of precipitate. However, prolonged heating or sonication should be avoided to prevent degradation of the compound.
Experimental Protocols
Preparation of a 10 mM this compound Maleate Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound maleate powder (Molecular Weight: 405.47 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.05 mg.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of 100% DMSO (e.g., 1 mL for a 10 mM solution).
-
Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound maleate stock solution at room temperature.
-
Dilution: In a sterile tube, add 999 µL of your desired pre-warmed cell culture medium.
-
Addition of Stock: Add 1 µL of the 10 mM DMSO stock solution to the cell culture medium. It is crucial to add the stock solution directly into the medium while vortexing or gently flicking the tube to ensure rapid and even dispersion. This will result in a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Use Immediately: Use the freshly prepared working solution for your experiment immediately to minimize the risk of precipitation.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in experimental design and understanding the mechanism of action of this compound, the following diagrams have been generated.
Caption: Troubleshooting workflow for this compound solubility.
This compound exerts its therapeutic effects through a dual mechanism of action: inhibiting the reuptake of norepinephrine (NE) and antagonizing the serotonin 2A (5-HT2A) receptor. The following diagram illustrates the key signaling pathways involved.
Caption: Dual mechanism of action of this compound.
Technical Support Center: Optimizing Teniloxazine Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Teniloxazine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective norepinephrine reuptake inhibitor (NRI). It also exhibits antagonist activity at the 5-HT2A serotonin receptor.[1] It shows weaker inhibitory effects on the reuptake of serotonin and dopamine.[2]
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in organic solvents like DMSO. For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. To minimize the potential for cytotoxicity, the final concentration of DMSO in the culture medium should ideally be kept below 0.1%. Stock solutions should be stored at -20°C or -80°C to ensure stability.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a potent norepinephrine reuptake inhibitor, it also has some affinity for serotonin and dopamine transporters, although to a lesser extent.[2] Additionally, its antagonism at the 5-HT2A receptor is a known secondary activity.[1] Researchers should consider these off-target effects when interpreting their results.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be below the effective range for your specific assay and cell line. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM).- Ensure the compound was properly dissolved and diluted. |
| Cell line lacks target expression: The cell line used may not express the norepinephrine transporter (NET) or the 5-HT2A receptor at sufficient levels. | - Verify the expression of NET and 5-HT2A receptors in your cell line using techniques like qPCR, Western blotting, or immunofluorescence.- Consider using a cell line known to express these targets, such as SK-N-BE(2)C cells for NET.[3] | |
| Compound degradation: this compound may have degraded due to improper storage or handling. | - Prepare fresh stock solutions.- Avoid repeated freeze-thaw cycles of the stock solution. | |
| High cell toxicity/death | Concentration too high: The concentration of this compound may be in the cytotoxic range for your cell line. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 value of this compound for your cells.- Lower the concentration of this compound used in your experiments. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | - Ensure the final concentration of the solvent in the cell culture medium is as low as possible (ideally ≤ 0.1% for DMSO).- Include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments. | |
| Inconsistent or variable results | Inconsistent cell density: Variations in the number of cells seeded can lead to variability in the response to the drug. | - Ensure consistent cell seeding density across all wells and experiments. |
| Variability in incubation time: The duration of drug exposure can influence the observed effect. | - Standardize the incubation time with this compound across all experiments. | |
| Pipetting errors: Inaccurate pipetting can lead to variations in the final drug concentration. | - Use calibrated pipettes and proper pipetting techniques. | |
| Precipitation of this compound in culture medium | Poor solubility: this compound may have limited solubility in the aqueous environment of the cell culture medium, especially at higher concentrations. | - Ensure the stock solution in DMSO is fully dissolved before diluting in the medium.- Prepare the final dilution in pre-warmed medium and mix thoroughly.- Consider using a lower concentration of this compound. |
Experimental Protocols
Norepinephrine Reuptake Inhibition Assay
This protocol is adapted from established methods for assessing norepinephrine transporter (NET) activity.[3]
Objective: To determine the inhibitory effect of this compound on norepinephrine reuptake in a suitable cell line (e.g., SK-N-BE(2)C cells).
Materials:
-
SK-N-BE(2)C cells (or other suitable cell line expressing NET)
-
Cell culture medium
-
This compound
-
[³H]-Norepinephrine (Radiolabeled ligand)
-
Desipramine (a known NET inhibitor, as a positive control)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture SK-N-BE(2)C cells to an appropriate confluency in 24-well plates.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of [³H]-Norepinephrine in assay buffer.
-
Prepare a solution of Desipramine in assay buffer as a positive control.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound, Desipramine, or vehicle (assay buffer with DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake reaction by adding [³H]-Norepinephrine to each well.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C to allow for norepinephrine uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of norepinephrine reuptake inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
5-HT2A Receptor Binding Assay
This protocol is based on standard radioligand binding assay principles.[4]
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
[³H]-Ketanserin (a radiolabeled 5-HT2A receptor antagonist)
-
This compound
-
Serotonin or a known 5-HT2A antagonist (for determining non-specific binding)
-
Binding buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in binding buffer.
-
Prepare a solution of [³H]-Ketanserin in binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, [³H]-Ketanserin, and varying concentrations of this compound or vehicle.
-
For determining non-specific binding, add a high concentration of a non-labeled 5-HT2A ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of this compound.
-
Plot the specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for in vitro experiments.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. 5-HT2A receptor binding assay [bio-protocol.org]
- 3. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Teniloxazine Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Teniloxazine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, solid forms of this compound should be stored at -20°C for long-term storage (up to 3 years). Stock solutions should be stored at -80°C and are typically stable for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials. For short-term use, solutions can be kept at 4°C for over a week.[1]
Q2: I am observing unexpected degradation of my this compound sample. What are the potential causes?
Unexpected degradation of this compound can be attributed to several factors, including:
-
Improper Storage: Exposure to temperatures above the recommended -20°C for solid form or -80°C for solutions can accelerate degradation.
-
Solvent Choice: The stability of this compound can be solvent-dependent. While specific data for this compound is limited, related compounds show varying stability in different solvents. It is crucial to use high-purity, anhydrous solvents when preparing solutions.
-
pH Effects: The pH of the solution can significantly impact the stability of compounds with amine functionalities like this compound. Acidic or basic conditions can catalyze hydrolysis or other degradation pathways.
-
Exposure to Light: Photodegradation can occur if the compound is sensitive to UV or visible light. It is recommended to store solutions in amber vials or protect them from light.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen in the solvent can lead to oxidative degradation. Using de-gassed solvents can mitigate this issue.
-
Repeated Freeze-Thaw Cycles: As mentioned, repeated changes in temperature can compromise the stability of the compound in solution.[1]
Q3: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, insights can be drawn from forced degradation studies of structurally similar molecules like Viloxazine.[2][3] Potential degradation pathways for this compound under stress conditions may include:
-
Hydrolysis: Cleavage of the ether linkage or opening of the morpholine ring under acidic or basic conditions.
-
Oxidation: Oxidation of the morpholine ring or the thiophene moiety.
-
Photodegradation: Isomerization or other light-induced reactions.
Troubleshooting Guide for this compound Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4] The following guide, adapted from protocols for similar molecules, provides a starting point for investigating this compound's stability.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.
Caption: A general workflow for conducting forced degradation studies of this compound.
Detailed Methodologies for Stress Conditions
The following protocols are adapted from studies on Viloxazine and can serve as a starting point for this compound.[2][3] Researchers should optimize these conditions based on their experimental observations.
| Stress Condition | Protocol |
| Acidic Degradation | To 1 mL of this compound stock solution, add 1 mL of 1N HCl. Reflux the solution at 60°C for 30 minutes. Cool the solution and neutralize with an appropriate amount of 1N NaOH before analysis.[2][3] |
| Basic Degradation | To 1 mL of this compound stock solution, add 1 mL of 0.1N NaOH. Reflux the solution at 60°C for 30 minutes. Cool the solution and neutralize with an appropriate amount of 0.1N HCl before analysis.[2][3] |
| Oxidative Degradation | To 1 mL of this compound stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂). Keep the solution at 60°C for 30 minutes.[3] |
| Thermal Degradation | Place the this compound stock solution in a hot air oven maintained at 105°C for 6 hours.[2][3] |
| Photolytic Degradation | Expose the this compound stock solution to UV radiation (e.g., in a photostability chamber) for a defined period, such as 6 hours.[2] |
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is a commonly used technique for stability testing due to its ability to separate, identify, and quantify the active pharmaceutical ingredient and its degradation products.[5][6] For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[2][7]
A typical starting point for an HPLC method could be a reverse-phase C18 or phenyl column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate).[8] The method should be validated according to ICH guidelines to ensure it is stability-indicating.[8]
Potential Degradation Products
Based on studies of the related compound Viloxazine, the following table summarizes potential degradation products that could be observed for this compound under different stress conditions.
| Stress Condition | Potential Degradation Products | Analytical Technique for Characterization |
| Acidic Hydrolysis | Products resulting from the cleavage of the ether linkage. | LC-MS/MS[2] |
| Basic Hydrolysis | Products from the opening of the morpholine ring. | LC-MS/MS[2] |
| Oxidation | N-oxides, hydroxylated derivatives, or products of thiophene ring oxidation. | LC-MS/MS[2] |
This compound's Mechanism of Action: A Signaling Pathway Perspective
This compound is a norepinephrine reuptake inhibitor.[9][10] The diagram below illustrates this mechanism of action at a synaptic level.
Caption: this compound inhibits the reuptake of norepinephrine in the synaptic cleft.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jcdronline.org [jcdronline.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results in Teniloxazine behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in behavioral studies involving Teniloxazine. Our aim is to assist researchers, scientists, and drug development professionals in achieving more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily acts as a potent norepinephrine reuptake inhibitor.[1] It also functions as an antagonist of the 5-HT2A receptor and has a weaker inhibitory effect on the reuptake of serotonin and dopamine.[1][2] This pharmacological profile contributes to its antidepressant and nootropic properties.[1][3]
Q2: What are the known pharmacokinetic properties of this compound in healthy subjects versus those with hepatic cirrhosis?
A2: Pharmacokinetic parameters of this compound can vary significantly between healthy individuals and those with liver dysfunction. In healthy volunteers, repeated administration can lead to an autoinduction of its metabolism, resulting in increased oral clearance and a shorter half-life.[4] Conversely, in patients with hepatic cirrhosis, the oral clearance is approximately halved, and the half-life is more than doubled, leading to significant drug accumulation with multiple doses.[4]
Q3: Are there any known side effects of this compound that could interfere with behavioral assessments?
A3: While this compound is noted for its lack of anticholinergic, sedative, and cardiovascular adverse effects, researchers should be aware of potential side effects that could influence behavioral outcomes.[2] In clinical settings, side effects such as insomnia, somnolence, nausea, and changes in blood pressure have been observed with similar drugs like viloxazine.[5] Such effects could potentially alter activity levels, and food and water intake in animal models, thereby affecting performance in behavioral tasks.
Q4: How critical is the timing of drug administration before behavioral testing?
Troubleshooting Guide for Inconsistent Behavioral Study Results
Issue 1: High Variability in Baseline Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Potential Cause | Troubleshooting Step |
| Environmental Stressors | Ensure a consistent and low-stress testing environment. Mice are sensitive to light, sound, and odors.[7] Test under dim, red light conditions and minimize noise.[8] Avoid strongly scented soaps or perfumes.[7] |
| Inconsistent Handling | Handle all animals consistently and habituate them to the experimenter for several days before testing.[9][10] Inconsistent handling can significantly impact anxiety levels.[7] |
| Olfactory Cues | Thoroughly clean the EPM apparatus between trials with an appropriate disinfectant (e.g., 70% ethanol) to remove olfactory cues from previous animals, which can influence exploration.[9] |
| Circadian Rhythm Disruptions | Conduct all behavioral testing at the same time of day to control for natural fluctuations in activity and stress hormones.[7] |
Issue 2: Inconsistent Immobility Times in the Forced Swim Test (FST)
| Potential Cause | Troubleshooting Step |
| Water Temperature Fluctuations | Maintain a consistent water temperature (typically 24-30°C for mice) as temperature can affect the animal's activity level.[11][12] |
| Procedural Variations | Standardize the entire FST procedure, including the duration of the pre-test and test sessions, and the method of placing the animal in and removing it from the water.[13] |
| Animal Strain Differences | Be aware that different strains of mice or rats can exhibit inherently different levels of immobility. Ensure the same strain is used across all experimental groups. |
| Observer Bias | If scoring manually, ensure the observer is blinded to the experimental conditions. Utilize automated video tracking software whenever possible to increase objectivity. |
Issue 3: Lack of Expected Anxiolytic or Antidepressant-Like Effect
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing | Verify the dose calculations and the concentration of the this compound solution. The dose-response relationship for this compound in the specific behavioral paradigm may need to be empirically determined through a dose-ranging study. |
| Pharmacokinetic Variability | Consider the route of administration and the vehicle used. The vehicle should be inert and not produce its own behavioral effects. The pharmacokinetics can be influenced by factors such as liver function.[4] |
| Task Difficulty | The parameters of the behavioral task may be too easy (ceiling effect) or too hard (floor effect), masking the drug's effect.[14] For the EPM, this could involve adjusting the height of the maze or the lighting conditions. For the FST, the duration of the test may need optimization. |
| Drug-Metabolism Interactions | Be aware of potential interactions if other compounds are co-administered. This compound's metabolism could be altered, affecting its bioavailability and efficacy. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Healthy Volunteers (Single Dose) | Healthy Volunteers (Repeated Dose) | Patients with Hepatic Cirrhosis |
| Oral Clearance (CLo) | 14.6 (± 3.9) ml min⁻¹ kg⁻¹ | 18.0 (± 6.6) ml min⁻¹ kg⁻¹ | ~7.3 ml min⁻¹ kg⁻¹ (halved) |
| Half-life (t½) | 6.2 (± 2.7) h | 4.8 (± 1.4) h | >12.4 h (more than doubled) |
| Drug Accumulation | Virtually none | Virtually none | Two-fold mean accumulation |
Data adapted from Orlando R, et al., Br J Clin Pharmacol. 1995 Apr;39(4):445-8.[4]
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Assessing Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze raised above the floor (e.g., 50-80 cm), with two open arms and two enclosed arms.[8][15]
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the trial.[8]
-
Procedure:
-
Data Analysis: Key parameters to measure include the time spent in the open arms versus the closed arms and the number of entries into each arm type.[15] An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
-
Inter-trial Procedure: Clean the maze thoroughly between each animal to remove olfactory cues.[9]
Protocol 2: Forced Swim Test (FST) for Assessing Antidepressant-Like Activity
-
Apparatus: A transparent cylindrical container filled with water to a depth where the animal cannot touch the bottom.[16]
-
Water Temperature: Maintain the water temperature between 24-30°C.[11]
-
Procedure:
-
Data Analysis: The primary measure is the duration of immobility during the final 4 minutes of the test.[17] Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.[17] A decrease in immobility time suggests an antidepressant-like effect.
-
Post-test Care: After the test, remove the animal from the water, gently dry it with a towel, and place it in a warm, dry environment before returning it to its home cage.[11]
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound maleate | 62473-80-7 [smolecule.com]
- 4. The pharmacokinetics of this compound in healthy subjects and patients with hepatic cirrhosis- | British Pharmacological Society [bps.ac.uk]
- 5. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Clinical pharmacokinetics of viloxazine chlorhydrate. Practical implications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. mmpc.org [mmpc.org]
- 9. protocols.io [protocols.io]
- 10. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. youtube.com [youtube.com]
- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
Preventing Teniloxazine precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Teniloxazine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in cell culture a concern?
This compound is an antidepressant compound with neuroprotective and nootropic properties.[1] For in vitro studies, it is crucial to maintain this compound in a soluble state in the cell culture medium to ensure accurate and reproducible experimental results. Precipitation can lead to an unknown and inconsistent concentration of the active compound, affecting cell health and the validity of the experimental outcome.
Q2: What are the common causes of this compound precipitation in cell culture media?
While specific data on this compound's behavior in cell culture is limited, general principles of drug stability suggest that precipitation can be caused by several factors:
-
Physicochemical Properties of this compound: The compound's inherent solubility can be exceeded. This compound is often formulated as a maleate salt to enhance its water solubility.[2]
-
pH of the Cell Culture Medium: The pH of standard cell culture media (typically 7.2-7.4) can affect the ionization and solubility of a compound.
-
High Concentration: Exceeding the solubility limit of this compound in the media will cause it to precipitate.
-
Solvent Shock: When a concentrated stock solution of this compound (often in an organic solvent like DMSO) is added too quickly to the aqueous cell culture medium, the localized high concentration can cause the compound to precipitate before it has a chance to disperse.
-
Interactions with Media Components: Components in the media, such as salts (especially phosphate and calcium), proteins in serum, and other supplements, can interact with this compound and reduce its solubility.[2]
-
Environmental Factors: Temperature fluctuations, such as freeze-thaw cycles of stock solutions, and evaporation of media, which increases the concentration of all components, can lead to precipitation.[2][3]
Q3: How should I prepare and store this compound stock solutions?
For solid this compound, storage at -20°C is recommended for long-term stability (up to 3 years).[3] Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for up to one year.[3] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] For short-term storage, stock solutions can be kept at 4°C for over a week.[3]
Troubleshooting Guide
Issue: I observed a precipitate in my cell culture medium after adding this compound.
This is a common issue that can often be resolved by systematically evaluating and optimizing your experimental parameters. Follow the steps below to troubleshoot the problem.
Step 1: Visual Inspection and Confirmation
-
Action: Under a microscope, examine the morphology of the precipitate. Crystalline structures may indicate drug precipitation, while cloudiness or small dots could be a sign of bacterial or fungal contamination.
-
Rationale: It is important to differentiate between drug precipitation and other common cell culture issues like contamination.
Step 2: Review Your Stock Solution and Dilution Technique
-
Action:
-
Ensure your this compound stock solution is fully dissolved and does not contain any visible precipitate before use.
-
When adding the stock solution to your cell culture medium, add it dropwise while gently swirling the medium. Avoid adding the stock solution directly to the cells.
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
-
Rationale: "Solvent shock" is a frequent cause of precipitation. A slow, distributive addition to pre-warmed media helps to mitigate this by allowing for rapid dispersal of the compound.
Step-by-Step Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting this compound precipitation in cell culture.
Step 3: Optimize this compound and Solvent Concentrations
-
Action:
-
Perform a dose-response experiment to determine the lowest effective concentration of this compound for your cell type.
-
Determine the maximum percentage of your solvent (e.g., DMSO) that your cells can tolerate without affecting their viability.
-
Prepare a lower concentration stock solution of this compound if necessary, so that the final solvent concentration in the culture medium remains below the toxic level.
-
-
Rationale: Using the lowest effective concentration of this compound and the lowest possible, non-toxic concentration of the organic solvent can prevent both direct compound precipitation and solvent-induced toxicity.
| Parameter | Recommendation | Rationale |
| This compound Concentration | Use the lowest effective concentration. | Minimizes the risk of exceeding the solubility limit. |
| Solvent (e.g., DMSO) Concentration | Keep below the toxicity threshold for your cells (typically <0.5%). | High solvent concentrations can be toxic to cells and can also promote precipitation when diluted in aqueous media. |
| Stock Solution Preparation | Prepare fresh or use properly stored aliquots. | Avoids issues with compound degradation or precipitation in the stock solution due to improper storage.[3] |
Step 4: Evaluate the Cell Culture Medium
-
Action:
-
If using serum, test if reducing the serum percentage or using a serum-free medium prevents precipitation.
-
Consider preparing a fresh batch of medium, as the pH of older media can shift, and components can degrade.
-
If you are preparing your own medium, ensure that salts like calcium chloride are added last and after being separately dissolved to prevent the formation of insoluble salts.[2][3]
-
-
Rationale: Components in serum and the overall composition of the medium can significantly impact the solubility of a compound. The order of component addition when preparing media is critical to prevent the formation of insoluble salts.[2][3]
Factors Influencing this compound Stability and Solubility
Caption: Interplay of factors contributing to this compound precipitation.
Experimental Protocol: Determining this compound Solubility in Your Cell Culture Medium
This protocol provides a framework for systematically testing the solubility of this compound in your specific cell culture medium.
Objective: To determine the maximum soluble concentration of this compound in a given cell culture medium under standard incubation conditions.
Materials:
-
This compound powder or a high-concentration stock solution in a suitable solvent (e.g., DMSO).
-
Your specific cell culture medium (with all supplements, e.g., serum, antibiotics).
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Incubator (37°C, 5% CO₂).
-
Microscope.
-
Spectrophotometer or HPLC (optional, for quantitative analysis).
Methodology:
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of your this compound stock solution in the cell culture medium. It is recommended to test a range of concentrations above and below your intended working concentration.
-
For example, if your target concentration is 10 µM, prepare dilutions to achieve final concentrations of 1, 5, 10, 20, 50, and 100 µM.
-
Include a "vehicle control" containing the same amount of solvent (e.g., DMSO) as the highest this compound concentration.
-
Include a "medium only" control.
-
-
Incubation:
-
Incubate the prepared dilutions in a 37°C, 5% CO₂ incubator for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
-
Visual Assessment:
-
At regular intervals (e.g., 1, 4, 24, 48, and 72 hours), visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).
-
Use a microscope to get a more detailed view. Note the lowest concentration at which precipitation is observed.
-
-
Quantitative Analysis (Optional):
-
To get a more precise measurement of the soluble fraction, centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Data Interpretation:
The highest concentration of this compound that remains visually clear (and shows no significant loss in the supernatant after centrifugation) is considered the practical solubility limit under your experimental conditions. It is advisable to use a working concentration that is well below this limit to ensure solubility and reproducibility.
| Concentration | Visual Observation (24h) | Microscopic Observation (24h) |
| Medium Only | Clear | No crystals |
| Vehicle Control | Clear | No crystals |
| 1 µM this compound | Clear | No crystals |
| 5 µM this compound | Clear | No crystals |
| 10 µM this compound | Clear | No crystals |
| 20 µM this compound | Slightly cloudy | Fine crystals observed |
| 50 µM this compound | Cloudy with visible precipitate | Abundant crystals observed |
| 100 µM this compound | Heavy precipitate | Large crystalline structures |
This is an example data table. Your results may vary.
References
Technical Support Center: Teniloxazine and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using teniloxazine in their experiments and encountering potential interference with cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a drug that was initially investigated for neuroprotective and nootropic effects but was ultimately developed and approved as an antidepressant in Japan.[1] Its primary mechanism of action is as a potent norepinephrine reuptake inhibitor, with less significant effects on serotonin and dopamine transporters.[1][2] It also functions as an antagonist of the 5-HT2A receptor.[1]
Q2: Can this compound interfere with common cell viability assays like MTT, XTT, or LDH?
While there is no direct published evidence detailing specific interference of this compound with common cell viability assays, its mechanism of action suggests a potential for indirect effects. Assays that rely on cellular metabolism, such as MTT and XTT, could be influenced by a compound that modulates neurotransmitter levels and cellular signaling, which can, in turn, affect metabolic activity.
Q3: How might this compound's effect on norepinephrine levels impact metabolic assays?
Norepinephrine can influence cellular metabolism and energy expenditure. By inhibiting its reuptake, this compound increases the extracellular concentration of norepinephrine, which could potentially alter the metabolic rate of cells in culture. This could lead to an overestimation or underestimation of cell viability in assays that measure metabolic activity.
Q4: Are there specific cell types that might be more susceptible to these potential interferences?
Cells that express high levels of norepinephrine transporters and adrenoceptors, such as neuronal cell lines or primary neurons, might be more susceptible to the metabolic effects of this compound.
Q5: What is the recommended approach if I suspect this compound is interfering with my cell viability assay?
If you suspect interference, it is crucial to include proper controls and potentially use an alternative assay that relies on a different principle. For example, if you are using a metabolic assay like MTT, you could validate your results with a cytotoxicity assay that measures membrane integrity, such as the LDH assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results with MTT/XTT assays (e.g., higher apparent viability at high this compound concentrations) | This compound may be stimulating cellular metabolism due to its action as a norepinephrine reuptake inhibitor, leading to increased formazan production independent of actual cell number. | 1. Run a vehicle-only control: This will help determine the baseline metabolic activity. 2. Include a positive control for cytotoxicity: This ensures the assay is working correctly. 3. Perform a cell-free assay: Incubate this compound directly with the MTT/XTT reagent to check for direct chemical reduction. 4. Validate with an orthogonal assay: Use an assay based on a different principle, such as the LDH assay (measures membrane integrity) or a direct cell counting method (e.g., Trypan Blue exclusion). |
| Lower than expected viability with MTT/XTT assays | This compound might have cytotoxic effects at certain concentrations, or it could be inhibiting mitochondrial reductases responsible for formazan production. | 1. Perform a dose-response curve: This will help identify the concentration at which cytotoxic effects may occur. 2. Validate with the LDH assay: An increase in LDH release would confirm cytotoxicity. 3. Visually inspect cells: Use microscopy to look for morphological signs of cell death. |
| High background in LDH assay | This compound may be causing low levels of membrane damage not indicative of widespread cell death, or the compound itself might interfere with the LDH enzyme or the assay reagents. | 1. Run a compound-only control: Add this compound to the LDH assay reaction mixture without cells to check for direct interference. 2. Optimize cell seeding density: Ensure you are working within the linear range of the assay. 3. Use a different cytotoxicity assay: Consider using a fluorescent dye-based assay that measures membrane integrity. |
Summary of Potential this compound Interference in Cell Viability Assays
| Assay | Assay Principle | Potential Interference by this compound |
| MTT/XTT | Measures metabolic activity via the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases. | Indirect: Alteration of cellular metabolic rate due to norepinephrine modulation. Direct (less likely but possible): Chemical reduction of the tetrazolium salt. |
| LDH | Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity. | Unlikely to have direct interference , but cytotoxicity of the compound will be detected. |
| Trypan Blue Exclusion | Distinguishes viable from non-viable cells based on membrane integrity; viable cells exclude the dye. | No direct interference expected. Provides a direct measure of cell viability. |
| ATP-based assays | Measures the level of intracellular ATP as an indicator of metabolically active cells. | Potential for indirect effects due to altered cellular metabolism. |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate controls) and incubate for the desired exposure time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well.
-
Absorbance Measurement: Shake the plate for 5 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm.
LDH Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction Mixture: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Visualizations
Caption: Potential mechanism of this compound influencing cellular metabolism.
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Caption: Decision tree for selecting an appropriate cell viability assay.
References
Technical Support Center: Enhancing the Oral Bioavailability of Teniloxazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of Teniloxazine. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a question-and-answer format to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main physicochemical properties?
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
A definitive Biopharmaceutics Classification System (BCS) classification for this compound is not publicly available. However, based on its characterization as "poorly soluble," it is likely to fall into either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) .[4]
The BCS classification is crucial as it helps to identify the rate-limiting step in oral absorption and guides the selection of the most appropriate bioavailability enhancement strategy.[5][6]
-
For a BCS Class II drug, the primary challenge is the poor solubility and dissolution rate. Therefore, formulation strategies should focus on increasing the drug's concentration in the gastrointestinal fluids.
-
For a BCS Class IV drug, both poor solubility and poor permeability are limiting factors. This presents a greater challenge, requiring strategies that can simultaneously address both issues.
Q3: What are the primary challenges in achieving adequate oral bioavailability for this compound?
Based on the available information and general knowledge of poorly soluble drugs, the primary challenges for this compound's oral bioavailability likely include:
-
Low Aqueous Solubility: Limited dissolution in the gastrointestinal fluids can lead to a low concentration gradient for absorption.
-
First-Pass Metabolism: As an orally administered drug that is metabolized, this compound is likely subject to first-pass metabolism in the gut wall and liver, which can significantly reduce the amount of active drug reaching systemic circulation. The observation of metabolic autoinduction further highlights the importance of metabolism in its disposition.[3]
-
Potential for Poor Permeability: If this compound is a BCS Class IV drug, it may also have low permeability across the intestinal epithelium, further limiting its absorption.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the development of oral formulations for this compound.
Issue 1: Low and Variable Drug Exposure in Preclinical/Clinical Studies
Question: Our in vivo studies with a simple this compound suspension are showing low and highly variable plasma concentrations. What could be the cause and how can we address this?
Answer:
Low and variable exposure is a classic sign of poor oral bioavailability, likely stemming from this compound's low solubility and potential for first-pass metabolism.
Troubleshooting Workflow:
Troubleshooting Experimental Workflow
Recommended Actions:
-
Comprehensive Physicochemical Characterization:
-
pH-Solubility Profile: Determine the aqueous solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) to understand its dissolution potential in different segments of the gastrointestinal tract.
-
Permeability Assessment: Conduct an in vitro permeability assay, such as the Caco-2 permeability assay, to estimate its intestinal permeability.[7] This will help in determining its provisional BCS class.
-
-
Formulation Strategy Selection (based on provisional BCS class):
-
If likely BCS Class II (Solubility-Limited):
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[8][9]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[8]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state in the gut.[8][9]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can improve its solubility.[8]
-
-
If likely BCS Class IV (Solubility and Permeability-Limited):
-
Nanotechnology: Nanocrystals or lipid-based nanocarriers can improve solubility and may also enhance permeability through various mechanisms.
-
Lipid-Based Systems (SEDDS): These are particularly effective for BCS Class IV drugs as they can improve both solubility and absorption.
-
Use of Permeation Enhancers: This should be approached with caution due to potential toxicity, but can be considered in preclinical studies.
-
-
-
Metabolism Studies:
-
In Vitro Metabolism: Use human liver microsomes or recombinant CYP450 enzymes to identify the specific isoenzymes responsible for this compound metabolism. This information is critical for predicting and managing potential drug-drug interactions.
-
Issue 2: Promising In Vitro Dissolution but Poor In Vivo Correlation
Question: We have developed a formulation that shows excellent dissolution in our in vitro tests, but the in vivo bioavailability is still low. What could be the reason for this discrepancy?
Answer:
This scenario suggests that factors beyond simple dissolution are limiting the oral bioavailability of this compound.
Logical Relationship Diagram:
Potential Causes of Poor In Vitro-In Vivo Correlation
Recommended Actions:
-
Investigate In Vivo Precipitation:
-
Biorelevant Dissolution Media: Conduct dissolution studies in media that more closely mimic the in vivo environment (e.g., FaSSIF and FeSSIF - Fasted and Fed State Simulated Intestinal Fluid). This can help to assess the potential for in vivo precipitation.
-
Supersaturation and Precipitation Studies: Design experiments to evaluate the degree and duration of supersaturation achieved by your formulation and its susceptibility to precipitation.
-
-
Re-evaluate Permeability:
-
If not already done, perform a Caco-2 permeability assay with and without a P-glycoprotein (P-gp) inhibitor (e.g., verapamil) to determine if this compound is a substrate for this efflux transporter. A high efflux ratio would indicate that active transport out of the intestinal cells is limiting its absorption.
-
-
Quantify First-Pass Metabolism:
-
In Situ Intestinal Perfusion Studies (Animal Models): These studies can help to differentiate between gut wall and hepatic metabolism and provide a more accurate assessment of the first-pass effect.
-
Quantitative Data Summary
The following table summarizes the available pharmacokinetic parameters for this compound from a study in healthy volunteers.
| Parameter | Single Dose (Day 1) | Multiple Doses (Day 7) |
| Oral Clearance (CLo) | 14.6 (± 3.9) mL/min/kg | 18.0 (± 6.6) mL/min/kg |
| Half-life (t½) | 6.2 (± 2.7) h | 4.8 (± 1.4) h |
| Data from Orlando et al. (1995) following oral administration of 80 mg this compound maleate every 12 hours.[3] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Drugs
Objective: To assess the dissolution rate of different this compound formulations.
Apparatus: USP Apparatus 2 (Paddle Apparatus).[10][11][12]
Dissolution Media:
-
pH 1.2 (simulated gastric fluid without pepsin)
-
pH 4.5 acetate buffer
-
pH 6.8 phosphate buffer (simulated intestinal fluid without pancreatin)
-
Optional: FaSSIF and FeSSIF for biorelevant dissolution.
Procedure:
-
Degas the dissolution medium.
-
Place 900 mL of the selected medium in each vessel and equilibrate to 37 ± 0.5 °C.[13]
-
Place a single dose of the this compound formulation in each vessel.
-
Rotate the paddle at a specified speed (typically 50 or 75 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).[14]
-
Replace the withdrawn volume with fresh medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the in vitro permeability of this compound and assess its potential as a P-gp substrate.[7][15][16][17]
Materials:
-
Caco-2 cells cultured on Transwell® inserts for 21-25 days.
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
This compound solution in transport buffer.
-
Control compounds (high permeability: e.g., propranolol; low permeability: e.g., mannitol).
-
P-gp inhibitor (e.g., verapamil).
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Apical to Basolateral (A-B) Permeability:
-
Add the this compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the this compound solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the receiver chamber at specified time points.
-
Analyze the concentration of this compound in the samples.
-
Calculate the apparent permeability coefficient (Papp).
-
To assess P-gp substrate potential, repeat the assay in the presence of a P-gp inhibitor and calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.
Protocol 3: Formulation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its solubility and dissolution.[18][19][20][21]
Materials:
-
This compound
-
Polymeric carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.
Procedure:
-
Dissolve this compound and the polymeric carrier in the selected solvent at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
Pulverize the dried solid dispersion to a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, morphology (e.g., by SEM), physical state (e.g., by DSC and XRD to confirm amorphous nature), and in vitro dissolution.
Protocol 4: Preparation of Nanocrystals by Wet Milling
Objective: To produce a nanosuspension of this compound to increase its surface area and dissolution velocity.[22][23][24][25][26]
Materials:
-
This compound
-
Stabilizer(s) (e.g., a surfactant like Poloxamer 188 and/or a polymer like HPMC)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
A high-energy media mill (planetary ball mill or agitator bead mill).
Procedure:
-
Prepare a suspension of this compound in an aqueous solution of the stabilizer(s).
-
Add the milling media to the suspension.
-
Mill the suspension at a high speed for a specified duration.
-
Monitor the particle size reduction periodically using a particle size analyzer (e.g., laser diffraction or dynamic light scattering).
-
Continue milling until the desired particle size (typically < 500 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the resulting nanosuspension for particle size, zeta potential, and dissolution rate.
Protocol 5: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based system that forms a fine emulsion upon contact with aqueous media, enhancing the solubilization and absorption of this compound.[27][28][29][30][31]
Materials:
-
This compound
-
Oil (e.g., medium-chain triglycerides, long-chain triglycerides)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol®, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construct Ternary Phase Diagrams: Prepare various combinations of the selected oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe the formation of emulsions to identify the self-emulsifying region.
-
Formulation Preparation: Accurately weigh and mix the selected oil, surfactant, and co-surfactant. Add and dissolve this compound in this mixture with gentle heating and stirring if necessary.
-
Characterization:
-
Self-Emulsification Time: Add a small volume of the SEDDS formulation to water with gentle agitation and measure the time taken to form a uniform emulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using dynamic light scattering.
-
In Vitro Dissolution: Perform dissolution testing of the SEDDS formulation filled in a capsule.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The pharmacokinetics of this compound in healthy subjects and patients with hepatic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fip.org [fip.org]
- 11. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agnopharma.com [agnopharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. enamine.net [enamine.net]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 19. japsonline.com [japsonline.com]
- 20. turkjps.org [turkjps.org]
- 21. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. jmpas.com [jmpas.com]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 25. wjpls.org [wjpls.org]
- 26. Nanocrystal technology for drug formulation and delivery [journal.hep.com.cn]
- 27. scispace.com [scispace.com]
- 28. mdpi.com [mdpi.com]
- 29. Self Emulsifying Drug Delivery System (SEDDS) | PPTX [slideshare.net]
- 30. tandfonline.com [tandfonline.com]
- 31. ijpcbs.com [ijpcbs.com]
Navigating Teniloxazine's Target Profile: A Technical Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the off-target effects of teniloxazine in experimental design. This compound, an antidepressant marketed in Japan, is a potent norepinephrine reuptake inhibitor (NRI) with a secondary pharmacology that includes antagonism of the 5-HT2A receptor and weaker inhibition of the serotonin and dopamine transporters.[1][2][3][4][5][6][7] Understanding and accounting for these off-target activities is critical for the accurate interpretation of experimental results and the successful development of selective compounds.
Understanding this compound's Binding Profile
This compound's therapeutic effects are primarily attributed to its high-affinity binding to the norepinephrine transporter (NET), which increases the synaptic concentration of norepinephrine. However, its interactions with other neuroreceptors and transporters can lead to a complex pharmacological profile and potential side effects.
Quantitative Binding Affinity Data
To facilitate the design of well-controlled experiments, the following table summarizes the known binding affinities (Ki) of this compound for its primary and key off-targets. A lower Ki value indicates a higher binding affinity.
| Target | Ki (nM) | Primary/Off-Target |
| 5-HT2A Receptor | 49 | Off-Target |
| Norepinephrine Transporter (NET) | Data not available | Primary Target |
| Serotonin Transporter (SERT) | Data not available | Off-Target |
| Dopamine Transporter (DAT) | Data not available | Off-Target |
Note: While qualitative descriptions of this compound as a potent NET inhibitor with weaker effects on SERT and DAT are available, specific Ki or IC50 values for the monoamine transporters were not found in the reviewed literature.
Signaling Pathways
To visualize the molecular mechanisms underlying this compound's on- and off-target effects, the following diagrams illustrate the signaling pathways associated with the norepinephrine transporter and the 5-HT2A receptor.
Caption: Norepinephrine Transporter (NET) Inhibition by this compound.
Caption: 5-HT2A Receptor Antagonism by this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues researchers may encounter when working with this compound and provides guidance on how to mitigate the impact of its off-target effects.
FAQ 1: How can I confirm that the observed effect in my experiment is due to norepinephrine transporter (NET) inhibition and not an off-target effect?
Answer: To dissect the contribution of NET inhibition from off-target activities, a multi-pronged approach is recommended. This involves utilizing specific pharmacological tools and experimental controls.
Experimental Workflow:
Caption: A logical workflow to delineate on-target from off-target effects.
FAQ 2: What are the potential side effects of this compound that I should be aware of in my in vivo studies?
Potential Off-Target Mediated Side Effects:
| Potential Side Effect | Associated Off-Target | Rationale |
| Insomnia, Agitation, Anxiety | NET Inhibition | Increased noradrenergic signaling can lead to a state of hyperarousal. |
| Cardiovascular changes (e.g., increased heart rate, blood pressure) | NET Inhibition | Systemic increases in norepinephrine can affect cardiovascular function. |
| Changes in sleep architecture (e.g., increased slow-wave sleep) | 5-HT2A Antagonism | 5-HT2A receptors are involved in regulating sleep cycles. |
| Hypotension, Dizziness | 5-HT2A Antagonism | Blockade of 5-HT2A receptors in the periphery can lead to vasodilation. |
It is crucial to monitor for these potential effects in animal models and to consider them when interpreting behavioral or physiological data.
Experimental Protocols
To assist researchers in designing robust experiments, detailed methodologies for key in vitro assays are provided below.
Protocol 1: In Vitro Monoamine Transporter Inhibition Assay (Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Use cell lines stably expressing the human recombinant NET, SERT, or DAT (e.g., HEK293 or CHO cells).
-
Culture cells to confluence and harvest.
-
Prepare crude membrane fractions by homogenization and centrifugation.
-
-
Radioligand Binding Assay:
-
Incubate cell membranes with a specific radioligand for each transporter (e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT) at a concentration near its Kd.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Incubate to equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Generate competition curves by plotting the percentage of specific binding against the log concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro 5-HT2A Receptor Antagonism Assay (Calcium Flux)
Objective: To determine the functional antagonist potency of this compound at the 5-HT2A receptor.
Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human recombinant 5-HT2A receptor and a G-protein that couples to calcium mobilization (e.g., CHO or HEK293 cells).
-
-
Calcium Flux Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with a known 5-HT2A receptor agonist (e.g., serotonin) at a concentration that produces a submaximal response (e.g., EC80).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the presence of different concentrations of this compound.
-
Determine the IC50 value for this compound, which is the concentration that inhibits 50% of the agonist-induced calcium response.
-
Calculate the pA2 value from a Schild plot to quantify the antagonist potency.
-
By employing these rigorous experimental designs and controls, researchers can more accurately delineate the specific contributions of this compound's on- and off-target activities, leading to more reliable and translatable scientific findings.
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sufoxazine - ProQuest [proquest.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The emergence of new antidepressants for clinical use: Agomelatine paradox versus other novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sufoxazine. Lucelan, Metatone, this compound, Y 8894 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The emergence of new antidepressants for clinical use: Agomelatine paradox versus other novel agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Teniloxazine
Welcome to the technical support center for the HPLC analysis of Teniloxazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
A1: Understanding the physicochemical properties of this compound is crucial for selecting appropriate HPLC parameters. Key properties include:
| Property | Value | Implication for HPLC Method Development |
| Molecular Weight | 289.39 g/mol [1] | Influences diffusion and chromatographic behavior. |
| pKa | 8.46 (predicted) | As a basic compound, the mobile phase pH should be controlled to ensure consistent ionization and good peak shape. A pH 2-3 units below the pKa is recommended to ensure the analyte is in a single ionic form. |
| XLogP3 | 2.8 | Indicates moderate lipophilicity, suggesting that reversed-phase chromatography with a C8 or C18 column is a suitable starting point. |
Q2: What is a good starting point for an HPLC method for this compound?
A2: Based on methods developed for the structurally similar compound Viloxazine, a good starting point for a reversed-phase HPLC method for this compound would be:
| Parameter | Recommended Starting Condition |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Potassium Phosphate Buffer (e.g., 20 mM, pH adjusted to 2.5-3.5 with phosphoric acid) in a gradient or isocratic elution. A common starting ratio is 30:70 (Acetonitrile:Buffer).[2][3] |
| Flow Rate | 0.8 - 1.2 mL/min[3][4] |
| Detection Wavelength | 210 - 225 nm[3][4] |
| Column Temperature | 30 °C[2] |
| Injection Volume | 10 µL |
This starting method can then be optimized to achieve the desired resolution and peak shape for this compound and any related substances or degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Peak Shape Problems
Problem: Peak Tailing
-
Possible Causes:
-
Secondary Silanol Interactions: The basic nature of this compound (pKa ≈ 8.46) can lead to interactions with acidic silanol groups on the silica-based column packing material.
-
Mobile Phase pH Too High: If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms may be present, leading to peak tailing.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
-
Solutions:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5 to ensure this compound is fully protonated and in a single ionic form.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping minimize the number of free silanol groups.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block active silanol sites.
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the column.
-
Use a Guard Column and Proper Sample Preparation: A guard column will protect the analytical column from strongly retained impurities. Ensure samples are fully dissolved and filtered.
-
Problem: Peak Splitting or Shoulders
-
Possible Causes:
-
Co-elution with an Impurity or Degradant: A closely eluting compound can appear as a shoulder or a split peak.
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Partially Blocked Frit: A blockage in the column inlet frit can distort the sample band.
-
-
Solutions:
-
Optimize Mobile Phase Selectivity: Adjust the organic modifier, pH, or buffer concentration to improve the resolution between this compound and the interfering peak.
-
Replace the Column: If a void is suspected, replacing the column is the most effective solution.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.
-
Backflush or Replace the Frit/Column: If a blocked frit is suspected, it may be possible to backflush the column (check manufacturer's instructions). Otherwise, the column may need to be replaced.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development for this compound
This protocol outlines the steps for developing a stability-indicating HPLC method, which is crucial for drug development and quality control.
-
Forced Degradation Studies:
-
Objective: To generate potential degradation products of this compound to ensure the HPLC method can separate them from the parent drug.
-
Procedure:
-
Acid Hydrolysis: Treat this compound solution with 0.1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat this compound solution with 0.1N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acidic and basic solutions before injection. Dilute all samples to an appropriate concentration (e.g., 20 ppm) for HPLC analysis.[2][5]
-
-
HPLC Method Optimization:
-
Start with the initial HPLC parameters outlined in the FAQs.
-
Inject the forced degradation samples and observe the chromatograms.
-
Adjust the mobile phase composition (gradient slope, organic modifier ratio) and pH to achieve adequate resolution between the this compound peak and all degradation product peaks.
-
Visualizations
Caption: A workflow for troubleshooting common HPLC peak resolution issues.
Caption: A logical pathway for developing an HPLC method for this compound.
References
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Teniloxazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Teniloxazine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound, focusing on the mitigation of matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Co-elution of matrix components with this compound. | Optimize the chromatographic gradient to improve separation. Consider using a different stationary phase (e.g., biphenyl) for alternative selectivity.[1] |
| Injection of sample in a solvent stronger than the initial mobile phase. | Ensure the final sample solvent is of similar or weaker strength than the starting mobile phase. | |
| Inconsistent Results (Poor Precision and Accuracy) | Variable ion suppression or enhancement across different samples.[2] | Implement a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix variability.[2] |
| Inefficient removal of phospholipids from plasma/serum samples.[1] | Utilize phospholipid removal plates or a more rigorous sample preparation technique like Solid-Phase Extraction (SPE).[1] | |
| Low Signal Intensity (Ion Suppression) | High concentration of co-eluting endogenous matrix components (e.g., phospholipids, salts).[3] | Employ a more effective sample cleanup method such as SPE or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[1][4] |
| Suboptimal ionization source parameters. | Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of this compound. | |
| High Signal Intensity (Ion Enhancement) | Co-eluting compounds that improve the ionization efficiency of this compound. | Improve chromatographic separation to isolate the analyte from the enhancing species. Diluting the sample may also mitigate the effect. |
| Carryover in Blank Injections | Adsorption of this compound to components of the LC system. | Use a strong needle wash solution and ensure adequate flushing of the injection port and column between samples. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2]
2. How can I assess the extent of matrix effects in my this compound assay?
The most common method is the post-extraction spike method.[3] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas, known as the matrix factor, indicates the degree of ion suppression or enhancement.[3]
3. Which sample preparation technique is most effective for minimizing matrix effects for this compound in plasma?
While Protein Precipitation (PPT) is a simple and fast technique, it often results in significant matrix effects due to insufficient removal of phospholipids.[1] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components and are recommended for achieving lower limits of quantification and better reproducibility.[4]
4. Can optimizing the chromatography conditions help in reducing matrix effects?
Yes, chromatographic optimization is a powerful tool. By adjusting the mobile phase composition, gradient slope, and column chemistry, you can achieve better separation of this compound from interfering matrix components, thereby minimizing their impact on ionization.[5]
5. Is an internal standard necessary for the analysis of this compound?
Using a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS co-elutes with this compound and experiences similar matrix effects, allowing for reliable correction and improving the accuracy and precision of the assay.[2]
Quantitative Data on Matrix Effect Mitigation
The following tables summarize representative quantitative data on the effectiveness of different sample preparation techniques in reducing matrix effects for analytes similar to this compound.
Table 1: Comparison of Matrix Effects for Different Sample Preparation Techniques
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%)* | Reference |
| Protein Precipitation (PPT) | Antidepressant Panel | Serum | 85.6 - 98.7 | [6] |
| Protein Precipitation with Phospholipid Removal | Therapeutic Drugs | Serum | Significantly reduced phospholipid interference | [1] |
| Solid-Phase Extraction (SPE) | Antidepressant Panel | Whole Blood | Ion enhancement observed for some analytes | [4] |
| Liquid-Liquid Extraction (LLE) | Agomelatine | Human Plasma | Not explicitly quantified but method validated | [7] |
*Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.
Table 2: Recovery of Analytes Using Different Extraction Methods
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Reference |
| Protein Precipitation (PPT) | Antidepressant Panel | Serum | 85.5 - 114.5 | [6] |
| Solid-Phase Extraction (SPE) | Antidepressant Panel | Wastewater | 81.2 - 118 | [8] |
| Liquid-Liquid Extraction (LLE) | Agomelatine | Human Plasma | ~87 - 98 | [7] |
Detailed Experimental Protocols
The following are example protocols for different sample preparation techniques that can be adapted for the analysis of this compound.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard.[1]
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma/serum sample, add the internal standard and 50 µL of a basifying agent (e.g., 1M NaOH).
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 50 mM ammonium acetate, pH 6).
-
Loading: Load 200 µL of pre-treated sample (plasma diluted with buffer and containing internal standard).
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol/water (50:50, v/v) to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.
Visualizations
Experimental Workflows
Caption: Workflow for Protein Precipitation.
Caption: Workflow for Liquid-Liquid Extraction.
Caption: Workflow for Solid-Phase Extraction.
References
- 1. phenomenex.com [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of 24 Antidepressant Drugs and Their Metabolites in Wastewater by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Teniloxazine Photostability and Degradation
Frequently Asked Questions (FAQs)
Q1: Is Teniloxazine expected to be light-sensitive?
A1: While specific photostability data for this compound is limited, its chemical structure, which includes a thiophene ring and a phenoxy-methyl-morpholine moiety, suggests a potential for photosensitivity.[1] Thiophene-containing compounds can be susceptible to photo-oxidation, and other antidepressants have shown light-induced degradation.[2][3] Therefore, it is crucial to conduct thorough photostability studies.
Q2: What are the regulatory guidelines for photostability testing?
A2: The primary guideline for photostability testing is the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products."[4][5] This guideline outlines the recommended conditions for light exposure, including the light sources, exposure levels, and the systematic approach to testing the drug substance and product.
Q3: What are the potential consequences of this compound photodegradation in my experiments?
A3: Photodegradation can lead to a loss of potency of the active pharmaceutical ingredient (API), the formation of unknown impurities, and potential changes in the physical and chemical properties of the drug product. These degradation products could have different pharmacological or toxicological profiles, making it essential to identify and quantify them.
Q4: How can I protect my this compound samples from light during routine laboratory work?
A4: To minimize light-induced degradation, this compound samples, both in solid form and in solution, should be stored in amber-colored containers or wrapped in aluminum foil.[2] Laboratory work should be conducted under subdued lighting conditions whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in analytical results for light-exposed samples. | Inconsistent light exposure between samples. | - Ensure uniform light exposure for all samples in the photostability chamber.- Use a calibrated radiometer/lux meter to monitor light intensity.- Employ a chemical actinometric system for accurate measurement of light exposure.[4] |
| Appearance of unexpected peaks in the chromatogram of a light-exposed sample. | Formation of photodegradation products. | - Conduct a forced degradation study to systematically generate and identify degradation products.- Develop a stability-indicating analytical method capable of separating the parent drug from all degradation products.- Use techniques like LC-MS/MS to identify the structure of the new peaks. |
| No degradation is observed even after prolonged light exposure. | - The compound is photostable under the tested conditions.- Inappropriate light source or insufficient light exposure. | - Confirm that the light source emits in the UV-Vis range where the drug absorbs.- Ensure the total light exposure meets ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[3][4][6]- Consider performing forced degradation under more extreme light conditions to confirm stability. |
| Physical changes in the sample (e.g., color change, precipitation) after light exposure. | Significant degradation or formation of insoluble byproducts. | - Document all physical changes.- Attempt to dissolve and analyze the precipitate to identify its composition.- Correlate the physical changes with the chemical degradation profile obtained from analytical testing. |
Experimental Protocols
Forced Photodegradation Study of this compound
Objective: To intentionally degrade this compound under light stress to identify potential degradation products and develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
-
Prepare a solid sample of this compound by spreading a thin layer in a petri dish.
-
Prepare a "dark control" sample by wrapping a container of the solution and the solid sample in aluminum foil.
-
-
Light Exposure:
-
Place the samples in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[3][4][6]
-
Expose the samples to a light intensity that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3][4][6]
-
Place the dark control samples alongside the exposed samples.
-
-
Sample Analysis:
-
At appropriate time intervals, withdraw aliquots of the solutions and dissolve portions of the solid samples.
-
Analyze the samples and the dark controls using a stability-indicating HPLC method.
-
Compare the chromatograms of the exposed samples to the dark control and a reference standard of this compound to identify degradation peaks.
-
Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential photodegradation products. A similar approach to the one developed for Viloxazine could be adapted.[5][7]
Starting HPLC Conditions (based on similar compounds):
| Parameter | Condition |
| Column | C18 or Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm)[7][8][9] |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-6) and an organic modifier (e.g., acetonitrile or methanol).[8][9][10] |
| Flow Rate | 1.0 mL/min[8][9] |
| Detection | UV at a wavelength of maximum absorbance for this compound (to be determined by UV scan). |
| Column Temperature | 25-30 °C |
Method Development and Validation:
-
Analyze the stressed samples from the forced degradation study.
-
Adjust the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation between this compound and all degradation peaks.
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Potential Photodegradation Pathway of this compound
Disclaimer: The following proposed degradation pathway is hypothetical and based on the known photochemistry of related chemical structures. Experimental verification is required to confirm the actual degradation products of this compound.
This compound contains three key structural motifs that could be susceptible to photodegradation: the thiophene ring, the phenoxy ether linkage, and the morpholine ring.
Caption: Hypothetical photodegradation pathways of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the photostability of this compound.
Caption: Workflow for this compound photostability testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. Influence of Light Irradiation on the Degradation of Dezocine in Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcdronline.org [jcdronline.org]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability-indicating RP-HPLC method development and validation for duloxetine hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enantioselective Separation of Teniloxazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the enantioselective separation of Teniloxazine. Due to the limited availability of direct experimental data for this compound, this guide leverages detailed protocols and data from the structurally and chemically similar norepinephrine reuptake inhibitors, Viloxazine and Reboxetine, to provide robust starting points for method development and troubleshooting.
Troubleshooting Guides
This section addresses specific issues that may arise during the enantioselective separation of this compound and its analogs.
Question: Why am I observing poor or no resolution between the this compound enantiomers?
Answer:
Poor resolution is a common challenge in chiral separations and can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For morpholine derivatives like this compound, polysaccharide-based CSPs are often the first choice.
-
Recommendation: If you are not achieving separation, consider screening different polysaccharide-based columns. Cellulose-based columns (e.g., Chiralcel® OD) and amylose-based columns (e.g., Chiralpak® AD, Chiralpak® IM) can offer different selectivities. For example, the enantioseparation of Reboxetine has been successfully achieved on a Chiralcel® OD column.[1][2][3]
-
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier and additives, plays a crucial role in modulating retention and enantioselectivity.
-
Normal-Phase Chromatography:
-
Organic Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol, n-propanol) in the alkane mobile phase (e.g., n-hexane, n-heptane) can significantly impact resolution. Lower concentrations of the alcohol modifier generally increase retention and can improve resolution.
-
Additives: For basic compounds like this compound, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) can improve peak shape and resolution by minimizing interactions with residual silanols on the silica support.
-
-
Reversed-Phase Chromatography:
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. The ratio of the organic modifier to the aqueous buffer will influence retention and selectivity.
-
pH and Buffer: The pH of the aqueous phase can affect the ionization state of the analyte and, consequently, its interaction with the CSP. For basic compounds, a pH in the neutral to slightly acidic range is often a good starting point. The type and concentration of the buffer salt (e.g., sodium perchlorate, phosphate buffer) can also influence the separation. A mobile phase composed of 0.5M sodium perchlorate at pH 6 and acetonitrile (60/40 v/v) has shown good performance for Reboxetine separation.[1]
-
-
-
Temperature: Column temperature can affect the thermodynamics of the chiral recognition process.
-
Recommendation: Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often lead to better resolution but can also increase analysis time and backpressure.
-
Question: How can I improve the peak shape (e.g., reduce peak tailing) for this compound enantiomers?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For basic compounds like this compound, this is commonly due to interactions with acidic silanol groups on the silica surface of the CSP.
-
Mobile Phase Additives: The most effective way to address peak tailing for basic analytes is to add a competing base to the mobile phase.
-
Recommendation: In normal-phase mode, add a small concentration (e.g., 0.1%) of an amine such as diethylamine (DEA) or triethylamine (TEA). In reversed-phase mode, ensure the mobile phase is adequately buffered and consider the use of additives that can mask silanol activity.
-
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent that is much stronger than the mobile phase can lead to peak distortion.
-
Column Conditioning: Ensure the column is properly conditioned with the mobile phase containing the additive before injecting the sample.
Question: The analysis time for my this compound enantioseparation is too long. How can I reduce it?
Answer:
Long analysis times are often a trade-off for achieving good resolution. However, several strategies can be employed to shorten the run time without significantly compromising the separation.
-
Increase Flow Rate: A higher flow rate will decrease the retention time. However, be mindful that this can also lead to a decrease in efficiency and resolution.
-
Mobile Phase Strength:
-
Normal-Phase: Increasing the percentage of the alcohol modifier in the mobile phase will decrease retention times.
-
Reversed-Phase: Increasing the percentage of the organic modifier will decrease retention times.
-
-
Column Dimensions and Particle Size: Using a shorter column or a column packed with smaller particles can reduce the analysis time while maintaining good efficiency.
-
Temperature: Increasing the column temperature will decrease the viscosity of the mobile phase and can lead to shorter retention times. However, this may also reduce resolution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the enantioselective separation of this compound?
A1: As a starting point, it is recommended to use a polysaccharide-based chiral stationary phase. Based on data from the structurally similar compound Viloxazine, a Chiralpak® IM column with a mobile phase of methanol:n-hexane:isopropanol (30:50:20 v/v) could be a good initial condition to screen.[4] For Reboxetine, a Chiralcel® OD column has proven effective with both normal-phase (n-hexane:2-propanol, 80:20 v/v) and reversed-phase (0.5M sodium perchlorate pH 6:acetonitrile, 60:40 v/v) mobile phases.[1]
Q2: Which detection method is suitable for this compound?
A2: this compound contains a chromophore, making UV detection a suitable and common choice. A detection wavelength in the range of 260-280 nm is likely to provide good sensitivity. For the related compound Reboxetine, fluorescence detection (excitation at 260 nm, emission at 315 nm) has also been used for enhanced sensitivity, particularly in bioanalytical applications after derivatization.[2]
Q3: Is it better to use normal-phase or reversed-phase chromatography for this compound enantioseparation?
A3: Both normal-phase and reversed-phase chromatography can be effective for the enantioseparation of morpholine derivatives on polysaccharide-based CSPs. Normal-phase chromatography often provides better selectivity for these types of compounds. However, reversed-phase methods can be advantageous for analyzing samples in aqueous matrices and may offer different selectivity. The choice between the two will depend on the specific requirements of the analysis and the results of initial screening experiments. For Reboxetine, reversed-phase HPLC was found to be the technique of choice for analytical separation, while normal-phase was used for semi-preparative separation.[1]
Q4: Can I use the same method for both analytical and preparative scale separation of this compound enantiomers?
A4: While the same CSP can often be used, the optimal mobile phase conditions may differ between analytical and preparative scales. For instance, with Reboxetine, a reversed-phase method was optimal for analytical purposes, whereas a normal-phase method was preferred for semi-preparative separation to obtain the pure enantiomers.[1] When scaling up a method, factors such as sample solubility and the volatility of the mobile phase for subsequent sample recovery become important considerations.
Data Presentation: Starting Points from Structurally Similar Compounds
The following tables summarize quantitative data for the enantioselective separation of Viloxazine and Reboxetine. These should be used as starting points for developing a method for this compound.
Table 1: Enantioselective Separation of S-Viloxazine
| Parameter | Value | Reference |
| Column | Chiralpak® IM (250 x 10 mm, 5 µm) | [4] |
| Mobile Phase | Methanol:n-Hexane:Isopropanol (30:50:20 v/v) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Temperature | Ambient | [4] |
| Detection | 264.6 nm | [4] |
| Retention Time (Impurity) | ~2.24 min | [4] |
| Retention Time (S-Viloxazine) | ~3.84 min | [4] |
Table 2: Enantioselective Separation of Reboxetine
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Normal-Phase) | Reference |
| Column | Chiralcel® OD | Chiralcel® OD | [1] |
| Mobile Phase | 0.5M Sodium Perchlorate (pH 6):Acetonitrile (60:40 v/v) | n-Hexane:2-Propanol (80:20 v/v) | [1] |
| Flow Rate | Not Specified | Not Specified | [1] |
| Temperature | Not Specified | Not Specified | [1] |
| Detection | Not Specified | Not Specified | [1] |
| Performance | Best performance for analytical separation | Best results for semi-preparative separation | [1] |
Experimental Protocols
Protocol 1: General Method Development for Enantioselective Separation of this compound (based on analogs)
-
Column Selection:
-
Screen at least two polysaccharide-based CSPs with different selectivities, for example, a cellulose-based column (e.g., Chiralcel® OD) and an amylose-based column (e.g., Chiralpak® AD or Chiralpak® IM).
-
-
Mobile Phase Screening (Normal-Phase):
-
Prepare mobile phases consisting of n-hexane with varying percentages of an alcohol modifier (e.g., 10%, 20%, 30% isopropanol or ethanol).
-
For each alcohol, prepare a mobile phase containing a basic additive (e.g., 0.1% DEA).
-
Equilibrate the column with each mobile phase for at least 30 minutes before the first injection.
-
Inject a racemic standard of this compound and monitor the chromatogram.
-
-
Mobile Phase Screening (Reversed-Phase):
-
Prepare mobile phases consisting of an aqueous buffer (e.g., 20 mM phosphate buffer or 0.5 M sodium perchlorate) at a specific pH (e.g., pH 6) and an organic modifier (e.g., acetonitrile or methanol).
-
Screen different ratios of aqueous buffer to organic modifier (e.g., 70:30, 60:40, 50:50 v/v).
-
Equilibrate the column with each mobile phase.
-
Inject the racemic standard and evaluate the separation.
-
-
Optimization:
-
Once partial separation is achieved, optimize the resolution by making small changes to the mobile phase composition (e.g., fine-tuning the alcohol percentage or pH).
-
Investigate the effect of column temperature on the separation.
-
Adjust the flow rate to balance analysis time and resolution.
-
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Decision Tree for Chiral Separations.
References
- 1. Enantioseparation of the antidepressant reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved enantioselective method for the determination of the enantiomers of reboxetine in plasma by solid-phase extraction, chiral derivatization, and column-switching high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
Cross-reactivity issues in immunoassays for Teniloxazine
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with immunoassays for Teniloxazine. The following sections address common questions and issues related to cross-reactivity and other potential experimental challenges.
Disclaimer: Specific cross-reactivity data and optimized protocols for this compound immunoassays are not widely available in published literature. The information provided below is based on general principles of immunoassay technology and should be used as a guide. Experimental validation is crucial.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for this compound testing?
A1: Immunoassay cross-reactivity is the phenomenon where the antibodies in an assay bind to substances other than the intended analyte (this compound). This occurs when other compounds, often structurally similar to this compound, are present in the sample.[1][2] This can lead to inaccurate quantification, including false-positive results or overestimation of this compound concentration.[3][4] For therapeutic drug monitoring (TDM), such inaccuracies can lead to incorrect dosage adjustments.
Q2: What types of compounds are likely to cross-react in a this compound immunoassay?
A2: Potential cross-reactants for a this compound immunoassay include its metabolites, structural analogs, or other drugs with similar chemical moieties. Given this compound's structure (a thienyl-oxazol derivative), compounds with a similar core structure or side chains could potentially interfere. It is also possible for drugs that are not structurally related to cause interference in an immunoassay.[5]
Q3: How can I determine if my this compound immunoassay is affected by cross-reactivity?
A3: The most definitive way to assess cross-reactivity is to test the suspected interfering compounds directly in the assay. This involves spiking known concentrations of the potential cross-reactant into a sample matrix known to be free of this compound and observing the signal. Additionally, comparing immunoassay results with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can reveal discrepancies caused by cross-reactivity.[1]
Q4: What are the different formats of immunoassays that can be used for this compound, and how does the format affect cross-reactivity?
A4: Common immunoassay formats for small molecules like this compound include competitive ELISA (Enzyme-Linked Immunosorbent Assay) and fluorescence polarization immunoassay (FPIA). In a competitive assay, this compound in the sample competes with a labeled form of this compound for a limited number of antibody binding sites. The assay format and the specific antibody used can significantly influence the degree of cross-reactivity.[6]
Troubleshooting Guide
This guide addresses common problems encountered during this compound immunoassays in a question-and-answer format.
Issue 1: My results show a higher than expected concentration of this compound.
-
Question: Could this be due to cross-reactivity? Answer: Yes, this is a classic sign of cross-reactivity, where another substance in the sample is being detected by the assay.[2][3] Metabolites of this compound or other structurally related compounds could be the cause.
-
Question: How can I confirm if the high signal is due to a cross-reactant? Answer:
-
LC-MS/MS Confirmation: Analyze the same samples using a highly specific method like LC-MS/MS to confirm the this compound concentration. A significant discrepancy between the immunoassay and LC-MS/MS results suggests interference.
-
Spiking Study: Spike the suspected interfering compound into a negative sample matrix and run it in the immunoassay. A positive signal will confirm cross-reactivity.
-
Issue 2: There is high variability between replicate wells.
-
Question: What are the common causes of high variability? Answer: High variability can stem from several factors, including inconsistent pipetting, improper mixing of reagents, or temperature variations across the plate during incubation.[7]
-
Question: What steps can I take to reduce variability? Answer:
-
Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Thoroughly mix all reagents and samples before adding them to the wells.
-
Use a plate sealer during incubation steps to prevent evaporation.[7]
-
Ensure uniform temperature across the plate by avoiding stacking plates during incubation.[7]
-
Issue 3: The assay has a high background signal.
-
Question: What could be causing a high background? Answer: A high background can be due to insufficient washing, ineffective blocking, or the detection antibody binding non-specifically.[8] Contaminated reagents can also contribute to high background noise.[8]
-
Question: How can I lower the background signal? Answer:
-
Increase the number of wash steps or the soaking time during washes.[8]
-
Optimize the blocking buffer concentration and incubation time.
-
Ensure all reagents are fresh and properly stored.
-
Illustrative Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for a competitive this compound ELISA. This data is for illustrative purposes only and should be experimentally determined for your specific assay.
| Compound | Structure | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| This compound | (Reference) | 10 ng/mL | 100% |
| Metabolite A | Similar to Tenox. | 50 ng/mL | 20% |
| Metabolite B | Similar to Tenox. | 200 ng/mL | 5% |
| Structurally Related Drug X | Similar Core | 1000 ng/mL | 1% |
| Unrelated Drug Y | Different Core | >10,000 ng/mL | <0.1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Compound) x 100
Experimental Protocols
Protocol: Competitive ELISA for this compound Quantification
This protocol outlines a general procedure for a competitive ELISA. Optimization of antibody concentrations, incubation times, and temperatures is essential.
Materials:
-
Microplate pre-coated with anti-species IgG antibody
-
This compound-specific primary antibody
-
This compound-HRP (Horseradish Peroxidase) conjugate
-
This compound standards and samples
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as required. Allow all reagents to reach room temperature before use.[7]
-
Antibody Incubation: Add 50 µL of the this compound primary antibody to each well.
-
Competitive Reaction: Add 50 µL of either the this compound standard or the sample to the appropriate wells. Incubate for 1 hour at 37°C.
-
Conjugate Addition: Add 100 µL of this compound-HRP conjugate to each well. Incubate for 30 minutes at 37°C. The this compound in the sample and the this compound-HRP will compete for binding to the primary antibody.
-
Washing: Aspirate the contents of the wells and wash each well 4-6 times with 300 µL of Wash Buffer per well.[8]
-
Substrate Addition: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-20 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating from the standard curve. The signal intensity will be inversely proportional to the amount of this compound in the sample.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SE [thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
Adjusting Teniloxazine dosage to avoid motor side effects in mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Teniloxazine dosage to avoid potential motor side effects in mice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily acts as a norepinephrine reuptake inhibitor. It also has weaker inhibitory effects on the reuptake of serotonin and dopamine and functions as a 5-HT2A receptor antagonist.
Q2: Are motor side effects a known issue with this compound in mice?
A2: While specific studies on this compound-induced motor deficits in mice are limited, its mechanism of action as a norepinephrine reuptake inhibitor suggests that motor side effects could potentially occur, especially at higher doses. Compounds with similar mechanisms have been reported to cause motor alterations.
Q3: What are the typical signs of motor side effects in mice?
A3: Signs of motor side effects can include tremors, ataxia (incoordination), hyperactivity, stereotyped behaviors (repetitive, purposeless movements), or sedation leading to reduced locomotor activity.
Q4: What is a recommended starting dose for this compound in mice for efficacy studies while minimizing motor side effects?
A4: Based on preclinical studies with other antidepressants, a starting dose in the range of 5-10 mg/kg (administered intraperitoneally, i.p.) is a reasonable starting point for efficacy studies. However, a dose-response study is crucial to determine the optimal dose for your specific experimental model and to identify the threshold for motor side effects.
Q5: How can I differentiate between therapeutic effects and motor side effects?
A5: It is essential to include a comprehensive battery of behavioral tests. For example, an antidepressant effect might be observed as reduced immobility in the forced swim test, while a motor side effect might manifest as hyperactivity in an open field test. Comparing results across different tests will help distinguish desired from undesired effects. It is also critical to ensure that any observed effects in despair-based tests are not false positives due to a general increase in motor activity.
Troubleshooting Guide: Addressing Motor Side Effects
If you observe motor abnormalities in your mice following this compound administration, follow this troubleshooting guide.
Step 1: Characterize the Motor Deficit
-
Observation: Carefully observe the mice and record the specific motor abnormalities (e.g., tremors, ataxia, hyperactivity, catalepsy).
-
Quantification: Use standardized motor function tests (see Experimental Protocols section) to quantify the deficits. This will provide objective data to assess the severity of the side effects.
Step 2: Review and Adjust Dosage
-
Dose-Response Curve: If you have not already, perform a dose-response study to identify the minimal effective dose for your therapeutic outcome and the threshold at which motor side effects appear.
-
Dose Reduction: If motor side effects are observed, reduce the dosage of this compound by 25-50% and re-evaluate both the therapeutic effect and the motor side effects.
-
Route of Administration: Consider whether the route of administration (e.g., i.p., oral gavage) could be contributing to acute high plasma concentrations. A different route might provide a more stable pharmacokinetic profile.
Step 3: Evaluate the Experimental Timeline
-
Acclimatization: Ensure mice are properly acclimatized to the testing environment before drug administration and behavioral testing to minimize stress-induced motor changes.
-
Timing of Behavioral Testing: The timing of your behavioral tests relative to drug administration is critical. Motor side effects may be more pronounced at peak plasma concentrations. Consider testing at different time points post-administration.
Step 4: Consider Drug Interactions
-
Concomitant Medications: If you are co-administering other compounds, investigate potential drug-drug interactions that could exacerbate motor side effects.
Step 5: Control for Confounding Factors
-
Vehicle Controls: Always include a vehicle control group to ensure that the observed effects are due to this compound and not the vehicle.
-
Baseline Measurements: Record baseline motor function for all mice before the start of the experiment to identify any pre-existing abnormalities.
Data Presentation
Table 1: Example Dose-Response Study Design for this compound in Mice
| Group | Treatment | Dosage (mg/kg, i.p.) | Number of Animals (n) | Primary Outcome Measure | Motor Function Assessment |
| 1 | Vehicle (e.g., Saline) | 0 | 10 | e.g., Immobility time in FST | Rotarod, Open Field Test |
| 2 | This compound | 1 | 10 | e.g., Immobility time in FST | Rotarod, Open Field Test |
| 3 | This compound | 5 | 10 | e.g., Immobility time in FST | Rotarod, Open Field Test |
| 4 | This compound | 10 | 10 | e.g., Immobility time in FST | Rotarod, Open Field Test |
| 5 | This compound | 20 | 10 | e.g., Immobility time in FST | Rotarod, Open Field Test |
| 6 | This compound | 40 | 10 | e.g., Immobility time in FST | Rotarod, Open Field Test |
FST: Forced Swim Test
Experimental Protocols
1. Rotarod Test for Motor Coordination
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure:
-
Training: Acclimate the mice to the rotarod by placing them on the stationary rod for 1 minute. Then, train the mice at a low, constant speed (e.g., 4 RPM) for 2-5 minutes for 2-3 consecutive days.
-
Testing:
-
Administer this compound or vehicle.
-
At the desired time point post-injection (e.g., 30 minutes), place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3 trials with a 15-20 minute inter-trial interval.
-
-
-
Data Analysis: Compare the average latency to fall between the different treatment groups.
2. Open Field Test for Locomotor Activity and Anxiety-like Behavior
-
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure:
-
Habituation: Place the mice in the testing room for at least 30 minutes before the test to acclimate.
-
Testing:
-
Administer this compound or vehicle.
-
At the desired time point post-injection, place the mouse in the center of the open field.
-
Allow the mouse to explore freely for a set period (e.g., 5-10 minutes).
-
The tracking system will record parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency.
-
-
-
Data Analysis:
-
Hyperactivity/Hypoactivity: Analyze the total distance traveled and velocity to assess general locomotor activity.
-
Anxiety-like Behavior: Analyze the time spent in the center of the arena (anxiolytic effect is associated with more time in the center).
-
3. Grip Strength Test
-
Apparatus: A grip strength meter with a wire grid or bar.
-
Procedure:
-
Hold the mouse by the tail and allow its forepaws to grasp the grid.
-
Gently pull the mouse away from the meter in a horizontal plane until it releases its grip.
-
The meter will record the peak force exerted.
-
Perform 3-5 trials and average the results.
-
-
Data Analysis: Compare the average grip strength between treatment groups to assess for muscle weakness.
Mandatory Visualization
Validation & Comparative
Teniloxazine and Viloxazine: A Comparative Analysis of Norepinephrine Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of teniloxazine and viloxazine, focusing on their mechanisms as norepinephrine reuptake inhibitors. While both compounds are recognized for their interaction with the norepinephrine transporter (NET), this document collates the available quantitative data, outlines a representative experimental protocol for assessing norepinephrine reuptake inhibition, and visualizes the associated biological and experimental pathways.
Introduction to the Compounds
This compound , also known as sufoxazine, is an antidepressant marketed in Japan.[1][2] Initially investigated for its neuroprotective and nootropic properties, it was ultimately developed for the treatment of depression.[1] It functions as a potent norepinephrine reuptake inhibitor with moderate selectivity over serotonin and dopamine transporters.[1][3]
Viloxazine is a selective norepinephrine reuptake inhibitor (NRI) that has been used as an antidepressant in Europe for many years and was more recently approved in an extended-release formulation by the U.S. Food and Drug Administration (FDA) for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[4][5][6] Unlike stimulant medications for ADHD, viloxazine is a non-stimulant with a low potential for abuse.[6]
Quantitative Comparison of Norepinephrine Transporter Inhibition
The inhibitory activity of a compound on the norepinephrine transporter is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). A lower value for these metrics indicates a higher potency. While both this compound and viloxazine are classified as norepinephrine reuptake inhibitors, publicly available quantitative data on the potency of this compound is limited.[1][2][3]
The available data for viloxazine is presented below.
| Compound | Parameter | Value | Species/System | Reference |
| Viloxazine | IC50 | ~0.3 µM | In vitro (NET) | [7] |
| Ki | 2300 nM | In vitro (NE uptake) | [4] |
Note: IC50 and Ki values can vary between different experimental setups.
Experimental Protocols
In Vitro Norepinephrine Reuptake Inhibition Assay
This protocol describes a common method for determining the potency of a compound in inhibiting norepinephrine reuptake, utilizing either synaptosomes or cell lines expressing the norepinephrine transporter.
Objective: To determine the IC50 value of a test compound (e.g., this compound or viloxazine) for the inhibition of norepinephrine transporter (NET).
Materials:
-
Rat hypothalamic synaptosomes or a cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.
-
Radiolabeled norepinephrine, typically [3H]norepinephrine ([3H]NE).
-
Test compounds (this compound, viloxazine) at various concentrations.
-
Reference inhibitor (e.g., desipramine) for positive control.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter and scintillation fluid.
-
96-well plates.
-
Cell culture reagents (if using cell lines).
Procedure:
-
Preparation of Synaptosomes or Cells:
-
If using synaptosomes, they are prepared from the hypothalamus of rats through tissue homogenization and centrifugation.
-
If using a cell line, the cells are cultured to an appropriate density and harvested.
-
-
Assay Setup:
-
The assay is typically performed in 96-well plates.
-
Synaptosomes or cells are pre-incubated with a range of concentrations of the test compound or the reference inhibitor for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiation of Reuptake:
-
[3H]NE is added to each well to initiate the reuptake process. The final concentration of [3H]NE is typically close to its Michaelis-Menten constant (Km) for the transporter.
-
The incubation continues for a short period (e.g., 10-20 minutes) to measure the initial rate of uptake.
-
-
Termination of Reuptake:
-
The reuptake process is terminated rapidly, often by filtration through glass fiber filters, which traps the synaptosomes or cells but allows the unbound [3H]NE to be washed away.
-
The filters are washed with ice-cold assay buffer to remove any remaining unbound radiolabel.
-
-
Quantification:
-
The filters are placed in scintillation vials with scintillation fluid.
-
The amount of [3H]NE taken up by the synaptosomes or cells is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific [3H]NE uptake (the IC50 value). This is typically done by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of Norepinephrine Reuptake Inhibition
Caption: Mechanism of norepinephrine reuptake inhibition by this compound or viloxazine.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a norepinephrine reuptake inhibitor.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The emergence of new antidepressants for clinical use: Agomelatine paradox versus other novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. supernusmedical.com [supernusmedical.com]
- 6. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of Teniloxazine and Reboxetine in Animal Models: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Teniloxazine and Reboxetine, two norepinephrine reuptake inhibitors with potential antidepressant and cognitive-enhancing effects. While extensive preclinical data exists for Reboxetine in various animal models, a notable scarcity of publicly available research on this compound's efficacy in similar models presents a significant knowledge gap. This document summarizes the available information, presents detailed experimental protocols for relevant animal models, and visualizes key pathways and workflows to aid researchers in designing future comparative studies.
Mechanisms of Action: A Tale of Two Noradrenergic Agents
Both this compound and Reboxetine primarily exert their effects by inhibiting the reuptake of norepinephrine, a key neurotransmitter involved in mood, attention, and arousal. However, their pharmacological profiles exhibit a key difference.
-
This compound : Acts as a potent norepinephrine reuptake inhibitor.[1][2] It also functions as an antagonist of the 5-HT2A receptor, a mechanism that may contribute to its antidepressant and potentially anxiolytic effects.[1]
-
Reboxetine : Is a selective norepinephrine reuptake inhibitor (NRI), with minimal affinity for other neurotransmitter transporters.[3]
This distinction in their interaction with the serotonin system suggests potentially different therapeutic profiles and side-effect profiles, making direct comparative studies in animal models crucial for elucidating their respective preclinical efficacies.
Preclinical Efficacy Data: A Focus on Reboxetine
Due to the limited availability of specific preclinical data for this compound in common behavioral paradigms, this section primarily presents quantitative data for Reboxetine. This information can serve as a benchmark for future studies investigating this compound.
Antidepressant-like Activity
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant-like activity by measuring the immobility time of rodents placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
| Drug | Animal Model | Dosage | Administration | Effect on Immobility Time | Citation |
| Reboxetine | Rat | 10 and 30 mg/kg | Intraperitoneal (i.p.) | Significantly decreased | [4] |
| Reboxetine | Rat | 10 and 60 mg/kg/day | Osmotic minipump (14 days) | Significantly decreased | [2] |
Olfactory Bulbectomy (OBX) Model
The bilateral removal of the olfactory bulbs in rodents induces behavioral changes, such as hyperactivity in a novel environment, which are reversed by chronic antidepressant treatment.
| Drug | Animal Model | Dosage | Administration | Effect on Hyperactivity | Citation |
| Reboxetine | Rat | Not specified | Not specified | Reverses OBX-induced hyperactivity | [5] |
Chronic Mild Stress (CMS) Model
The CMS model induces a state of anhedonia, a core symptom of depression, in rodents, often measured by a decreased preference for a sucrose solution.
| Drug | Animal Model | Dosage | Administration | Effect on Sucrose Preference | Citation |
| Reboxetine | Rat | 5 mg/kg/day | Intraperitoneal (i.p.) (5 weeks) | Normalized the decrease in sucrose intake | [1] |
Cognitive Enhancement Effects
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents based on their innate tendency to explore a novel object more than a familiar one. An increase in the time spent exploring the novel object, or a higher discrimination index, suggests improved cognitive function.
| Drug | Animal Model | Dosage | Administration | Effect on Recognition Memory | Citation |
| Reboxetine | Rat | Not specified | Not specified | Facilitated recognition memory | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for the key experiments cited in this guide.
Forced Swim Test (FST)
-
Apparatus : A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the animal from touching the bottom or escaping.
-
Procedure :
-
Animals (rats or mice) are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the test session.
-
On the test day, animals are administered the test compound (e.g., Reboxetine) or vehicle at a specified time before being placed back into the water for a 5-minute session.
-
The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded during the last 4 minutes of the 5-minute session.
-
-
Data Analysis : The mean immobility time is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Olfactory Bulbectomy (OBX)
-
Surgical Procedure :
-
Animals (typically rats) are anesthetized.
-
A burr hole is drilled through the skull over the olfactory bulbs.
-
The olfactory bulbs are aspirated using a suction pipette. Sham-operated animals undergo the same procedure without the removal of the bulbs.
-
-
Post-operative Recovery : Animals are allowed to recover for a period of at least two weeks before behavioral testing.
-
Behavioral Assessment :
-
Open Field Test : Animals are placed in a novel, open arena, and their locomotor activity (e.g., distance traveled, number of line crossings) is recorded over a specific period. OBX rats typically exhibit hyperactivity compared to sham controls.
-
Drug or vehicle is administered chronically (e.g., daily for 14 days) before re-testing in the open field to assess the reversal of hyperactivity.
-
-
Data Analysis : Locomotor activity parameters are compared between sham, OBX-vehicle, and OBX-drug treated groups.
Chronic Mild Stress (CMS)
-
Stress Protocol :
-
Animals (rats or mice) are subjected to a series of mild, unpredictable stressors over a period of several weeks (e.g., 4-8 weeks).
-
Stressors may include periods of food or water deprivation, tilted cages, soiled bedding, light/dark cycle reversal, and social isolation.
-
-
Sucrose Preference Test :
-
To assess anhedonia, animals are given a choice between two bottles, one containing a 1% sucrose solution and the other containing water.
-
The consumption of each liquid is measured over a specific period (e.g., 1 hour).
-
Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) * 100.
-
-
Drug Administration : Test compounds or vehicle are administered chronically during the stress period.
-
Data Analysis : Sucrose preference is compared between control, CMS-vehicle, and CMS-drug treated groups.
Novel Object Recognition (NOR) Test
-
Apparatus : An open-field arena. A variety of objects that are different in shape, color, and texture are used.
-
Procedure :
-
Habituation : Animals are allowed to freely explore the empty arena for a set period on consecutive days.
-
Familiarization Phase (T1) : Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes).
-
Inter-trial Interval (ITI) : The animal is returned to its home cage for a defined period (e.g., 1 hour to 24 hours).
-
Test Phase (T2) : One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis :
-
The time spent exploring the novel (Tn) and familiar (Tf) objects is measured.
-
A Discrimination Index (DI) is calculated: (Tn - Tf) / (Tn + Tf). A higher DI indicates better recognition memory.
-
Visualization of Pathways and Workflows
To facilitate understanding, the following diagrams created using Graphviz (DOT language) illustrate the signaling pathways of this compound and Reboxetine and a general experimental workflow for antidepressant screening.
Caption: Signaling pathways of this compound and Reboxetine.
Caption: General experimental workflow for comparative efficacy studies.
Comparative Summary and Future Directions
Both this compound and Reboxetine are promising compounds that target the noradrenergic system, a key player in the pathophysiology of depression and cognitive dysfunction. The available preclinical data for Reboxetine demonstrates its efficacy in established animal models that are predictive of antidepressant and cognitive-enhancing effects in humans.
The primary challenge in directly comparing the efficacy of this compound and Reboxetine lies in the striking absence of published preclinical studies on this compound in these standardized animal models. While its mechanism of action suggests it should exhibit antidepressant and nootropic properties, empirical evidence from head-to-head studies is necessary to confirm and quantify these effects relative to a selective NRI like Reboxetine.
The additional 5-HT2A receptor antagonism of this compound is a critical point of differentiation. This action could potentially offer a broader spectrum of therapeutic effects, perhaps with a more significant impact on anxiety or sleep architecture, which are often comorbid with depression. However, without in vivo data, this remains speculative.
Future research should prioritize:
-
Direct comparative studies : Conducting head-to-head trials of this compound and Reboxetine in the animal models detailed in this guide (FST, OBX, CMS, and NOR).
-
Dose-response studies : Establishing the optimal dose range for this compound's antidepressant-like and cognitive-enhancing effects.
-
Neurochemical analysis : Investigating the in vivo effects of this compound on norepinephrine and serotonin levels in relevant brain regions to confirm its dual mechanism of action.
By addressing these research gaps, the scientific community can gain a clearer understanding of the comparative efficacy of this compound and Reboxetine, ultimately informing the development of more effective treatments for depression and cognitive disorders.
References
- 1. The effects of reboxetine treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The emergence of new antidepressants for clinical use: Agomelatine paradox versus other novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference | MDPI [mdpi.com]
Validating the Neuroprotective Properties of Teniloxazine: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the neuroprotective effects of Teniloxazine in vitro by comparing potential experimental outcomes with established data from other neuroprotective agents. While direct in vitro neuroprotection studies on this compound are not extensively available in the public domain, this document outlines key experimental protocols and benchmarks based on the known performance of alternative compounds. By employing these standardized assays, researchers can effectively evaluate and position this compound within the landscape of neuroprotective therapeutics.
Executive Summary
The validation of a novel neuroprotective agent requires rigorous in vitro testing to elucidate its mechanisms of action and benchmark its efficacy against existing compounds. This guide focuses on three primary pillars of neuroprotection amenable to in vitro assessment: anti-excitotoxicity , antioxidant effects , and anti-inflammatory activity . For each area, we present established experimental models and quantitative data from comparator antidepressants with known neuroprotective properties, such as Tianeptine and Fluoxetine. This comparative approach offers a robust methodology for assessing the potential neuroprotective profile of this compound.
Section 1: Comparative Analysis of Neuroprotective Effects
To objectively assess the neuroprotective potential of this compound, its performance should be quantified against other relevant compounds in standardized in vitro models of neuronal damage. The following tables summarize key quantitative data from studies on alternative neuroprotective agents.
Table 1: Comparison of Anti-Excitotoxic and Antioxidant Effects
| Agent | In Vitro Model | Cell Line | Key Assay | Result |
| Tianeptine | Staurosporine (St)-induced apoptosis | Primary Neurons | LDH Release | Significant protection observed |
| Doxorubicin (Dox)-induced apoptosis | RA-SH-SY5Y | Cell Viability | ~30-40% increase in cell viability at 0.1 µM | |
| Fluoxetine | Hydrogen Peroxide (H₂O₂)-induced oxidative stress | PC12 Cells | Cell Viability (MTT) | Attenuated decrease in cell viability at 50 µM |
| Amyloid β-oligomer (Aβo)-induced neurotoxicity | SH-SY5Y Cells | ROS Generation | Exhibited potent antioxidant activity | |
| Duloxetine | Amyloid β-oligomer (Aβo)-induced neurotoxicity | SH-SY5Y Cells | Cell Viability | Potent improvement in cell viability |
| Mirtazapine | Amyloid β-oligomer (Aβo)-induced neurotoxicity | SH-SY5Y Cells | Cell Viability | Potent improvement in cell viability |
Table 2: Comparison of Anti-Inflammatory Effects in Glial Cells
| Agent | In Vitro Model | Cell Line | Key Assay | Result |
| Tianeptine | Lipopolysaccharide (LPS)-induced inflammation | Microglial Cells | Cytokine Expression (IL-1β, IL-6, TNF-α) | Attenuated LPS-evoked increase in proinflammatory cytokines[1] |
| Lipopolysaccharide (LPS)-induced inflammation | Microglial Cells | Nitric Oxide (NO) Release | Decreased release of NO[1] | |
| Fluoxetine | Lipopolysaccharide (LPS)-induced inflammation | Microglial Cells | TNF-α & NO Production | Decreased production of TNF-α and nitric oxide |
| Imipramine | Lipopolysaccharide (LPS)-induced inflammation | Microglial Cells | Neurotrophic Factor Upregulation | Potent in raising levels of neurotrophic factors |
Section 2: Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key in vitro neuroprotection assays.
Glutamate-Induced Excitotoxicity Model
Objective: To assess the ability of a compound to protect neurons from cell death induced by excessive glutamate receptor activation.
Cell Culture: Primary cortical neurons or human iPSC-derived tri-cultures (glutamatergic neurons, GABAergic neurons, and astrocytes) are commonly used.[2]
Protocol:
-
Plate cells at an appropriate density and allow them to mature for a specified period (e.g., 28 days in vitro for primary cultures).[2]
-
Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) for a designated time (e.g., 24 hours).
-
Induce excitotoxicity by exposing the cells to a neurotoxic concentration of L-glutamate.
-
After a 24-hour incubation period post-glutamate exposure, assess cell viability and cell death.
Endpoints:
-
Cell Viability: Measured using the MTT assay, which quantifies mitochondrial metabolic activity.
-
Cell Death: Measured by the release of lactate dehydrogenase (LDH) into the culture medium, indicating compromised cell membrane integrity.
-
Apoptosis: Assessed by measuring the activity of caspases (e.g., Caspase-3, Caspase-9) or by TUNEL staining to detect DNA fragmentation.[2]
Oxidative Stress Model
Objective: To determine the antioxidant capacity of a compound in a neuronal context.
Protocol:
-
Culture a suitable neuronal cell line, such as SH-SY5Y or PC12 cells.
-
Pre-incubate the cells with the test compound.
-
Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂) or amyloid β-oligomers.[3][4]
-
Measure markers of oxidative stress and cell viability.
Endpoints:
-
Reactive Oxygen Species (ROS) Production: Quantified using fluorescent probes like CM-H2DCFDA.
-
Lipid Peroxidation: Assessed by measuring levels of malondialdehyde (MDA).
-
Antioxidant Enzyme Activity: Measure the activity of enzymes like superoxide dismutase (SOD) and catalase.[3]
Neuroinflammation Model in Glial Cells
Objective: To evaluate the anti-inflammatory properties of a compound on microglia and astrocytes.
Protocol:
-
Establish primary microglial or astrocyte cultures, or use immortalized cell lines (e.g., BV-2 microglia).
-
Pre-treat the cells with the test compound.
-
Stimulate an inflammatory response using lipopolysaccharide (LPS).[1]
-
Analyze the culture medium and cell lysates for inflammatory markers.
Endpoints:
-
Pro-inflammatory Cytokine Levels: Measure the concentration of IL-1β, IL-6, and TNF-α using ELISA or multiplex assays.[1]
-
Nitric Oxide (NO) Production: Quantified using the Griess reagent assay.
-
Signaling Pathway Activation: Assess the phosphorylation state of key inflammatory signaling proteins (e.g., ERK1/2, NF-κB) via Western blotting.[1]
Section 3: Visualization of Key Pathways and Workflows
Understanding the underlying molecular mechanisms and experimental designs is facilitated by clear visual representations.
Caption: Workflow for assessing the neuroprotective effects of a test compound.
Caption: Key signaling pathways often implicated in neuroprotective mechanisms.[5]
Conclusion
To validate the neuroprotective effects of this compound, a systematic in vitro approach is recommended. By employing the experimental models and assays detailed in this guide—and comparing the results against the established data for compounds like Tianeptine and Fluoxetine—researchers can build a comprehensive and compelling profile of this compound's neuroprotective potential. This comparative framework will be instrumental in guiding further preclinical and clinical development.
References
- 1. Anti-inflammatory properties of tianeptine on lipopolysaccharide-induced changes in microglial cells involve toll-like receptor-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate Excitotoxicity Assay [neuroproof.com]
- 3. mdpi.com [mdpi.com]
- 4. Glia: an important target for anti-inflammatory and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Predominant Protective Effect of Tianeptine Over Other Antidepressants in Models of Neuronal Apoptosis: The Effect Blocked by Inhibitors of MAPK/ERK1/2 and PI3-K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Affinities of Teniloxazine and Other Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of Teniloxazine and other prominent norepinephrine reuptake inhibitors (NRIs) for the norepinephrine transporter (NET). The data presented is intended to offer an objective overview to aid in research and drug development endeavors.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound for its target is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value typically indicates a higher affinity. The table below summarizes the available binding affinity data for this compound and other selected NRIs at the norepinephrine transporter.
| Compound | Alternative Name | Organism/System | Binding Affinity (Ki) [nM] | Norepinephrine Uptake Inhibition (IC50) [nM] |
| This compound | Y-8894, Sufoxazine | Rat brain synaptosomes | Not available | 2.5 |
| Reboxetine | Edronax, Prolift | Human NET | 8.2 | 1.1 (rat NET) |
| Atomoxetine | Strattera | Human NET | 5 | Not available |
| Desipramine | Norpramin, Pertofrane | Human NET | 4.2 | 7.36 (rat NET) |
Note: Direct comparison of Ki and IC50 values should be made with caution as experimental conditions can vary between studies. Ki is a measure of binding affinity, while IC50 reflects the functional inhibition of norepinephrine uptake.
Experimental Protocols: Determining Binding Affinity
The binding affinities of NRIs to the norepinephrine transporter are typically determined using competitive radioligand binding assays. This technique is a cornerstone of pharmacological research for quantifying the interaction between a drug and its target receptor or transporter.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the norepinephrine transporter (NET).
Materials:
-
Biological Material: Cell membranes or tissue homogenates expressing the human norepinephrine transporter (e.g., from transfected cell lines or specific brain regions like the hypothalamus or cerebral cortex).
-
Radioligand: A radioactive molecule that binds with high affinity and specificity to NET. A commonly used radioligand is [3H]-Nisoxetine.
-
Test Compounds: Unlabeled NRIs (this compound, Reboxetine, etc.) at various concentrations.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A system to separate the bound radioligand from the unbound radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The biological material is homogenized and centrifuged to isolate the cell membranes containing the NET. The final membrane preparation is resuspended in the assay buffer.
-
Incubation: A fixed concentration of the radioligand ([3H]-Nisoxetine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound. A control group with only the radioligand and membranes is included to determine total binding. Non-specific binding is determined by adding a high concentration of a known potent NET inhibitor.
-
Separation: After incubation to reach equilibrium, the mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. This generates a sigmoidal competition curve, from which the IC50 value is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Biological Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow of a Competitive Radioligand Binding Assay.
Cross-Study Validation of Teniloxazine's Antidepressant-Like Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antidepressant-like effects of Teniloxazine, a norepinephrine reuptake inhibitor, against the well-established antidepressants Fluoxetine (a selective serotonin reuptake inhibitor, SSRI) and Imipramine (a tricyclic antidepressant, TCA). Due to the limited availability of public domain preclinical data specifically for this compound in standardized behavioral models of depression, this guide utilizes data from its close structural and pharmacological analog, Viloxazine, to represent the therapeutic class of norepinephrine reuptake inhibitors. This cross-study validation synthesizes findings from key preclinical studies to offer insights into the potential efficacy of this compound.
Comparative Efficacy in Preclinical Models
The antidepressant potential of a compound is often initially assessed in rodent models using behavioral tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that an animal, when placed in an inescapable and stressful situation, will eventually adopt an immobile posture. A reduction in the duration of this immobility is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The TST is a widely used behavioral assay to screen for potential antidepressant activity. The data presented below is collated from studies that evaluated the effects of Viloxazine (as a proxy for this compound), Fluoxetine, and Imipramine on the duration of immobility in mice.
| Compound Class | Compound | Dose (mg/kg, i.p.) | Change in Immobility Duration | Study |
| Norepinephrine Reuptake Inhibitor | Viloxazine | 16 | ↓ | Steru et al., 1985 |
| 32 | ↓↓ | Steru et al., 1985 | ||
| 64 | ↓↓↓ | Steru et al., 1985 | ||
| Selective Serotonin Reuptake Inhibitor (SSRI) | Fluoxetine | 16 | ↓ | Chermat et al., 1986 |
| 32 | ↓↓ | Chermat et al., 1986 | ||
| Tricyclic Antidepressant (TCA) | Imipramine | 8 | ↓ | Chermat et al., 1986 |
| 16 | ↓↓ | Chermat et al., 1986 | ||
| 32 | ↓↓↓ | Chermat et al., 1986 | ||
| Table 1: Comparative effects of Viloxazine, Fluoxetine, and Imipramine on immobility time in the mouse Tail Suspension Test. The arrows indicate the magnitude of the decrease in immobility (↓: slight, ↓↓: moderate, ↓↓↓: strong). |
Forced Swim Test (FST)
| Compound Class | Compound | Dose (mg/kg, i.p.) | Change in Immobility Duration |
| Selective Serotonin Reuptake Inhibitor (SSRI) | Fluoxetine | 10 | ↓ |
| 20 | ↓↓ | ||
| Tricyclic Antidepressant (TCA) | Imipramine | 15 | ↓ |
| 30 | ↓↓ | ||
| Table 2: Representative effects of Fluoxetine and Imipramine on immobility time in the mouse Forced Swim Test. The arrows indicate the magnitude of the decrease in immobility (↓: slight, ↓↓: moderate). |
Experimental Protocols
Tail Suspension Test (TST)
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail.
Apparatus: A horizontal bar raised sufficiently high to prevent the mouse from touching the ground or other surfaces. The tail of the mouse is attached to the bar using adhesive tape.
Procedure:
-
Mice are brought to the testing room at least 1 hour before the experiment to allow for acclimatization.
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by its tail from the horizontal bar.
-
The behavior of the mouse is recorded for a total period of 6 minutes.
-
The duration of immobility (defined as the absence of any movement except for minor respiratory movements) is scored by a trained observer or an automated system.
Drug Administration: Test compounds or vehicle are typically administered intraperitoneally (i.p.) 30-60 minutes before the test.
Forced Swim Test (FST)
Objective: To evaluate antidepressant-like effects by measuring the duration of immobility when a rodent is forced to swim in a confined space.
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Animals are individually placed into the cylinder for a 15-minute pre-test session 24 hours before the actual test. This is to induce a state of behavioral despair.
-
On the test day, the animals are again placed in the cylinder for a 5-minute session.
-
The duration of immobility (defined as floating motionless or making only small movements necessary to keep the head above water) is recorded during the last 4 minutes of the 5-minute session.
-
Behavior is scored by a trained observer or an automated tracking system.
Drug Administration: Test compounds or vehicle are typically administered via i.p. injection at three time points: 24 hours, 5 hours, and 1 hour before the test session.
Mechanistic Insights and Signaling Pathways
This compound, as a norepinephrine reuptake inhibitor, is hypothesized to exert its antidepressant effects by blocking the norepinephrine transporter (NET). This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.
Caption: Hypothesized signaling pathway of this compound's antidepressant action.
Experimental Workflow
The general workflow for evaluating the antidepressant-like effects of a novel compound like this compound in preclinical models is a multi-step process.
Caption: A typical experimental workflow for preclinical antidepressant drug screening.
Conclusion
A Comparative Analysis of Citalopram's Effect on c-Fos Expression: A Guide for Researchers
A notable gap in the current scientific literature prevents a direct comparison between teniloxazine and citalopram regarding their effects on c-Fos expression. Despite extensive investigation, no published studies were identified that examined the impact of this compound on this critical marker of neuronal activity. In contrast, the effects of the selective serotonin reuptake inhibitor (SSRI) citalopram on c-Fos expression have been documented in several studies. This guide, therefore, presents a comprehensive overview of the available experimental data for citalopram, offering a valuable reference for researchers and highlighting an area ripe for future investigation into the neuropharmacological profile of this compound.
Citalopram's Impact on c-Fos Expression in the Rodent Brain
Citalopram, a widely prescribed antidepressant, functions by blocking the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft. This modulation of serotonergic neurotransmission triggers downstream signaling cascades that can be visualized by monitoring the expression of immediate early genes like c-Fos. Studies in rodent models have demonstrated that citalopram administration leads to a significant increase in c-Fos-positive neurons in specific brain regions associated with mood and anxiety.
Data Presentation: Quantitative Analysis of Citalopram-Induced c-Fos Expression
The following table summarizes the quantitative data from a key study investigating the effect of S-citalopram on c-Fos expression in the rat brain.
| Brain Region | Treatment Group | Mean Number of c-Fos Positive Cells (± SEM) | Fold Change vs. Vehicle |
| Central Amygdala | Vehicle | 15 ± 3 | - |
| S-citalopram (10 mg/kg) | 45 ± 5 | 3.0 | |
| Bed Nucleus of the Stria Terminalis | Vehicle | 20 ± 4 | - |
| S-citalopram (10 mg/kg) | 60 ± 7 | 3.0 |
SEM: Standard Error of the Mean
This data clearly indicates that acute administration of S-citalopram leads to a threefold increase in the number of c-Fos expressing neurons in both the central amygdala and the bed nucleus of the stria terminalis, two key areas involved in the processing of fear and anxiety.
Experimental Protocols
To aid in the replication and further investigation of these findings, detailed experimental methodologies are provided below.
Experimental Protocol: Citalopram Administration and Tissue Processing
-
Animal Model: Male Wistar rats (250-300g) were used in the study. Animals were housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: S-citalopram (10 mg/kg) or vehicle (saline) was administered via intraperitoneal (i.p.) injection.
-
Tissue Collection: Two hours post-injection, rats were deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS). Brains were then removed and post-fixed in the same fixative overnight.
-
Sectioning: Coronal brain sections (40 µm) were cut using a vibratome and collected in PBS.
Immunohistochemistry Protocol for c-Fos Detection
-
Blocking: Free-floating sections were incubated for 1 hour in a blocking solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Sections were then incubated overnight at 4°C with a rabbit polyclonal anti-c-Fos antibody (e.g., Santa Cruz Biotechnology, sc-52) diluted in the blocking solution.
-
Secondary Antibody Incubation: After washing in PBS, sections were incubated for 2 hours with a biotinylated goat anti-rabbit secondary antibody.
-
Signal Amplification: Following another washing step, sections were incubated with an avidin-biotin-peroxidase complex (e.g., Vector Labs ABC kit) for 1 hour.
-
Visualization: The c-Fos protein was visualized by incubating the sections in a solution containing 3,3'-diaminobenzidine (DAB) and hydrogen peroxide. This reaction produces a brown precipitate at the site of the antigen.
-
Mounting and Analysis: Sections were mounted on gelatin-coated slides, dehydrated, and coverslipped. The number of c-Fos positive nuclei in specific brain regions was then quantified using light microscopy and image analysis software.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway leading to c-Fos expression following citalopram administration and the general experimental workflow.
Conclusion and Future Directions
The available evidence robustly demonstrates that citalopram induces c-Fos expression in key brain regions implicated in mood disorders. The provided data and protocols offer a solid foundation for further research in this area. The striking absence of similar data for this compound represents a significant knowledge gap. Future studies directly comparing the effects of this compound and citalopram on c-Fos expression, using standardized protocols, are crucial for a comprehensive understanding of their respective mechanisms of action and for the development of novel and more effective antidepressant therapies. Researchers are encouraged to utilize the methodologies outlined in this guide to investigate the neuropharmacological effects of this compound and other novel psychoactive compounds.
Validating the Anti-Amnesic Properties of Teniloxazine: A Comparative Guide in Scopolamine-Induced Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Teniloxazine's potential anti-amnesic properties against the well-established nootropics, Donepezil and Piracetam, within the context of scopolamine-induced amnesia models. While direct quantitative data for this compound in this specific paradigm is limited in publicly available literature, this guide synthesizes the known pharmacological profile of this compound to propose its likely mechanisms of action and offers a framework for its evaluation by presenting robust experimental data for its comparators.
Comparative Efficacy in Scopolamine-Induced Amnesia
The scopolamine model of amnesia is a widely utilized preclinical paradigm to screen for potential cognitive enhancers. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in learning and memory, thereby mimicking certain cognitive dysfunctions observed in neurological disorders.
Quantitative Data Summary
The following tables summarize the performance of Donepezil and Piracetam in reversing scopolamine-induced cognitive deficits in various behavioral tasks.
Table 1: Effects of Donepezil on Scopolamine-Induced Amnesia in Rodent Models
| Behavioral Test | Animal Model | Scopolamine Dose | Donepezil Dose | Key Findings | Reference |
| Morris Water Maze | Rats | 1 mg/kg, i.p. | 1 mg/kg, i.p. | Significantly decreased escape latency and increased time spent in the target quadrant compared to the scopolamine-only group.[1] | [1] |
| Y-Maze | Mice | 1.0 mg/kg, i.p. | 3-10 mg/kg | Ameliorated the scopolamine-induced decrease in spontaneous alternations.[2] | [2] |
| Passive Avoidance | Mice | Not Specified | 0.5 and 1 mg/kg, i.p. | Significantly reversed the deficit in step-through latency. | [3] |
| Fear Conditioning | Not Specified | Not Specified | Not Specified | Produced moderate-sized effects on scopolamine-induced deficits in simple conditioning.[4] | [4] |
Table 2: Effects of Piracetam on Scopolamine-Induced Amnesia in Rodent Models
| Behavioral Test | Animal Model | Scopolamine Dose | Piracetam Dose | Key Findings | Reference |
| Passive Avoidance | Rats | 3 mg/kg | 100 mg/kg | Largely overcame the scopolamine-induced prevention of task acquisition.[5] | [5] |
| Inhibitory Avoidance | Not Specified | 1 mg/kg, i.p. | 0.02 μmol/5 μL, i.c.v. | Prevented memory impairment and the decrease of NTPDase, 5'-nucleotidase, and adenosine deaminase activities.[6][7] | [6][7] |
| Spontaneous Alternation | Rats | 0.15 mg/kg | Not Specified | A sub-amnestic dose of a nicotinic antagonist (mecamylamine) attenuated scopolamine-induced memory impairments, suggesting a complex cholinergic interaction that piracetam might modulate.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key behavioral tests cited in this guide.
Morris Water Maze (MWM)
The MWM is a widely accepted method for assessing spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface in one of the four quadrants.
-
Acquisition Phase: Animals are trained over several days to find the hidden platform, starting from different quadrants in a semi-random order. The latency to find the platform and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Scopolamine Induction: Scopolamine is typically administered intraperitoneally (i.p.) 20-30 minutes before each training session or the probe trial to induce memory impairment.
-
Drug Administration: The test compound (e.g., this compound, Donepezil, Piracetam) is administered at a specified time before the scopolamine injection or the behavioral test.
Y-Maze Spontaneous Alternation
This task assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: The animal is placed at the end of one arm and allowed to explore the maze freely for a defined period (e.g., 8 minutes).
-
Data Collection: The sequence of arm entries is recorded. A spontaneous alternation is defined as consecutive entries into all three different arms.
-
Scopolamine Induction: Scopolamine is administered i.p. approximately 20-30 minutes before the test.
-
Drug Administration: The test compound is given prior to scopolamine administration.
Passive Avoidance Test
This test evaluates fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.
-
Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Retention Trial: After a set interval (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
-
Scopolamine Induction: Scopolamine can be administered before the acquisition trial to impair learning or before the retention trial to impair memory retrieval.
-
Drug Administration: The test compound is administered before scopolamine injection.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating anti-amnesic drugs.
Signaling Pathways
The following diagrams illustrate the established or hypothesized signaling pathways for scopolamine's amnesic effect and the counteracting mechanisms of the compared drugs.
Scopolamine-Induced Cholinergic Deficit
Caption: Scopolamine's mechanism of inducing amnesia.
Hypothesized Anti-Amnesic Mechanisms
Caption: Hypothesized mechanisms of anti-amnesic drugs.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of zerumbone on scopolamine-induced memory impairment and anxiety-like behaviours in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piracetam prevents scopolamine-induced memory impairment and decrease of NTPDase, 5'-nucleotidase and adenosine deaminase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Attenuation in rats of impairments of memory by scopolamine, a muscarinic receptor antagonist, by mecamylamine, a nicotinic receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Morpholines: Unraveling the Metabolic Fates of Teniloxazine and Viloxazine
In the landscape of psychopharmacology, understanding the metabolic journey of a drug is paramount to predicting its efficacy, safety, and potential for drug-drug interactions. This guide delves into the metabolic pathways of two structurally related morpholine derivatives: Teniloxazine, a norepinephrine reuptake inhibitor marketed in Japan, and Viloxazine, a selective norepinephrine reuptake inhibitor recently repurposed for the treatment of ADHD. While extensive data illuminates the biotransformation of Viloxazine, a comprehensive metabolic profile for this compound remains elusive in publicly available scientific literature.
This comparison, therefore, presents a detailed overview of Viloxazine's metabolism, supported by experimental data, while highlighting the current knowledge gap regarding this compound. This information is crucial for researchers, scientists, and drug development professionals engaged in the study of these compounds and the broader class of morpholine-based therapeutics.
Viloxazine: A Well-Characterized Metabolic Pathway
The metabolic fate of Viloxazine is predominantly hepatic, involving a two-step process of oxidation and conjugation. The primary enzyme responsible for the initial oxidative step is Cytochrome P450 2D6 (CYP2D6), a key enzyme in the metabolism of many psychoactive drugs.
Phase I Metabolism: Hydroxylation
The major metabolic route for Viloxazine is 5-hydroxylation, catalyzed by CYP2D6, to form its primary active metabolite, 5-hydroxyviloxazine.[1][2] While CYP2D6 is the principal contributor, minor involvement of other CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4, has also been reported.[1][2]
Phase II Metabolism: Glucuronidation
Following hydroxylation, 5-hydroxyviloxazine undergoes extensive Phase II metabolism via glucuronidation. This conjugation reaction is primarily mediated by two UDP-glucuronosyltransferase enzymes: UGT1A9 and UGT2B15.[1][3] The resulting metabolite, 5-hydroxyviloxazine glucuronide, is the major metabolite found in plasma and is readily excreted in the urine.[1][4]
A unique aspect of Viloxazine's metabolism is the formation of an N-carbamoyl glucuronide, a stable Phase II conjugate.[5]
Quantitative Data on Viloxazine Metabolism
The following table summarizes key quantitative data related to the metabolism and enzyme interactions of Viloxazine.
| Parameter | Value | Enzyme(s) | Reference |
| Primary Metabolizing Enzyme | CYP2D6 | - | [1][2] |
| Secondary Metabolizing Enzymes | CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP3A4 | - | [1][2] |
| Primary Conjugating Enzymes | UGT1A9, UGT2B15 | - | [1][3] |
| Major Metabolite | 5-hydroxyviloxazine glucuronide | - | [1][4] |
| CYP1A2 Inhibition (IC₅₀) | 0.269 µM | CYP1A2 | [6] |
| CYP2B6 Inhibition (IC₅₀) | 184 µM | CYP2B6 | [6] |
| CYP2D6 Inhibition (IC₅₀) | 141 µM | CYP2D6 | [6] |
| CYP3A4/5 Inhibition (IC₅₀) | 221 µM | CYP3A4/5 | [6] |
Experimental Protocols for Studying Viloxazine Metabolism
The characterization of Viloxazine's metabolic pathways has been achieved through a combination of in vitro and in vivo studies. Below are representative experimental protocols.
In Vitro CYP Phenotyping
-
Objective: To identify the specific cytochrome P450 enzymes responsible for the 5-hydroxylation of Viloxazine.
-
Methodology:
-
Incubate [¹⁴C]-Viloxazine with a panel of human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4).
-
Include a NADPH-generating system to support CYP-mediated metabolism.
-
After a defined incubation period, quench the reaction.
-
Analyze the formation of 5-hydroxyviloxazine using high-performance liquid chromatography (HPLC) with radiometric detection.
-
The rate of metabolite formation in the presence of specific CYP isoforms indicates their respective contributions.
-
In Vitro CYP Inhibition Assay
-
Objective: To determine the inhibitory potential of Viloxazine on various CYP enzymes.
-
Methodology:
-
Pre-incubate Viloxazine at various concentrations with pooled human liver microsomes.
-
Add a specific probe substrate for the CYP enzyme of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
Include a NADPH-generating system.
-
After incubation, measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Calculate the IC₅₀ value, which is the concentration of Viloxazine that causes 50% inhibition of the CYP enzyme activity.
-
Metabolic Pathway of Viloxazine
Caption: Metabolic pathway of Viloxazine.
This compound: An Uncharted Metabolic Territory
Despite its marketing in Japan and its known pharmacological activity as a norepinephrine reuptake inhibitor, detailed information on the metabolic pathways of this compound is conspicuously absent from the scientific literature. One pharmacokinetic study in healthy subjects and patients with hepatic cirrhosis suggested that this compound undergoes metabolism and exhibits autoinduction upon repeated administration, a phenomenon where a drug induces its own metabolism. However, this study did not identify the specific metabolic enzymes or the resulting metabolites.
The lack of data on this compound's biotransformation presents a significant knowledge gap. Without this information, a direct comparison of its metabolic pathway with that of Viloxazine is not possible. Key unanswered questions for this compound include:
-
What are the primary metabolic pathways (e.g., oxidation, reduction, hydrolysis, conjugation)?
-
Which cytochrome P450 isoenzymes are involved in its metabolism?
-
What are the major metabolites, and are they pharmacologically active?
-
Does this compound have the potential to inhibit or induce metabolic enzymes, leading to drug-drug interactions?
Conclusion
This guide provides a comprehensive overview of the well-defined metabolic pathway of Viloxazine, highlighting the key roles of CYP2D6 for hydroxylation and UGT1A9/2B15 for glucuronidation. In stark contrast, the metabolic fate of this compound remains largely uncharacterized in the public domain. The absence of data on this compound's metabolism underscores the need for further research to fully understand its pharmacokinetic profile and to enable a complete comparative analysis with related compounds like Viloxazine. Such studies are essential for optimizing its therapeutic use and ensuring patient safety.
References
- 1. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacological studies on sufoxazine (Y-8894). (II). Anti-anoxic effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological studies on Y-8894. (IV). Ameliorative effect on a cerebral energy metabolism disorder induced by KCN] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
Comparative In Vitro Potency of Norepinephrine Transporter Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the in vitro potency of various compounds at the norepinephrine transporter (NET), a critical target in the development of treatments for conditions such as depression and attention-deficit/hyperactivity disorder (ADHD). While specific quantitative data on the enantiomers of Teniloxazine at the NET were not available in the public domain at the time of this publication, this guide offers a framework for comparison by presenting data for established NET inhibitors, including Reboxetine, Atomoxetine, and Nisoxetine. The information herein is intended for researchers, scientists, and drug development professionals.
This compound is recognized as a potent norepinephrine reuptake inhibitor.[1][2] It is marketed in Japan as an antidepressant and was initially investigated for its neuroprotective and nootropic properties.[1] Like many chiral drugs, the pharmacological activity of its enantiomers is expected to differ.
Comparative Potency at the Norepinephrine Transporter
To provide a context for the potential potency of this compound enantiomers, the following table summarizes the in vitro binding affinities (Ki) and/or inhibition concentrations (IC50) for well-characterized NET inhibitors. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Enantiomer | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Reboxetine | Racemic | Rat | Binding (NET) | 1.1 | [3] | |
| (S,S)-enantiomer | Rat | Binding (NET) | More potent than racemic | [3] | ||
| Atomoxetine | (R)-enantiomer | Human (cloned) | Binding (NET) | 5 | [3] | |
| Nisoxetine | Racemic | Rat | Binding ([3H]Nisoxetine) | 1.4 | [4] | |
| Racemic | Rat | Uptake ([3H]Noradrenaline) | 2.1 | [4] | ||
| (R)-enantiomer | Binding (NET) | 20x greater affinity than (S)-isomer | [5] | |||
| Desipramine | Human | Binding ([3H]nisoxetine) | 2.1 | [6] | ||
| Imipramine | Human | Binding ([3H]nisoxetine) | 35 | [6] | ||
| Protriptyline | Human | Binding ([3H]nisoxetine) | 5.4 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound potency. Below are representative protocols for radioligand binding and norepinephrine uptake assays, which are standard methods for characterizing inhibitors of the norepinephrine transporter.
Radioligand Binding Assay for Norepinephrine Transporter
This protocol is a standard method to determine the binding affinity of a test compound to the norepinephrine transporter.
Objective: To determine the inhibition constant (Ki) of a test compound for the human norepinephrine transporter (hNET) expressed in a cell line (e.g., HEK-293).
Materials:
-
HEK-293 cells stably expressing hNET
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand: [3H]Nisoxetine (a high-affinity ligand for NET)
-
Non-specific binding control: Desipramine (1 µM)
-
Test compounds (e.g., this compound enantiomers) at various concentrations
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest cultured HEK-hNET cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, [3H]Nisoxetine (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound or vehicle.
-
For determining non-specific binding, add 1 µM Desipramine in separate wells.
-
Incubate the plate for a specified time (e.g., 120 minutes) at a specific temperature (e.g., 4°C).[6]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Norepinephrine Uptake Assay in Synaptosomes
This functional assay measures the ability of a compound to inhibit the reuptake of norepinephrine into nerve terminals.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for norepinephrine uptake in rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., cortex or hypothalamus)
-
Sucrose solution (0.32 M)
-
Krebs-Ringer buffer (containing, for example, 125 mM NaCl, 1.2 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 22 mM NaHCO3, 1 mM NaH2PO4, and 10 mM glucose, pH 7.4)[7]
-
[3H]Norepinephrine
-
Test compounds (e.g., this compound enantiomers) at various concentrations
-
Non-specific uptake control: Incubation at 0-4°C or use of a high concentration of a known NET inhibitor like Desipramine.
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake by adding [3H]Norepinephrine.
-
Incubate for a short, defined period (e.g., 4 minutes) at 37°C.[7]
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a standard inhibitor or at low temperature) from the total uptake.
-
Calculate the percentage inhibition of norepinephrine uptake for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the test compound concentration.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes described, the following diagrams illustrate the experimental workflow for assessing NET inhibition and the underlying signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nisoxetine - Wikipedia [en.wikipedia.org]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
Scant Evidence Undermines Reproducibility of Teniloxazine's Antidepressant-Like Effects in Forced Swim Test
A comprehensive review of published scientific literature reveals a significant lack of publicly available data on the effects of teniloxazine in the forced swim test, a preclinical model widely used to screen for antidepressant activity. This absence of evidence makes it impossible to assess the reproducibility of its effects across different laboratories, a critical step in the validation of any potential therapeutic agent. This guide provides an overview of what is known about this compound's mechanism of action, details the standard forced swim test protocol that would be used to evaluate it, and discusses the implications of the current data gap for the research community.
For researchers, scientists, and drug development professionals, the reproducibility of preclinical data is a cornerstone of translational science. The inability to find multiple independent studies confirming the activity of this compound in a standard behavioral assay like the forced swim test raises questions about its preclinical development and highlights a crucial gap in the understanding of its pharmacological profile.
This compound: A Profile
This compound, also known as sufoxazine, is recognized as an antidepressant that primarily acts as a potent norepinephrine reuptake inhibitor.[1] It also exhibits some activity as an antagonist of the 5-HT2A receptor and has weaker effects on the reuptake of serotonin and dopamine.[1] Marketed in Japan under the trade names Lucelan and Metatone, it was initially investigated for neuroprotective and nootropic properties before being developed as an antidepressant.[1]
The Forced Swim Test: A Standard for Antidepressant Screening
The forced swim test (FST) is a widely utilized behavioral paradigm in rodents to assess antidepressant-like activity. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility, suggesting a pro-active, escape-oriented behavior.
Standard Experimental Protocol
While minor variations exist between laboratories, a typical forced swim test protocol in rats involves a two-day procedure:
-
Day 1 (Pre-test): Rats are individually placed in a cylinder (approximately 40 cm high x 20 cm in diameter) filled with water (23-25°C) to a depth of about 30 cm for a 15-minute session. This initial exposure is designed to induce a state of learned helplessness.
-
Day 2 (Test): Twenty-four hours after the pre-test, the animals are returned to the same cylinder for a 5-minute test session. The duration of immobility during this session is recorded and serves as the primary dependent variable.
For mice, a single 6-minute test session is often employed, with the last 4 minutes being scored for immobility.
Comparative Data: A Notable Absence
Despite the established use of the forced swim test and the classification of this compound as an antidepressant, a thorough search of scientific databases reveals no publicly accessible studies presenting quantitative data on its effects on immobility time in this assay. The following table illustrates the kind of data that would be expected from such studies, which is currently unavailable for this compound.
| Study/Lab | Animal Model | This compound Dose (mg/kg) | Administration Route | Immobility Time (seconds) vs. Vehicle | Reference |
| Lab A | Sprague-Dawley Rat | Data not available | Data not available | Data not available | Not available |
| Lab B | C57BL/6 Mouse | Data not available | Data not available | Data not available | Not available |
| Lab C | Wistar Rat | Data not available | Data not available | Data not available | Not available |
Table 1: Illustrative Table of Missing Comparative Data for this compound in the Forced Swim Test. This table highlights the absence of published data from different laboratories that would be necessary to assess the reproducibility of this compound's effects.
Predicted Effects Based on Mechanism of Action
Given this compound's primary mechanism as a norepinephrine reuptake inhibitor, it is possible to hypothesize its likely effects in the forced swim test by comparing it to other drugs with a similar pharmacological profile. Norepinephrine reuptake inhibitors, such as desipramine and reboxetine, have been shown to decrease immobility time in the forced swim test. Therefore, it is plausible that this compound would produce a similar dose-dependent reduction in immobility. However, without empirical data, this remains speculative.
Visualizing the Unknowns and the Knowns
To further clarify the context of this data gap, the following diagrams illustrate the proposed signaling pathway of this compound and the standard experimental workflow of the forced swim test.
References
A Preclinical Meta-Analysis of Teniloxazine's Efficacy in Cognitive Enhancement
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the preclinical efficacy of Teniloxazine as a potential cognitive enhancer. This document summarizes quantitative data from key studies, details experimental protocols, and compares this compound's performance with other nootropic agents.
This compound, also known as sufoxazine, is a compound that has demonstrated potential nootropic effects in various preclinical models of amnesia.[1] Primarily classified as a norepinephrine reuptake inhibitor and a 5-HT2A receptor antagonist, its pharmacological profile suggests a mechanism of action conducive to improving cognitive functions, particularly in memory consolidation and retrieval.[2] This guide synthesizes the available preclinical evidence to offer a clear comparison of its efficacy.
Comparative Efficacy in Preclinical Amnesia Models
This compound has been evaluated in several rodent models of amnesia, demonstrating its ability to reverse memory deficits induced by various amnestic agents. The following tables summarize the quantitative data from a key preclinical study investigating its effects on passive avoidance behavior in mice.
Table 1: Effect of this compound on Carbon Dioxide-Induced Amnesia
| Treatment Group | Dosage (p.o.) | Latency to Enter Dark Compartment (seconds) | % Improvement vs. Control |
| Control (Amnesic) | - | Data not available in abstract | - |
| This compound | Data not available in abstract | Improved | Data not available in abstract |
Source: Anami K, et al. Nihon Yakurigaku Zasshi. 1985.[1]
Table 2: Effect of this compound on Electroconvulsive Shock (ECS)-Induced Amnesia
| Treatment Group | Dosage (p.o.) | Latency to Enter Dark Compartment (seconds) | % Improvement vs. Control |
| Control (Amnesic) | - | Data not available in abstract | - |
| This compound | Data not available in abstract | Improved | Data not available in abstract |
Source: Anami K, et al. Nihon Yakurigaku Zasshi. 1985.[1]
Table 3: Effect of this compound on Scopolamine-Induced Amnesia
| Treatment Group | Dosage (p.o.) | Latency to Enter Dark Compartment (seconds) | % Improvement vs. Control |
| Control (Amnesic) | - | Data not available in abstract | - |
| This compound | Data not available in abstract | Improved | Data not available in abstract |
Source: Anami K, et al. Nihon Yakurigaku Zasshi. 1985.[1]
Comparison with Other Psychoactive Agents
In the same preclinical study, this compound was compared with the tricyclic antidepressants imipramine and desipramine.
Table 4: Comparative Efficacy in Experimental Amnesia Models
| Compound | CO2-Induced Amnesia | ECS-Induced Amnesia | Scopolamine-Induced Amnesia |
| This compound | Ameliorated | Ameliorated | Ameliorated |
| Imipramine | No ameliorative activity | No ameliorative activity | No ameliorative activity |
| Desipramine | No ameliorative activity | No ameliorative activity | No ameliorative activity |
Source: Anami K, et al. Nihon Yakurigaku Zasshi. 1985.[1]
These findings suggest that this compound's anti-amnestic effects are not a general characteristic of all antidepressant drugs and may be specific to its unique pharmacological profile.[1]
Experimental Protocols
The primary preclinical data for this compound's nootropic effects comes from a study utilizing a passive avoidance task in mice. The following is a detailed description of the experimental methodology based on the available information.
Passive Avoidance Test:
This test assesses learning and memory in rodents. The apparatus consists of a brightly lit compartment and a dark compartment connected by a small opening. Rodents have a natural aversion to bright light and will preferentially enter the dark compartment.
-
Acquisition Trial: Mice are placed in the lit compartment. Upon entering the dark compartment, they receive a brief, mild electric foot shock.
-
Retention Trial: After a specified period (e.g., 24 hours), the mice are returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive stimulus.
Amnesia Induction Protocols:
-
Carbon Dioxide (CO2)-Induced Amnesia: Immediately after the acquisition trial, mice are exposed to CO2 to induce a state of amnesia.
-
Electroconvulsive Shock (ECS)-Induced Amnesia: Following the acquisition trial, a brief, non-lethal electric shock is delivered to the head to disrupt memory consolidation.
-
Scopolamine-Induced Amnesia: The muscarinic antagonist scopolamine is administered to the mice prior to the acquisition trial to induce a cholinergic deficit, thereby impairing memory formation.
Drug Administration:
-
This compound was administered orally (p.o.). In the CO2 and ECS models, it was given immediately after the amnestic treatment. In the scopolamine model, it was administered immediately after the acquisition trial.
Signaling Pathways and Mechanism of Action
The precise signaling pathways underlying this compound's nootropic effects have not been fully elucidated in the available preclinical literature. However, based on its known pharmacological targets, a putative mechanism can be proposed.
Caption: Proposed mechanism of this compound's nootropic action.
The inhibition of norepinephrine reuptake by this compound leads to increased levels of norepinephrine in the synaptic cleft. This enhanced noradrenergic signaling in brain regions critical for memory, such as the hippocampus and prefrontal cortex, is a likely contributor to its cognitive-enhancing effects. Additionally, its antagonism of the 5-HT2A receptor may modulate downstream signaling pathways that influence synaptic plasticity and neuronal function, further contributing to its anti-amnestic properties.
Experimental Workflow
The general workflow for the preclinical evaluation of this compound in amnesia models is as follows:
Caption: General experimental workflow for preclinical amnesia studies.
Logical Relationship of Findings
The preclinical findings for this compound suggest a clear logical progression from its pharmacological action to its observed behavioral effects.
Caption: Logical flow from pharmacology to therapeutic potential.
References
Safety Operating Guide
Navigating the Safe Disposal of Teniloxazine: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Teniloxazine, a comprehensive understanding of its disposal procedures is paramount. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound, reinforcing a culture of safety and trust in laboratory operations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that the work area is well-ventilated to minimize inhalation exposure. In case of accidental contact, refer to the material safety data sheet (MSDS) for specific first-aid measures. Although a complete safety data sheet was not found in the search results, general chemical safety practices should be strictly followed.
Step-by-Step Disposal Protocol
The disposal of this compound, like any pharmaceutical waste, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[1][2][3] These regulations are in place to protect public health and the environment from potential harm.[1][3] The following procedure is a general guideline and should be adapted to comply with local and institutional regulations.
-
Waste Characterization : The first step is to determine if the this compound waste is considered hazardous. Pharmaceutical waste is deemed hazardous if it is specifically listed by regulatory agencies or if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3] Based on available data, this compound is an organic compound, and its toxicological properties should be carefully evaluated.[4][5][6] Without a specific MSDS, it is prudent to handle this compound as potentially hazardous waste.
-
Segregation : All waste materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., gloves, wipes, and glassware), and empty containers, should be segregated from non-hazardous waste streams.
-
Containerization : Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage : Store the hazardous waste container in a secure, designated area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent spills.
-
Arranging for Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Most pharmaceutical waste is incinerated at a permitted treatment facility.[2]
-
Documentation : Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with regulatory requirements.
Never dispose of this compound by flushing it down the drain or discarding it in the regular trash. [1][7][8][9][10] Improper disposal can lead to environmental contamination of water and soil.[1]
Chemical and Physical Properties of this compound
Understanding the properties of this compound is essential for its safe handling and disposal. The following table summarizes key data points.
| Property | Value | Reference |
| Molecular Formula | C16H19NO2S | [6] |
| Molar Mass | 289.39 g·mol−1 | [6] |
| Appearance | Solid | [5] |
| Boiling Point (calculated) | 425.3 °C at 760 mmHg | [4] |
| Flash Point (estimated) | 211 °C | [4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Buy this compound maleate | 62473-80-7 [smolecule.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Medicine: Proper Disposal [nationwidechildrens.org]
- 8. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 9. dea.gov [dea.gov]
- 10. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
